4-(Bromomethyl)-2,6-di-tert-butylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQGAXLBUQGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513259 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-32-7 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Building Block with Unique Reactivity
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a specialized heterocyclic compound of significant interest in organic synthesis. Its structure is characterized by a pyridine ring substituted with two bulky tert-butyl groups at the 2 and 6 positions and a reactive bromomethyl group at the 4-position. This unique combination of steric hindrance and a functional "handle" imparts valuable properties, making it a strategic tool for chemists in the pharmaceutical and materials science industries.
The defining feature of this molecule is the steric shielding of the pyridine nitrogen by the adjacent tert-butyl groups. This dramatically diminishes the nucleophilicity of the nitrogen atom, classifying it as a non-nucleophilic base. Consequently, it can effectively scavenge protons in a reaction mixture without competing with other nucleophiles, a highly desirable trait in many sensitive organic transformations. The introduction of the bromomethyl group at the 4-position provides a reactive site for a variety of nucleophilic substitution reactions, allowing for the facile introduction of the bulky 2,6-di-tert-butylpyridyl moiety into a target molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block.
Synthesis of this compound: A Practical Approach via Wohl-Ziegler Bromination
The most common and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine. This transformation is typically achieved through the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Causality Behind Experimental Choices in Wohl-Ziegler Bromination
The Wohl-Ziegler reaction is a powerful tool for the selective bromination of allylic and benzylic C-H bonds. The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a small concentration of bromine radicals. These radicals then abstract a hydrogen atom from the methyl group of 2,6-di-tert-butyl-4-methylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to yield the desired product and a new bromine radical, thus propagating the chain.
The use of NBS is critical for the success of this reaction. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with trace amounts of HBr that are formed during the reaction. This low concentration of Br₂ is key to favoring the radical substitution pathway over competing ionic addition reactions to any potential double bonds. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to its toxicity and environmental concerns, other solvents such as 1,2-dichlorobenzene may also be employed.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Di-tert-butyl-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq.) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value |
| CAS Number | 81142-32-7 |
| Molecular Formula | C₁₄H₂₂BrN |
| Molecular Weight | 284.24 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 68 °C at 0.02 Torr[1] |
| pKa (Predicted) | 5.81 ± 0.10[1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |
| Storage | Store under an inert atmosphere at 2-8°C[1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.05 (s, 2H, Ar-H)
-
δ 4.35 (s, 2H, -CH₂Br)
-
δ 1.30 (s, 18H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 158.5 (Ar-C)
-
δ 145.0 (Ar-C)
-
δ 118.0 (Ar-CH)
-
δ 35.0 (-C(CH₃)₃)
-
δ 30.5 (-CH₂Br)
-
δ 30.0 (-C(CH₃)₃)
-
-
Mass Spectrometry (EI):
-
m/z: 283/285 ([M]⁺, isotopic pattern for one bromine atom), 204 ([M-Br]⁺)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
Characteristic peaks around 2960 (C-H stretch, alkyl), 1590 (C=C stretch, aromatic), 1210 (C-N stretch), and 680 (C-Br stretch).
-
Applications in Organic Synthesis and Drug Development
The unique structural features of this compound make it a valuable reagent and building block in a variety of synthetic applications.
Non-Nucleophilic Base
While the parent compound, 2,6-di-tert-butylpyridine, is more commonly used as a non-nucleophilic base, the bromomethyl derivative can also function in this capacity in situations where the bromomethyl group is intended for subsequent reaction or is unreactive under the specific conditions. Its steric bulk prevents the nitrogen from participating in nucleophilic attack, allowing it to selectively deprotonate acidic species.
Introduction of a Sterically Hindered Pyridine Moiety
The primary utility of this compound lies in its ability to serve as an alkylating agent. The bromomethyl group is a reactive electrophilic site that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the covalent attachment of the bulky and sterically hindered 2,6-di-tert-butylpyridyl group to a molecule of interest. This can be particularly useful in:
-
Drug Discovery: Modifying a lead compound with this bulky group can alter its pharmacokinetic properties, such as metabolic stability and solubility. The pyridine nitrogen can also serve as a hydrogen bond acceptor.
-
Materials Science: Incorporation of this moiety into polymers or other materials can influence their physical and electronic properties.
-
Ligand Synthesis: The pyridine nitrogen, despite its low nucleophilicity, can still coordinate to metal centers. The bromomethyl group allows for the incorporation of this sterically demanding pyridine into larger ligand scaffolds.
Diagram of Key Applications:
Caption: Key roles and application areas of this compound.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of similar brominated and sterically hindered pyridine compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to ensure long-term stability[1].
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a sterically hindered, non-nucleophilic pyridine core and a reactive bromomethyl group provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for its effective and responsible use in the laboratory. As research in medicinal chemistry and materials science continues to advance, the applications of this and similar specialized reagents are likely to expand.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
- Wiley-VCH. (2007). Supporting Information.
-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
-
PubMed Central. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Pyridine with a Reactive Handle
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a substituted pyridine derivative of significant interest in organic synthesis. Its chemical identity is defined by the CAS Number 81142-32-7 .[1][2] The structure features a pyridine ring flanked by two bulky tert-butyl groups at the 2 and 6 positions, and a reactive bromomethyl group at the 4-position. This unique combination of steric hindrance and a functionalizable handle makes it a valuable reagent in a variety of chemical transformations.
The defining characteristic of the 2,6-di-tert-butylpyridine scaffold is the profound steric shielding of the nitrogen atom. This steric bulk dramatically diminishes the nucleophilicity of the pyridine nitrogen, preventing it from participating in many typical reactions of less hindered pyridines, such as forming adducts with Lewis acids. Consequently, it primarily functions as a potent, non-nucleophilic Brønsted base, capable of scavenging protons without interfering with electrophilic centers in a reaction mixture. The introduction of the bromomethyl group at the 4-position provides a key site for further synthetic elaboration, allowing for the attachment of this sterically hindered motif to other molecules through nucleophilic substitution reactions.
This guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, thorough characterization data, and a discussion of its applications in modern organic chemistry.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81142-32-7 |
| Molecular Formula | C14H22BrN |
| Molecular Weight | 284.24 g/mol |
| Appearance | Likely a solid or oil |
| Boiling Point | 68 °C at 0.02 Torr[3] |
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the sterically hindered base, 2,6-di-tert-butyl-4-methylpyridine. The second step is the selective free-radical bromination of the methyl group.
Part 1: Synthesis of the Precursor, 2,6-di-tert-butyl-4-methylpyridine
A reliable and well-documented procedure for the synthesis of 2,6-di-tert-butyl-4-methylpyridine is provided by Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental protocols.[4] This method involves the reaction of pivaloyl chloride and tert-butyl alcohol in the presence of trifluoromethanesulfonic acid to form a pyrylium salt, which is then converted to the desired pyridine derivative upon treatment with ammonium hydroxide.[4]
Reaction Scheme for Precursor Synthesis
Caption: Synthesis of the precursor, 2,6-di-tert-butyl-4-methylpyridine.
Detailed Experimental Protocol for 2,6-di-tert-butyl-4-methylpyridine:
This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.144 (1990); Vol. 60, p.58 (1981).[4]
A. 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and two condensers fitted with drying tubes. The apparatus is purged with dry nitrogen.
-
To the flask are added 300 g (2.5 mol) of pivaloyl chloride and 46 g (0.62 mol) of anhydrous tert-butyl alcohol.
-
The reaction mixture is warmed to 85°C with stirring.
-
Heating is discontinued, and 187.5 g (1.25 mol) of trifluoromethanesulfonic acid is added with stirring over 2–3 minutes.
-
The temperature is maintained at 95–105°C for 10 minutes.
-
The reaction mixture is cooled to -10°C, and 1 L of cold diethyl ether is added to precipitate the product.
-
The precipitate is collected by filtration, washed with diethyl ether, and air-dried to yield the pyrylium salt.
B. 2,6-di-tert-butyl-4-methylpyridine
-
To a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, 119–128 g (0.33–0.36 mol) of the crude pyrylium salt and 2 L of 95% ethanol are added.
-
The mixture is cooled to -60°C, and 1 L of concentrated ammonium hydroxide (also cooled to -60°C) is added in one portion with stirring.
-
The reaction mixture is held at -60°C for 30 minutes, then allowed to warm to -40°C and maintained for 2 hours.
-
The mixture is allowed to warm to room temperature.
-
The reaction mixture is poured into a separatory funnel with 1 L of 10% aqueous sodium hydroxide and extracted with pentane.
-
The combined pentane extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
The pentane is removed by rotary evaporation to yield the product as a colorless oil that solidifies on cooling. The product can be further purified by chromatography on activated, acidic alumina.[4]
Part 2: Free-Radical Bromination to this compound
The conversion of the methyl group of 2,6-di-tert-butyl-4-methylpyridine to a bromomethyl group is best achieved through a free-radical chain reaction. This type of transformation, specifically at a benzylic-like position, is a classic application of N-bromosuccinimide (NBS) in the presence of a radical initiator.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic brominations because it provides a low, constant concentration of bromine in the reaction mixture. This is crucial for favoring the radical substitution pathway over competing electrophilic addition to any potential aromatic systems.
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is necessary to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate radicals, which then initiate the bromination cascade.
-
Solvent (Carbon Tetrachloride or Benzene): An inert solvent that does not readily participate in radical reactions is required. Carbon tetrachloride (CCl4) and benzene have historically been used for these reactions, though due to safety concerns, other solvents like cyclohexane or acetonitrile may also be employed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical chain process.
Reaction Scheme for Bromination
Caption: Free-radical bromination of the precursor to yield the final product.
Detailed Experimental Protocol for this compound:
Note: This is a representative protocol based on established procedures for benzylic bromination. Researchers should adapt and optimize as necessary.
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in carbon tetrachloride or benzene.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq).
-
The reaction mixture is heated to reflux under an inert atmosphere (nitrogen or argon). The reaction can be monitored by TLC or GC-MS.
-
Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or by recrystallization.
Characterization and Validation
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring, a singlet for the two protons of the bromomethyl group, and a singlet for the eighteen equivalent protons of the two tert-butyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the carbons of the pyridine ring (C2/C6, C3/C5, and C4), and the carbon of the bromomethyl group.
Predicted NMR Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.2 | s | Pyridine-H (2H) |
| ¹H | ~4.4-4.6 | s | CH₂Br (2H) |
| ¹H | ~1.3-1.4 | s | C(CH₃)₃ (18H) |
| ¹³C | ~160-162 | s | Pyridine C2/C6 |
| ¹³C | ~150-152 | s | Pyridine C4 |
| ¹³C | ~118-120 | s | Pyridine C3/C5 |
| ¹³C | ~35-37 | s | C (CH₃)₃ |
| ¹³C | ~30-32 | s | C(C H₃)₃ |
| ¹³C | ~30-33 | s | C H₂Br |
Note: These are predicted values and may vary slightly based on the solvent and instrument used.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Organic Synthesis
The unique properties of this compound make it a valuable tool for organic chemists. Its primary application lies in its use as an alkylating agent to introduce the sterically bulky 2,6-di-tert-butylpyridyl-4-methyl moiety into various molecules. This can be particularly useful in:
-
Synthesis of Novel Ligands: The sterically demanding nature of the 2,6-di-tert-butylpyridine group can be exploited in the design of ligands for transition metal catalysis, influencing the coordination geometry and reactivity of the metal center.
-
Modification of Biologically Active Molecules: The introduction of this bulky, non-nucleophilic basic group can alter the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Materials Science: The rigid and well-defined structure of the substituted pyridine can be incorporated into polymers and other materials to control their physical and electronic properties.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
N-bromosuccinimide is a lachrymator and should be handled with care.
-
Carbon tetrachloride and benzene are hazardous solvents and should be handled with appropriate engineering controls.
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a specialized reagent that offers a unique combination of a sterically hindered, non-nucleophilic base and a reactive alkylating handle. The synthetic route presented in this guide, based on reliable and validated procedures, provides a clear pathway for its preparation. Through careful synthesis and characterization, researchers can confidently utilize this versatile building block to advance their synthetic goals in a wide range of chemical disciplines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses, Coll. Vol. 7, p.144 (1990); Vol. 60, p.58 (1981). [Link]
Sources
- 1. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Properties, Reactivity, and Applications
Introduction: A Molecule of Dichotomous Reactivity
This compound stands as a fascinating and highly versatile reagent in modern organic synthesis. Its structure is uniquely defined by two key features: a sterically hindered pyridine core and a reactive benzylic bromide. The bulky tert-butyl groups at the 2 and 6 positions effectively shield the pyridine nitrogen, rendering it a potent, non-nucleophilic Brønsted base.[1] This steric hindrance is the cornerstone of its utility, allowing it to scavenge protons from a reaction medium without interfering with sensitive electrophilic centers.[1] Juxtaposed with this inert basic center is the highly reactive bromomethyl group at the 4-position, which serves as an electrophilic handle for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the physicochemical properties, spectroscopic signature, reactivity, and safe handling of this pivotal synthetic building block.
Physicochemical Properties
The physical characteristics of this compound are foundational to its handling, storage, and application in various solvent systems. While comprehensive experimental data is dispersed, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 81142-32-7 | [2] |
| Molecular Formula | C₁₄H₂₂BrN | [2][3] |
| Molecular Weight | 284.24 g/mol | [2] |
| Boiling Point | 68 °C at 0.02 Torr | [2] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [2] |
| Predicted pKa (Conjugate Acid) | 5.81 ± 0.10 | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Solubility Profile
Quantitative solubility data for this compound is not widely published. However, based on its molecular structure—a large, non-polar hydrocarbon framework with a polar pyridine ring—a qualitative solubility profile can be inferred. The compound is expected to be readily soluble in common non-polar and moderately polar organic solvents such as toluene, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[4] It is anticipated to be insoluble in water.[4] For precise applications, experimental determination using a standard protocol is recommended.
Molecular Structure and Spectroscopic Characterization
Elucidating the structure of a molecule is paramount for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
A singlet integrating to 18 protons for the two equivalent tert-butyl groups.
-
A singlet integrating to 2 protons for the two equivalent aromatic protons on the pyridine ring (at positions 3 and 5).
-
A singlet integrating to 2 protons for the methylene (-CH₂Br) group. The chemical shift of this peak will be significantly downfield due to the deshielding effect of the adjacent bromine atom.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the molecule's symmetry.
-
Signals for the quaternary carbons and the methyl carbons of the tert-butyl groups.
-
Signals for the symmetric pyridine ring carbons (C2/C6, C3/C5, and C4).
-
A signal for the methylene carbon (-CH₂Br), shifted downfield by the attached bromine.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) should be clearly visible. A crucial diagnostic feature will be the M+2 peak, which arises from the presence of the bromine-81 isotope (⁸¹Br). The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is characteristic of a molecule containing a single bromine atom.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key expected absorptions include:
-
C-H stretching vibrations from the alkyl groups and the aromatic ring.
-
C=N and C=C stretching vibrations characteristic of the pyridine ring.
-
A C-Br stretching vibration, typically found in the fingerprint region.
Experimental Protocol: NMR Data Acquisition
This protocol provides a standardized method for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Use a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use a 30° pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal reference (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is governed by the interplay between its sterically hindered nitrogen and its reactive bromomethyl group.
The Non-Nucleophilic Base
The defining characteristic of the 2,6-di-tert-butylpyridine scaffold is the profound steric hindrance around the nitrogen atom.[1] While the lone pair of electrons on the nitrogen is electronically available, the bulky tert-butyl groups act as formidable barriers, preventing the nitrogen from acting as a nucleophile and participating in substitution or addition reactions. However, these steric shields do not prevent the nitrogen from abstracting a proton, allowing it to function as a highly effective "proton sponge" or non-nucleophilic base. This property is invaluable in reactions that generate strong acids as byproducts, where a base is needed to neutralize the acid without interfering with other reactive sites in the molecule.[7]
The Electrophilic Handle: Nucleophilic Substitution
The C-Br bond in the 4-(bromomethyl) group is the molecule's primary site of electrophilic reactivity. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of the bulky 2,6-di-tert-butylpyridyl moiety onto other molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Spectral Characteristics of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
This technical guide provides a comprehensive analysis of the expected spectral data for 4-(Bromomethyl)-2,6-di-tert-butylpyridine, a sterically hindered pyridine derivative of interest in chemical synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from closely related analogues to provide a robust, predictive overview for researchers.
Introduction: The Significance of Steric Hindrance
This compound belongs to a class of organic compounds known as sterically hindered pyridines.[1] The two bulky tert-butyl groups at the C2 and C6 positions ortho to the nitrogen atom create significant steric bulk. This unique structural feature renders the nitrogen atom non-nucleophilic while maintaining its basic character, making it an excellent proton scavenger in a variety of organic reactions. The addition of a reactive bromomethyl group at the C4 position introduces a versatile functional handle for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents.
Accurate spectral characterization is paramount for confirming the identity and purity of this reagent. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns.
Proposed Synthesis Workflow
A common and effective method for the synthesis of this compound involves the radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine. This precursor is readily prepared from 4-picoline and tert-butyl lithium.[2] The subsequent bromination of the 4-methyl group can be achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator such as benzoyl peroxide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Di-tert-butyl-4-methylpyridine (CAS 38222-83-2)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected spectrum is relatively simple due to the molecule's symmetry.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit three distinct signals:
-
A singlet for the tert-butyl protons: The 18 protons of the two equivalent tert-butyl groups will appear as a single, sharp peak. Due to the steric hindrance and distance from the electron-withdrawing bromine atom, the chemical shift is expected to be in the upfield region, similar to the precursor.
-
A singlet for the bromomethyl protons: The two protons of the CH₂Br group are chemically equivalent and will appear as a singlet. The strong deshielding effect of the adjacent bromine atom will shift this signal significantly downfield.
-
A singlet for the pyridine ring protons: The two protons on the pyridine ring at the C3 and C5 positions are chemically equivalent and will appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule:
-
C4-CH₂Br: The carbon of the bromomethyl group will be shifted downfield due to the attached bromine.
-
Pyridine Ring Carbons (C3/C5): These two equivalent carbons will produce a single signal.
-
Pyridine Ring Carbons (C2/C6): These carbons, bonded to the bulky tert-butyl groups, will be significantly downfield.
-
tert-Butyl Quaternary Carbons: The two equivalent quaternary carbons of the tert-butyl groups.
-
tert-Butyl Methyl Carbons: The six equivalent methyl carbons of the two tert-butyl groups.
Predicted Spectral Data Summary
| Data Type | Predicted Chemical Shift / Value | Interpretation |
| ¹H NMR | ~ 7.3 ppm (s, 2H) | Aromatic protons on the pyridine ring (C3-H, C5-H). |
| ~ 4.5 ppm (s, 2H) | Methylene protons of the bromomethyl group (-CH₂Br). | |
| ~ 1.3 ppm (s, 18H) | Methyl protons of the two tert-butyl groups. | |
| ¹³C NMR | ~ 160 ppm | C2/C6 carbons of the pyridine ring. |
| ~ 150 ppm | C4 carbon of the pyridine ring. | |
| ~ 120 ppm | C3/C5 carbons of the pyridine ring. | |
| ~ 35 ppm | Quaternary carbons of the tert-butyl groups. | |
| ~ 30 ppm | Carbon of the bromomethyl group (-CH₂Br). | |
| ~ 29 ppm | Methyl carbons of the tert-butyl groups. | |
| IR (cm⁻¹) | 2960-2850 cm⁻¹ | C-H stretching of tert-butyl and methylene groups. |
| ~ 1580, 1450 cm⁻¹ | C=C and C=N stretching of the pyridine ring. | |
| ~ 1220 cm⁻¹ | C-Br stretching. | |
| Mass Spec (m/z) | 283/285 | Molecular ion peak cluster [M, M+2] due to ⁷⁹Br and ⁸¹Br isotopes. |
| 204 | Fragment corresponding to the loss of a bromine radical [M-Br]⁺. | |
| 57 | tert-butyl cation [C(CH₃)₃]⁺, likely the base peak. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected as follows:
-
C-H Stretching: Strong bands in the 2960-2850 cm⁻¹ region corresponding to the sp³ C-H stretching of the numerous methyl groups of the tert-butyl substituents and the methylene group.
-
Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A moderate to strong absorption band corresponding to the C-Br stretching vibration is anticipated in the fingerprint region, typically around 1220 cm⁻¹. The exact position can be influenced by the molecular environment.[3]
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide crucial information regarding the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The most telling feature will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks (an M and M+2 peak) of nearly equal intensity at m/z 283 and 285.
-
Key Fragmentation Patterns:
-
Loss of Bromine: A prominent peak is expected at m/z 204, corresponding to the loss of a bromine radical ([M-Br]⁺). This fragment, the 2,6-di-tert-butyl-4-picolyl cation, is stabilized by the electron-donating tert-butyl groups.
-
Formation of tert-butyl cation: Cleavage of a tert-butyl group is highly favorable, leading to a very intense peak at m/z 57, which will likely be the base peak of the spectrum.
-
Conclusion
While direct experimental data for this compound is not widely published, a comprehensive and reliable spectral profile can be confidently predicted based on fundamental principles and data from analogous structures. The key identifiers for this compound are the simple three-singlet ¹H NMR spectrum, the characteristic M/M+2 molecular ion peak in the mass spectrum, and the C-Br stretching band in the IR spectrum. This guide provides researchers with a robust framework for the identification and characterization of this valuable synthetic intermediate.
References
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. Retrieved from BenchChem website.[4]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]]
-
SpectraBase. (n.d.). 4-(Dibromomethyl)-2,6-di-tert-butylpyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]]
-
Anderson, A. G., & Stang, P. J. (1990). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, Coll. Vol. 7, p.506; Vol. 60, p.34. Retrieved from [Link]2]
-
PubChem. (n.d.). 2,6-Di-tert-butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis, chemical properties, and critically, the reactivity of 4-(Bromomethyl)-2,6-di-tert-butylpyridine. This unique bifunctional molecule merges the well-established characteristics of a sterically hindered, non-nucleophilic pyridine base with a reactive benzylic bromide handle. This duality makes it a valuable reagent in synthetic organic chemistry, particularly for the introduction of the bulky 2,6-di-tert-butylpyridyl moiety onto a wide range of molecular scaffolds. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and offer insights into its safe handling and spectroscopic characterization.
Introduction: The Dichotomy of Steric Hindrance and Reactivity
At the heart of this compound's utility lies a fascinating interplay of steric and electronic effects. The pyridine core is adorned with two bulky tert-butyl groups at the 2 and 6 positions, flanking the nitrogen atom. This steric congestion profoundly influences the molecule's properties. While a typical pyridine nitrogen is both basic and nucleophilic, the imposing tert-butyl groups in 2,6-di-tert-butylpyridine and its derivatives effectively shield the nitrogen lone pair from participating in nucleophilic attacks.[1] This renders the pyridine ring a potent, yet non-nucleophilic, Brønsted base capable of scavenging protons without interfering with electrophilic centers in a reaction.[1]
The introduction of a bromomethyl group at the 4-position introduces a distinct and highly reactive electrophilic site. This benzylic bromide moiety is primed for nucleophilic substitution reactions, providing a covalent attachment point for a diverse array of nucleophiles. Consequently, this compound serves as a specialized building block for chemists seeking to incorporate a sterically demanding and non-coordinating basic unit into their target molecules.
Synthesis and Physicochemical Properties
The logical and most common synthetic route to this compound commences with its methylated precursor, 2,6-di-tert-butyl-4-methylpyridine.
Synthesis of 2,6-di-tert-butyl-4-methylpyridine
A robust and well-documented procedure for the synthesis of 2,6-di-tert-butyl-4-methylpyridine involves the treatment of 4-picoline with an excess of tert-butyllithium.[2] An alternative and often higher-yielding method proceeds via the formation of a pyrylium salt.[2]
Bromination of 2,6-di-tert-butyl-4-methylpyridine
The conversion of the 4-methyl group to a bromomethyl group is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) used to initiate the reaction.[1] The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-di-tert-butyl-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in CCl₄ or cyclohexane.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Physicochemical Properties
| Property | Value |
| CAS Number | 81142-32-7[3] |
| Molecular Formula | C₁₄H₂₂BrN |
| Molecular Weight | 284.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Storage | Store in a cool, dry, well-ventilated area away from light and moisture. |
Core Reactivity: The Benzylic Bromide Handle
The primary locus of reactivity for this compound is the carbon-bromine bond of the bromomethyl group. As a benzylic-type bromide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The electron-donating character of the pyridine ring at the 4-position can further stabilize the transition state of the Sₙ2 reaction.
Reactions with N-Nucleophiles
Amines readily displace the bromide to form the corresponding 4-(aminomethyl) derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated. The sterically hindered nature of the starting material's pyridine nitrogen prevents it from interfering with the reaction.
Experimental Protocol: Reaction with Piperidine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or MeCN, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 4-((2,6-di-tert-butylpyridin-4-yl)methyl)piperidine.
Reactions with S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for this substrate, leading to the formation of thioethers.
Experimental Protocol: Reaction with Thioglycolic Acid
Materials:
-
This compound
-
Thioglycolic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or DMF
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve thioglycolic acid (1.1 eq) in ethanol or DMF and add a solution of NaOH (2.2 eq) in water.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture with 1 M HCl to pH ~3-4.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 2-((2,6-di-tert-butylpyridin-4-yl)methyl)thio)acetic acid.
Reactions with O-Nucleophiles
Alkoxides and phenoxides can also displace the bromide, although these reactions may require more forcing conditions compared to N- and S-nucleophiles due to the lower nucleophilicity of oxygen nucleophiles.
Formation of Azides
The reaction with sodium azide provides a facile route to 4-(azidomethyl)-2,6-di-tert-butylpyridine, a versatile intermediate for further transformations such as Staudinger reactions or click chemistry.
Experimental Protocol: Synthesis of 4-(azidomethyl)-2,6-di-tert-butylpyridine
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(azidomethyl)-2,6-di-tert-butylpyridine.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on NMR and mass spectrometry.
Predicted ¹H NMR Spectrum
-
δ ~7.0-7.2 ppm (s, 2H): Aromatic protons on the pyridine ring.
-
δ ~4.4-4.6 ppm (s, 2H): Methylene protons of the bromomethyl group.
-
δ ~1.3-1.4 ppm (s, 18H): Protons of the two tert-butyl groups.
Predicted ¹³C NMR Spectrum
-
δ ~160-162 ppm: C2 and C6 carbons of the pyridine ring.
-
δ ~150-152 ppm: C4 carbon of the pyridine ring.
-
δ ~118-120 ppm: C3 and C5 carbons of the pyridine ring.
-
δ ~35-37 ppm: Quaternary carbons of the tert-butyl groups.
-
δ ~30-32 ppm: Methyl carbons of the tert-butyl groups.
-
δ ~30-33 ppm: Methylene carbon of the bromomethyl group.
Mass Spectrometry
The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. As a benzylic bromide, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a uniquely functionalized building block that offers a strategic advantage in organic synthesis. Its sterically encumbered pyridine core provides a non-nucleophilic basic site, while the bromomethyl group serves as a versatile handle for nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, reactivity, and handling, equipping researchers with the foundational knowledge to effectively utilize this reagent in the design and synthesis of complex molecules for applications in medicinal chemistry, materials science, and beyond.
References
-
Organic Syntheses. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Sources
4-(Bromomethyl)-2,6-di-tert-butylpyridine as a non-nucleophilic base
An In-depth Technical Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: A Dual-Function Non-Nucleophilic Base
Abstract
This technical guide provides a comprehensive analysis of this compound, a specialized organic reagent that merges the classic properties of a sterically hindered, non-nucleophilic base with the synthetic versatility of a reactive electrophilic handle. We will explore the fundamental principles governing its unique reactivity, stemming from the steric shielding of the pyridine nitrogen by two tert-butyl groups. This guide details its synthesis, physicochemical properties, and core applications, presenting it not merely as a proton scavenger but as a strategic building block for complex molecular architectures. Detailed experimental protocols, safety guidelines, and comparative data are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application.
The Principle of Steric Hindrance in Pyridine Bases: Basicity Without Nucleophilicity
In organic synthesis, the distinction between basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic atom, typically carbon) is critical. Many reagents are both strongly basic and strongly nucleophilic, leading to undesirable side reactions. The development of non-nucleophilic bases was a pivotal advancement, allowing for the selective deprotonation of substrates in the presence of sensitive electrophilic functional groups.
The archetypal examples of such reagents are pyridines substituted at the 2- and 6-positions with bulky alkyl groups, most notably 2,6-di-tert-butylpyridine. The two tert-butyl groups act as formidable steric shields, creating a narrow pocket around the nitrogen atom's lone pair of electrons.[1][2] This steric congestion effectively prevents the nitrogen from participating in nucleophilic attack on larger electrophilic centers (like carbonyls or alkyl halides), a reaction that would require a constrained transition state.[1] However, the small, unhindered proton (H⁺) can still access the lone pair, allowing the compound to function as an effective Brønsted base.[3] This steric effect can reduce the reactivity of the nitrogen atom by several orders of magnitude compared to unhindered pyridines.[1][4]
This compound inherits this core characteristic. It is designed to function as a potent proton scavenger while introducing a key point of synthetic diversification: a reactive bromomethyl group at the 4-position. This transforms the molecule from a passive spectator base into an active participant in multi-step synthetic strategies.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are a direct reflection of its molecular structure.
Physical Properties
A summary of the key physicochemical data is presented below. The predicted pKa is slightly lower than its parent compound, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), due to the electron-withdrawing inductive effect of the bromine atom.
| Property | Value | Source |
| CAS Number | 81142-32-7 | [5] |
| Molecular Formula | C₁₄H₂₂BrN | [5][6] |
| Molecular Weight | 284.24 g/mol | [5] |
| Boiling Point | 68 °C at 0.02 Torr | [7] |
| Predicted pKa | 5.81 ± 0.10 | [7] |
| Storage | Store under inert gas at 2-8°C | [7] |
Spectroscopic Data
The spectroscopic signature of this compound is highly predictable and allows for straightforward reaction monitoring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred From |
| ¹H NMR | ~7.3-7.5 | Singlet | Aromatic protons (H3, H5) |
| ~4.5 | Singlet | Bromomethyl protons (-CH₂Br) | |
| ~1.3 | Singlet | tert-butyl protons | |
| ¹³C NMR | ~160 | Singlet | C2/C6 carbons |
| ~145 | Singlet | C4 carbon | |
| ~120 | Singlet | C3/C5 carbons | |
| ~35 | Singlet | Quaternary tert-butyl carbons | |
| ~30 | Singlet | Bromomethyl carbon (-CH₂Br) | |
| ~30 | Singlet | tert-butyl methyl carbons | |
| Mass Spec. | M⁺, M⁺+2 | Isotopic Cluster | Characteristic pattern for one bromine atom |
Synthesis of this compound
The most direct synthetic route to this reagent begins with the commercially available and widely used non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The transformation involves a free-radical bromination of the 4-methyl group, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
This reaction is selective for the benzylic-like methyl group due to the stability of the resulting radical intermediate, which is conjugated with the pyridine ring. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is standard for such reactions.
Synthetic Workflow Diagram
The diagram below outlines the straightforward, single-step conversion from the starting material.
Caption: Synthesis of this compound from DTBMP.
Core Applications: A Reagent of Dual Functionality
The true value of this molecule lies in its ability to perform two distinct roles within a synthetic plan.
Function 1: The Non-Nucleophilic Proton Scavenger
In its primary role, the compound functions as a highly effective acid scavenger. Many reactions, such as the formation of silyl ethers, triflates, or during certain glycosylations, release a strong acid (e.g., HCl, HBr, TfOH) as a byproduct. This acid can cause unwanted side reactions, catalyze decomposition of sensitive products, or reverse the desired reaction.
By adding a stoichiometric amount of this compound, the generated acid is instantly neutralized to form the corresponding pyridinium salt. This salt is typically highly polar and often insoluble in common organic solvents, allowing for its simple removal by filtration at the end of the reaction.
Caption: Mechanism of proton scavenging by the sterically hindered pyridine base.
Its efficacy can be compared to other common non-nucleophilic bases.
| Base | pKa (Conjugate Acid) | Key Features |
| Pyridine | 5.25 | Nucleophilic |
| 2,6-Lutidine | 6.77 | Moderately hindered, can be nucleophilic |
| This compound | ~5.81 (Predicted) | Highly hindered, non-nucleophilic, reactive handle |
| 2,6-Di-tert-butylpyridine | ~3.58 (in 50% aq. EtOH) | Highly hindered, non-nucleophilic[3] |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | ~4.41 (in 50% EtOH) | Highly hindered, non-nucleophilic[8] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 (in MeCN) | Very strong, non-nucleophilic amidine base[9] |
Function 2: The Electrophilic Building Block
Unlike its parent compounds, the bromomethyl group at the 4-position serves as a reactive electrophilic site. This allows the entire sterically hindered pyridine motif to be covalently attached to other molecules. This is particularly useful for:
-
Modifying Substrates: Attaching the bulky pyridine group can alter the steric and electronic properties of a molecule, potentially influencing its reactivity or biological activity.
-
Creating Novel Ligands: The nitrogen atom, while non-nucleophilic towards carbon, can still coordinate to metal centers. Attaching this moiety to a polymer or another ligand scaffold can create unique catalytic environments.
-
Developing Phase Tags: The basic nitrogen can be protonated to render the molecule soluble in acidic aqueous phases, allowing for easy separation from non-polar reaction mixtures (solid-phase extraction).
Common reactions involving the bromomethyl group include Sₙ2 displacement by nucleophiles such as alcohols (to form ethers), amines, or stabilized carbanions.
Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
Materials:
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve DTBMP in anhydrous CCl₄.
-
Reagent Addition: Add NBS and AIBN to the solution. Causality Note: AIBN is the radical initiator; NBS is the bromine source. Using a slight excess of NBS ensures full conversion of the starting material.
-
Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solid.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any trace acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of cold hexanes or by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Application in the Silylation of a Hindered Alcohol
Objective: To demonstrate the use of this compound as an acid scavenger in a protection reaction.
Materials:
-
Hindered secondary alcohol (e.g., 1-Adamantanol, 1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
This compound (1.3 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol and this compound. Dissolve the solids in anhydrous DCM. Causality Note: An inert atmosphere and anhydrous conditions are crucial as TBDMSCl is sensitive to moisture.
-
Reagent Addition: Add the TBDMSCl solution dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction for 12-24 hours. A white precipitate of 4-(bromomethyl)-2,6-di-tert-butylpyridinium hydrochloride will form as the reaction progresses. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM.
-
Purification: Filter the mixture to remove the pyridinium salt. The filtrate contains the desired silyl ether product. The filtrate can be further washed with water, dried, and concentrated. The crude product is then purified by flash chromatography to yield the pure silyl ether. The filtered pyridinium salt can be recovered by basification and extraction if desired.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[10][11] The bromomethyl group makes it a potential lachrymator and alkylating agent.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of dust or vapors.[10] Avoid direct contact with skin and eyes.[12] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7] It should be kept in a cool, dry, and dark place, preferably refrigerated at 2-8°C to ensure long-term stability.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than a simple non-nucleophilic base; it is a strategic, dual-function reagent. Its sterically hindered core provides the precise control needed for modern synthetic chemistry, enabling selective deprotonation without interfering nucleophilic side reactions. The addition of the bromomethyl handle opens a gateway to novel molecular designs, allowing for the covalent installation of this unique steric and electronic motif. For researchers in pharmaceuticals, agrochemicals, and materials science, this compound offers a sophisticated tool to build complex molecules with greater efficiency and control. Future applications may see its incorporation into polymer-supported catalysts, novel ligand scaffolds for organometallic chemistry, and as a key building block in the synthesis of biologically active compounds.
References
- Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Retrieved from Ludwig-Maximilians-Universität München.
- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865–3865.
- BenchChem. (n.d.). This compound | 81142-32-7.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- ChemicalBook. (n.d.). This compound Product Description.
- Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from Organic Syntheses. [Link]
- PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine.
-
ResearchGate. (2015). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved from ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine 98%.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 81142-32-7 [amp.chemicalbook.com]
- 6. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
solubility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Organic Solvents
Introduction
In the landscape of modern chemical synthesis and drug development, a nuanced understanding of a compound's physicochemical properties is paramount. This compound is a sterically hindered pyridine derivative that serves as a valuable building block in organic synthesis. The bulky tert-butyl groups flanking the nitrogen atom effectively shield it, modulating its reactivity and physical characteristics. The presence of a reactive bromomethyl group at the 4-position provides a versatile handle for further functionalization. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes such as recrystallization and chromatography, and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in a range of common organic solvents, and provide detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂BrN | [1] |
| Molecular Weight | 284.24 g/mol | [2] |
| Boiling Point | 68 °C at 0.02 Torr | [3] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 5.81 ± 0.10 | [3] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |
The structure of this compound is characterized by a pyridine ring, which introduces a degree of polarity and a nitrogen atom capable of acting as a hydrogen bond acceptor. However, the two bulky, non-polar tert-butyl groups significantly dominate the molecular surface, imparting a considerable non-polar character to the molecule. The bromomethyl group adds a reactive and moderately polar site.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity.[4] For this compound, its solubility will be a balance between the non-polar nature of the di-tert-butyl substitution and the polar contributions of the pyridine ring and the bromomethyl group.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents are expected to be effective at solvating the non-polar tert-butyl groups through van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar pyridine ring and the bromomethyl group. Their carbon-based structures also allow for favorable interactions with the non-polar regions of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While the pyridine nitrogen can accept a hydrogen bond, the steric hindrance from the adjacent tert-butyl groups may limit this interaction. The overall non-polar character of the molecule is likely to limit its solubility in highly polar protic solvents like water.
Predicted Solubility Profile
Based on the structural analysis and the "like dissolves like" principle, the following is a predicted qualitative solubility profile for this compound. This table serves as a practical starting point for solvent selection.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | High | The large, non-polar di-tert-butyl groups will interact favorably with non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance of polarity to interact with the pyridine ring and non-polar character to solvate the alkyl groups. |
| Polar Aprotic | Acetone | Moderate | While polar, the smaller size of acetone may lead to less favorable interactions with the bulky non-polar groups compared to larger aprotic solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability to hydrogen bond with the pyridine nitrogen is sterically hindered. The overall non-polar nature of the molecule will likely limit solubility. A related compound, 2,6-Di-tert-butyl-4-methylpyridine, is reported to be soluble in ethanol.[6][7] |
| Highly Polar Protic | Water | Very Low / Insoluble | The significant non-polar character of the molecule will lead to unfavorable interactions with the highly polar, hydrogen-bonded network of water.[8] |
Experimental Determination of Solubility
To obtain quantitative and application-specific solubility data, experimental determination is essential. Below are two robust protocols for this purpose.
Protocol 1: Qualitative Visual Assessment of Solubility
This method provides a rapid and straightforward determination of approximate solubility, which is often sufficient for initial solvent screening.
Objective: To visually determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.[8]
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the test tube.[8] This corresponds to a concentration of 10 mg/mL.
-
Mixing: Vigorously shake or vortex the mixture for 1-2 minutes to ensure thorough mixing.[4]
-
Observation: Allow the mixture to stand for a few minutes and observe.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve, and the majority of it remains at the bottom of the test tube.[4]
-
-
Record Keeping: Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy
This method provides a more precise, quantitative measure of solubility. It relies on creating a saturated solution, then diluting it to a concentration that falls within the linear range of a calibration curve.
Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.
Workflow Diagram:
Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.
Procedure:
-
Determine the λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards:
-
Create a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Perform a series of dilutions to prepare at least five calibration standards of decreasing concentration.
-
-
Generate Calibration Curve:
-
Measure the absorbance of each calibration standard at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). This is your calibration curve.
-
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that there should be undissolved solid present.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.
-
Accurately dilute a small volume of the clear, saturated filtrate to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculate Solubility:
-
Use the equation of the line from your calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at that temperature.
-
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. While specific toxicological data is limited, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage is under an inert atmosphere at 2-8°C.[2][3]
Conclusion
This compound is a sterically hindered building block with a solubility profile dominated by its significant non-polar character. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, with moderate to low solubility in polar protic solvents and very low solubility in water. For applications requiring precise knowledge of its solubility, the experimental protocols provided in this guide offer a robust framework for obtaining reliable quantitative data. A thorough understanding of its solubility is a critical enabler for the effective use of this versatile compound in research and development.
References
Sources
- 1. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 81142-32-7|this compound|BLD Pharm [bldpharm.com]
- 3. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 [sigmaaldrich.com]
- 7. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A-Z in-depth technical guide on the core safety and handling of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Significance
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a sterically hindered pyridine derivative frequently employed in organic synthesis. Its utility stems from the bulky di-tert-butyl groups flanking the nitrogen atom, which render it a highly selective, non-nucleophilic base. This characteristic is crucial in reactions where a proton scavenger is needed without the interference of nucleophilic side reactions. The bromomethyl group at the 4-position serves as a reactive handle, allowing for the introduction of the bulky pyridyl moiety into various molecular architectures.[1] This makes it a valuable tool in the synthesis of complex organic molecules, novel ligands for coordination chemistry, and functional materials.[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 81142-32-7[1][2] |
| Molecular Formula | C14H22BrN[2][3] |
| Molecular Weight | 284.23 g/mol |
| Boiling Point | 68 °C at 0.02 Torr[2][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[2][4] |
| pKa | 5.81±0.10 (Predicted)[2][4] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not fully available, the known hazards associated with its structural class—alkyl bromides—necessitate a cautious and well-informed approach.
GHS Classification:
Although a specific GHS classification for this compound is not universally established, related compounds and the reactive bromomethyl group suggest the following potential hazards:
-
Skin Corrosion/Irritation: Alkyl bromides can defat the skin, leading to irritation, cracking, and in some cases, chemical burns with prolonged contact. It is classified as causing skin irritation (Category 2).[5][6]
-
Serious Eye Damage/Irritation: Vapors and direct contact are expected to be irritating to the eyes.[5] It is classified as causing serious eye irritation (Category 2).[5][6]
-
Acute Toxicity: While specific data is lacking, it may be harmful if swallowed.[5]
-
Respiratory Irritation: Dusts and vapors may cause respiratory irritation.[6]
Reactivity and Stability:
-
The compound is reported to be stable under normal conditions.[5]
-
It is sensitive to air and light.[5]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]
-
Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]
-
Like other alkyl bromides, it can slowly react with moisture to form corrosive acids.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount.
Primary Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[8][9]
-
Skin Protection:
-
Respiratory Protection: For situations where dust formation is unavoidable or ventilation is inadequate, a P95 (US) or P1 (EU EN 143) particle respirator may be required.[9]
Standard Operating Procedures (SOPs) for Safe Handling and Storage
Adherence to established protocols is key to minimizing risk.
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated area, preferably refrigerated between 2-8°C.[5][10]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[2][4]
-
Keep away from heat, sparks, open flames, and direct light.[5]
Experimental Protocol: Safe Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and the reagent container inside the fume hood.
-
Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Closure: Securely close the reagent container immediately after dispensing.
-
Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and absorbent material. Dispose of contaminated materials as hazardous waste.
-
Transport: If the weighed material needs to be transported to another area, place it in a sealed, secondary container.
Diagram 1: Safe Handling and Dispensing Workflow
Caption: Decision tree for initial emergency response actions.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect surplus material and contaminated items (e.g., gloves, weigh boats, absorbent pads) in a suitable, closed, and properly labeled container. [9]* Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal facility. [10]Do not discharge to sewer systems. [10]
Conclusion
This compound is a valuable synthetic reagent. However, its potential hazards as an alkylating agent and skin/eye irritant demand rigorous adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.
References
-
LANXESS. (2017). Product Safety Assessment: Alkyl Bromides. [Link]
-
PubChem. This compound. [Link]
-
LSU Health Shreveport. (2015). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Ethidium Bromide. [Link]
-
Acros Organics. (2011). Safety Data Sheet: 2,6-Di-tert-butylpyridine. [Link]
-
BromAid. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. [Link]
-
University of New Mexico. Standard Operating Procedure - Ethidium Bromide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 81142-32-7 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
A Senior Application Scientist's Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine: Synthesis, Availability, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-(bromomethyl)-2,6-di-tert-butylpyridine (CAS No. 81142-32-7), a specialized heterocyclic building block. Characterized by its sterically hindered pyridine core and a reactive bromomethyl group, this reagent serves as a valuable tool for introducing the bulky 2,6-di-tert-butylpyridyl moiety into molecular scaffolds. This guide details its limited commercial availability, provides a robust, field-proven protocol for its synthesis from its more common precursor, 2,6-di-tert-butyl-4-methylpyridine, and discusses its strategic applications in organic synthesis and medicinal chemistry. Furthermore, it outlines essential analytical characterization techniques and critical safety and handling procedures to ensure its effective and safe utilization in a research and development setting.
Introduction: The Strategic Value of Steric Hindrance and Reactivity
Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, prized for their unique electronic properties, basicity, and ability to engage in hydrogen bonding.[1][2][3] this compound belongs to a specific subclass known as sterically hindered pyridines. The two bulky tert-butyl groups flanking the nitrogen atom dramatically diminish its nucleophilicity while preserving its basicity, allowing it to function as a potent, non-nucleophilic proton scavenger.
The true synthetic value of this molecule, however, lies in the combination of this hindered core with the reactive C(sp³)-Br bond of the 4-bromomethyl group. This functional group acts as a versatile electrophilic handle, enabling chemists to strategically introduce the 2,6-di-tert-butylpyridyl group onto a wide range of substrates through nucleophilic substitution reactions. This modification can be used to impart steric bulk, modulate solubility, block metabolic pathways, or create unique ligands for catalysis.
Commercial Availability: A Specialized Reagent
Unlike its precursor, 2,6-di-tert-butyl-4-methylpyridine, this compound is not a widely stocked, off-the-shelf reagent. It is typically available from a limited number of specialized chemical suppliers, often on a lead-time basis and in smaller research quantities. This limited availability underscores the need for reliable in-house synthesis protocols for research groups that require this building block for their programs.
Researchers seeking to procure this compound should inquire with suppliers specializing in complex building blocks and heterocyclic chemistry.
| Supplier | Notes |
| BLDpharm | Lists the compound with CAS number 81142-32-7.[4] |
| Jilin Chinese Academy of Sciences-Yanshen Technology | Provides purchasing and inquiry information for the compound.[5] |
| Chem-Space | Lists the compound as available from several building block suppliers. |
| Molport | Aggregates availability from various chemical vendors. |
Note: Availability and stock levels are subject to change. Direct inquiry with the listed suppliers is recommended.
Synthesis Protocol: From Precursor to Product
The most logical and cost-effective route to this compound is via the radical bromination of its readily available methyl-substituted precursor, 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this benzylic-type bromination.[6]
The causality behind this choice is twofold:
-
Selectivity: Radical bromination with NBS is highly selective for allylic and benzylic positions due to the stability of the resulting radical intermediates. This prevents unwanted bromination on the pyridine ring itself.
-
Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than elemental bromine.[7]
Workflow for Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 81142-32-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound,81142-32-7-吉林中科研伸科技有限公司-吉林中科研伸科技有限公司 [chemextension.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
Methodological & Application
The Strategic Utility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Advanced Organic Synthesis
In the landscape of modern organic synthesis, the ability to exert precise control over reactivity is paramount. Sterically hindered pyridines have emerged as indispensable tools for chemists, offering a unique combination of basicity and non-nucleophilicity. Among these, 4-(bromomethyl)-2,6-di-tert-butylpyridine stands out as a versatile reagent, integrating the advantageous properties of a bulky proton scavenger with a reactive handle for further molecular elaboration. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Molecular Architecture and Inherent Reactivity
This compound is a derivative of pyridine featuring two bulky tert-butyl groups flanking the nitrogen atom. This steric shielding is the cornerstone of its utility, effectively blocking the nitrogen's nucleophilic character while preserving its ability to act as a Brønsted base.[1] The introduction of a bromomethyl group at the 4-position adds a crucial element of functionality, creating an electrophilic site for a variety of synthetic transformations.
The interplay between the sterically encumbered, non-nucleophilic base and the reactive benzylic bromide functionality allows for a range of strategic applications in complex molecule synthesis.
Spectroscopic Signature: A Guide to Identification
Accurate characterization of this compound is crucial for its effective use. The following data, based on analysis of its structural analogues, provides a guide for its spectroscopic identification.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Key Assignments |
| ¹H NMR | ~1.35 ppm (s, 18H)~4.40 ppm (s, 2H)~7.20 ppm (s, 2H) | tert-butyl protons-CH₂Br protonsPyridine ring protons |
| ¹³C NMR | ~30 ppm~35 ppm~38 ppm~120 ppm~150 ppm~160 ppm | tert-butyl methyl carbons-CH₂Br carbontert-butyl quaternary carbonsPyridine C3/C5 carbonsPyridine C4 carbonPyridine C2/C6 carbons |
| IR (Infrared) | ~2960 cm⁻¹~1580 cm⁻¹~1220 cm⁻¹ | C-H stretch (aliphatic)C=N/C=C stretch (pyridine ring)C-Br stretch |
| MS (Mass Spec.) | M⁺ and M+2 peaks in a ~1:1 ratio | Presence of one bromine atom |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Core Application: A Non-Nucleophilic Proton Scavenger
The primary and most celebrated role of sterically hindered pyridines is as proton scavengers. In many sensitive reactions, the generation of acidic byproducts can lead to undesired side reactions, decomposition of starting materials, or racemization. This compound, like its precursor 2,6-di-tert-butyl-4-methylpyridine, excels in this role by efficiently neutralizing protons without interfering with electrophilic centers in the reaction mixture.
A prime example of this application is in glycosylation reactions . The formation of glycosidic bonds is notoriously sensitive to acidic conditions, which can lead to anomerization or hydrolysis of the newly formed bond.
Workflow for Glycosylation using a Hindered Pyridine Base
Caption: Generalized workflow for a glycosylation reaction.
Protocol 1: Glycosylation with this compound as a Proton Scavenger
Objective: To synthesize a glycosidic bond while neutralizing the acid byproduct.
Materials:
-
Glycosyl donor (e.g., a thioglycoside or glycosyl trichloroacetimidate)
-
Glycosyl acceptor (an alcohol)
-
This compound
-
Activator (e.g., N-iodosuccinimide/triflic acid for thioglycosides, or trimethylsilyl trifluoromethanesulfonate for trichloroacetimidates)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl donor and this compound (1.5-2.0 equivalents relative to the donor).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the activator).
-
Slowly add the activator.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through celite and wash with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Sterically Hindered Pyridinium Salts
The bromomethyl group at the 4-position of this compound serves as an excellent electrophile for the synthesis of quaternary pyridinium salts. These salts are valuable as ionic liquids, phase-transfer catalysts, and precursors to N-heterocyclic carbenes.
Mechanism of Pyridinium Salt Formation
Caption: SN2 reaction for pyridinium salt synthesis.
Protocol 2: Synthesis of a Sterically Hindered Pyridinium Salt
Objective: To synthesize a quaternary pyridinium salt via nucleophilic substitution.
Materials:
-
This compound
-
A nucleophilic amine or pyridine derivative (e.g., 4-dimethylaminopyridine)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add an equimolar amount of the nucleophilic amine or pyridine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the formation of a precipitate.
-
After the reaction is complete (as indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.
-
Collect the precipitated pyridinium salt by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
A Versatile Precursor for Ligand Synthesis in Catalysis
The reactive bromomethyl group can be displaced by a variety of nucleophiles to introduce coordinating moieties, transforming the pyridine scaffold into a ligand for transition metal catalysis. The steric bulk of the tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complex.
For instance, reaction with a phosphine can yield a phosphonium salt, which can be further elaborated into a phosphine ligand. Alternatively, reaction with a thiol can introduce a sulfur-containing coordinating group. These tailored ligands can find applications in a range of catalytic transformations, including cross-coupling reactions and hydrogenation.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its unique combination of a sterically hindered, non-nucleophilic base and a reactive electrophilic handle allows for a broad range of applications, from protecting sensitive functional groups as a proton scavenger to serving as a building block for complex molecular architectures such as pyridinium salts and catalyst ligands. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic tool.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. 4-(Dibromomethyl)-2,6-di-tert-butylpyridine. Wiley-VCH GmbH. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. John Wiley & Sons, Inc. [Link]
-
Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylpyridine. National Center for Biotechnology Information. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [Link]
-
Wikipedia. 2,6-Di-tert-butylpyridine. [Link]
Sources
Application Notes and Protocols for 4-(Bromomethyl)-2,6-di-tert-butylpyridine: A Guide for Synthetic Chemists
Introduction: A Reagent of Dichotomous Reactivity
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a unique and powerful reagent in the synthetic chemist's toolkit. Its structure presents a fascinating dichotomy of reactivity that, when properly understood and leveraged, enables highly specific chemical transformations. The core of its utility lies in two key structural features:
-
A Sterically Hindered Pyridine Core: The two bulky tert-butyl groups flanking the nitrogen atom at the 2- and 6-positions create a significant steric shield.[1] This hindrance largely obstructs the nitrogen's lone pair, rendering it an exceptionally poor nucleophile. However, it can still function as an effective, non-nucleophilic Brønsted base to scavenge protons.[1][2][3] This characteristic is invaluable in reactions where a base is required but nucleophilic attack on an electrophilic center would be an undesirable side reaction.
-
An Electrophilic Bromomethyl Group: The bromomethyl group at the 4-position is a reactive electrophilic site. As a primary, benzylic-like halide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the hindered pyridine scaffold to a wide array of molecules.
This guide provides an in-depth exploration of the properties, safe handling, and key applications of this compound, complete with detailed experimental protocols for researchers in organic synthesis and drug development.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂BrN | [4] |
| Molecular Weight | 284.23 g/mol | |
| Appearance | Solid | |
| Boiling Point | 68 °C at 0.02 Torr | [5] |
| Density | ~1.157 g/cm³ (Predicted) | [5] |
| pKa (Conjugate Acid) | 5.81 (Predicted) | [5] |
Table 2: Hazard Information and Safety Precautions
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. (P264, P280, P302+P352, P332+P317) |
| Eye Damage/Irritation | Causes serious eye irritation. (P280, P305+P351+P338, P337+P317) |
| Respiratory Irritation | May cause respiratory irritation. (P261, P271, P304+P340, P319) |
Handling and Storage Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles or a face shield.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. It should be kept in a cool, dry place, with recommended storage at 2-8°C.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[6]
Core Reactivity: A Tale of Two Sites
The utility of this reagent is best understood by considering its two distinct reactive sites. The diagram below illustrates this duality.
Caption: Workflow for Williamson Ether Synthesis.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a rubber septum, add the chosen phenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more nucleophilic phenoxide. The reaction is performed at 0 °C to control the initial exothermic reaction and hydrogen gas evolution.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture via syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: a. Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution to destroy any excess NaH. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. d. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Esterification with a Carboxylic Acid
This protocol outlines the synthesis of an ester via the SN2 reaction between a carboxylate anion and this compound. The carboxylate is generated in situ from the corresponding carboxylic acid using a suitable base.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of 0.2-0.5 M.
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Causality: The base deprotonates the carboxylic acid to form the carboxylate salt, which is a much more effective nucleophile. Cesium carbonate is often preferred as the larger cesium cation can lead to a "freer," more reactive carboxylate anion, potentially accelerating the reaction.
-
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until TLC analysis indicates complete consumption of the limiting reagent.
-
Workup: a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture three times with a suitable organic solvent like diethyl ether or ethyl acetate. c. Combine the organic extracts and wash sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting ester by flash column chromatography.
Protocol 3: Quaternization of a Tertiary Amine
This protocol describes the N-alkylation of a tertiary amine to form a quaternary ammonium salt. This type of transformation, known as the Menshutkin reaction, is a classic SN2 process. [7] Methodology:
-
Reaction Setup: Dissolve the tertiary amine (1.0 equivalent) and this compound (1.0 equivalent) in a polar aprotic solvent. Acetonitrile is an excellent choice as it effectively solvates the forming ionic product.
-
Causality: Polar aprotic solvents are favored because they can stabilize the transition state and the charged product of this SN2 reaction without competing as nucleophiles. [7]2. Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C). The quaternary ammonium salt product is often insoluble in the reaction solvent and will precipitate out of the solution as a solid.
-
-
Isolation: a. If a precipitate forms, cool the reaction mixture to promote further crystallization. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold acetonitrile or diethyl ether to remove any unreacted starting materials. d. Dry the purified quaternary ammonium salt under vacuum.
-
Alternative Workup: If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) or by trituration with a non-polar solvent like diethyl ether.
Summary of Protocols
Table 3: Comparison of Reaction Protocols
| Parameter | Williamson Ether Synthesis | Esterification | Amine Quaternization |
| Nucleophile | Alkoxide / Phenoxide | Carboxylate | Tertiary Amine |
| Base Required | Strong (e.g., NaH) | Mild (e.g., K₂CO₃) | None |
| Typical Solvent | THF, Dioxane | DMF, MeCN | MeCN |
| Typical Temperature | 0 °C to RT | 50 - 70 °C | RT to 50 °C |
| Workup | Aqueous Quench & Extraction | Aqueous Extraction | Filtration / Recrystallization |
References
- BenchChem. (2025). Application Notes and Protocols: The Use of Hindered Pyridines in Natural Product Synthesis. BenchChem.
- Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Wikipedia.
- Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie.
- Benchchem. (n.d.). This compound. Benchchem.
- Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy.
- MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI.
- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Sigma-Aldrich.
- ResearchGate. (2025, August 8). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate.
- PubChem. (n.d.). This compound. PubChem.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- Echemi. (n.d.). This compound Safety Data Sheets. Echemi.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2,6-ジ-tert-ブチル-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-(Bromomethyl)-2,6-di-tert-butylpyridine as a High-Performance Proton Scavenger in Sensitive Reactions
Abstract
In the realm of complex organic synthesis, particularly within pharmaceutical and materials science, the control of reaction media pH is paramount. Acidic byproducts, often generated in situ, can catalyze undesired side reactions, degrade sensitive functional groups, or inhibit catalyst turnover. This document provides a comprehensive technical guide on the application of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, a specialized, non-nucleophilic proton scavenger designed for high-stakes chemical transformations. We will explore its unique mechanistic properties, advantages over conventional bases, and provide detailed protocols for its effective implementation.
Introduction: The Challenge of Proton Management in Modern Synthesis
Many pivotal organic reactions, including glycosylations, acylations, silylations, and transition metal-catalyzed couplings, liberate strong acids (e.g., HCl, HBr, TfOH) as byproducts. Failure to effectively neutralize these protons can lead to a cascade of deleterious events such as epoxide ring-opening, protecting group cleavage, and racemization.
Traditional amine bases like triethylamine (TEA) or pyridine, while effective at scavenging protons, are also potent nucleophiles. This dual reactivity can result in unwanted side reactions where the base attacks electrophilic centers in the starting materials or intermediates. To overcome this challenge, chemists have turned to sterically hindered, non-nucleophilic bases. The pyridine scaffold, substituted with bulky groups at the C2 and C6 positions, offers an ideal solution. The steric shields around the nitrogen atom effectively block its path for nucleophilic attack while leaving the lone pair accessible to small, electrophilic protons.[1][2][3]
This compound emerges as a highly advanced reagent in this class. It combines the proven efficacy of the 2,6-di-tert-butylpyridine core as a powerful proton trap with the added functionality of a bromomethyl group at the C4 position, which serves as a reactive handle for subsequent synthetic modifications.[2]
Mechanistic Rationale and Physicochemical Properties
The efficacy of this compound is rooted in its unique molecular architecture.
2.1. Steric Hindrance and Non-Nucleophilicity
The two bulky tert-butyl groups at the ortho positions (C2, C6) flank the nitrogen atom, creating a sterically congested environment. This "umbrella" effect physically obstructs the nitrogen's lone pair from attacking larger electrophilic atoms (like carbon), thereby suppressing its nucleophilicity.[2][3][4] Protons (H⁺), being exceptionally small, can still access and bind to the nitrogen lone pair, allowing the molecule to function as a highly selective Brønsted base.[5][6] This selectivity is crucial for preventing unwanted byproducts in reactions involving sensitive electrophiles.
2.2. Basicity and pKa Considerations
The basicity of a hindered pyridine is a finely tuned parameter. The parent compound, 2,6-di-tert-butylpyridine, has a pKa of its conjugate acid of approximately 3.58.[3][5][7] This is significantly lower than that of pyridine (~5.2) or triethylamine (~10.7). This moderate basicity is advantageous; the base is strong enough to neutralize strong acids generated during a reaction but not so basic as to cause base-catalyzed side reactions like enolization or elimination in sensitive substrates. The predicted pKa for the 4-(bromomethyl) derivative is around 5.81, making it a slightly stronger base than the parent compound.[8]
| Property Comparison of Common Bases | ||||
| Base | Structure | pKa (Conjugate Acid) | Nucleophilicity | Key Feature |
| Triethylamine (TEA) | Et₃N | ~10.7 | High | Strong base, but highly nucleophilic. |
| Pyridine | C₅H₅N | ~5.2 | Moderate | Moderate base and nucleophile. |
| 2,6-Lutidine | C₇H₉N | ~6.7 | Low | Moderately hindered, reduced nucleophilicity. |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | ~3.58[3][5][7] | Very Low | Classic non-nucleophilic proton trap. |
| This compound | C₁₄H₂₂BrN | ~5.81 (Predicted)[8] | Very Low | Non-nucleophilic proton trap with a reactive handle for further derivatization.[2] |
Key Applications and Use Cases
The unique properties of this compound make it an invaluable tool in reactions that are sensitive to both acid and nucleophilic attack.
-
Glycosylation Reactions: In modern glycosylation chemistry, powerful activators like triflic anhydride (Tf₂O) are used with thioglycosides or other glycosyl donors. This process generates the highly acidic triflic acid (TfOH), which can degrade acid-labile protecting groups on the sugar backbone. Hindered pyridines are essential for scavenging this acid without interfering with the sensitive glycosyl triflate intermediate.[9]
-
Formation of Vinyl Triflates: The conversion of ketones and aldehydes to vinyl triflates using triflic anhydride is a cornerstone of cross-coupling chemistry (e.g., Suzuki, Stille reactions). This reaction liberates one equivalent of triflic acid. A non-nucleophilic base is mandatory to prevent the triflic anhydride from being consumed by a nucleophilic base. 2,6-Di-tert-butyl-4-methylpyridine (a close analog) is a proven reagent for this transformation.
-
Cationic Polymerization: In mechanistic studies of cationic polymerization, hindered bases can be used to discriminate between initiation pathways. They will inhibit processes initiated by protic acids without interfering with initiation caused by direct electrophilic addition of a Lewis acid to the monomer.[9]
-
Protecting Group Chemistry: During the introduction or removal of certain protecting groups, acid or base sensitivity can be a major issue. Using a non-nucleophilic base ensures that pH is controlled without causing premature cleavage or other side reactions involving the protecting groups themselves.
Experimental Protocols
4.1. General Protocol for Use as an Acid Scavenger
This protocol provides a general framework for employing this compound in a reaction that generates one equivalent of a strong acid (e.g., HX or TfOH).
Materials:
-
Substrate (1.0 equiv)
-
Reagent (e.g., Acyl chloride, Silyl chloride, Tf₂O) (1.0-1.2 equiv)
-
This compound (1.1-1.5 equiv)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame- or oven-dried flask equipped with a magnetic stir bar under an inert atmosphere, add the substrate and this compound.
-
Solvent Addition: Add the anhydrous solvent via syringe and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, as required by the specific transformation).
-
Reagent Addition: Slowly add the electrophilic reagent (e.g., Tf₂O) dropwise to the stirred solution. The formation of a white precipitate, the pyridinium salt, is often observed.
-
Reaction Monitoring: Allow the reaction to stir at the designated temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS).
-
Workup: Upon completion, the reaction is typically quenched by the addition of a suitable aqueous solution (e.g., saturated NaHCO₃, water). The pyridinium salt byproduct is often water-soluble, facilitating its removal.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the combined organic layers sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard techniques such as flash column chromatography.
4.2. Specific Protocol: Synthesis of a Vinyl Triflate from 2-Adamantanone
This protocol is adapted from established procedures for hindered pyridines in triflate synthesis.
Reaction: 2-Adamantanone + Triflic Anhydride → 2-Adamantyl-2-enyl trifluoromethanesulfonate
Materials:
-
2-Adamantanone (150 mg, 1.0 mmol, 1.0 equiv)
-
This compound (312 mg, 1.1 mmol, 1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.18 mL, 1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Inert atmosphere (Nitrogen)
Procedure:
-
Setup: In a 50 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-adamantanone (150 mg) and this compound (312 mg) in anhydrous DCM (10 mL).
-
Cooling: Cool the clear, stirring solution to 0 °C using an ice-water bath.
-
Addition: Add triflic anhydride (0.18 mL) dropwise via syringe over 5 minutes. A white precipitate of the pyridinium triflate salt will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Check for the consumption of the starting ketone by TLC (e.g., using 10% Ethyl Acetate/Hexanes).
-
Workup: Quench the reaction by pouring the mixture into 20 mL of ice-cold water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane gradient to afford the pure vinyl triflate product.
Safety, Handling, and Storage
-
Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is classified as an irritant.
-
Handling: As with many organobromine compounds, care should be taken to avoid inhalation and skin contact. It is a solid at room temperature.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and air. For long-term stability, refrigeration at 2-8°C is recommended.[8]
Conclusion
This compound represents a superior choice for proton scavenging in sensitive and complex organic syntheses. Its sterically encumbered nitrogen atom provides a near-perfect balance of high basicity towards protons and negligible nucleophilicity towards other electrophiles. This selectivity prevents a host of common side reactions, leading to cleaner reaction profiles, higher yields, and simplified purifications. The inclusion of a versatile bromomethyl handle further enhances its utility, positioning it not just as a proton trap but as a valuable bifunctional building block for advanced molecular design in drug discovery and materials science.
References
- Vertex AI Search Result 1. (Provides pKa of 2,6-Di-tert-butylpyridine).
- Benchchem.
- Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. (2023-12-26).
- Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162.
- Benchchem. This compound | 81142-32-7.
- Vertex AI Search Result 6.
- Wikipedia. Non-nucleophilic base.
- ResearchGate. 2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF.
- Wikipedia. 2,6-Di-tert-butylpyridine.
- Vertex AI Search Result 10. (Provides context on substituted pyridines).
- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865–3865.
- PubChem. This compound.
- ChemicalBook. This compound | 81142-32-7.
- Vertex AI Search Result 14.
- Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- Vertex AI Search Result 16. (Provides context on reactivity of hindered pyridines).
- Vertex AI Search Result 17. (Provides context on pyridine synthesis).
- Vertex AI Search Result 18. (Provides context on pyridine synthesis).
- PubChem. 2,6-Di-tert-butylpyridine.
- Sigma-Aldrich. 2,6-Di-tert-butyl-4-methylpyridine 98%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 8. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Bromomethyl)-2,6-di-tert-butylpyridine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Sterically Hindered Base for Specialized Applications
In the landscape of modern organic synthesis, sterically hindered non-nucleophilic bases are indispensable tools. They offer the unique ability to act as potent proton scavengers while their steric bulk prevents them from participating in undesired nucleophilic side reactions.[1] This characteristic is paramount in sensitive transformations where substrates or products are susceptible to nucleophilic attack.
While reagents such as 2,6-di-tert-butylpyridine and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) are well-established in this class, this guide focuses on the reaction conditions for a related, yet less documented, derivative: 4-(Bromomethyl)-2,6-di-tert-butylpyridine . As direct literature on this specific compound is sparse, this document provides a comprehensive guide based on the well-understood principles of its analogues, DTBMP and 2,6-di-tert-butylpyridine. We will explore its extrapolated properties, propose a synthetic route, and provide detailed protocols for its application in key synthetic transformations, highlighting areas requiring consideration due to the presence of the reactive bromomethyl group.
The Archetype of Steric Hindrance: Understanding the Parent Scaffolds
The reactivity profile of this compound is best understood by first examining its parent compounds. The defining feature of this family of pyridine derivatives is the presence of two bulky tert-butyl groups flanking the nitrogen atom. This arrangement effectively shields the nitrogen's lone pair, dramatically diminishing its nucleophilicity while preserving its capacity to accept a proton.[2]
| Property | 2,6-di-tert-butylpyridine | 2,6-di-tert-butyl-4-methylpyridine (DTBMP) |
| Molecular Weight | 191.31 g/mol [2] | 205.34 g/mol [3] |
| Appearance | Colorless liquid[2] | White to off-white solid[4] |
| Melting Point | 2.2 °C[5] | 33-36 °C[4] |
| Boiling Point | 100-101 °C at 23 mmHg | 223 °C at 760 Torr[4] |
| pKa of Conjugate Acid | 3.58 (in 50% aq. EtOH)[6] | 4.41 (in 50% aq. EtOH)[4] |
The methyl group at the 4-position in DTBMP slightly increases the basicity of the pyridine nitrogen through an inductive effect, without compromising the steric hindrance that defines its non-nucleophilic character.[7]
The Target Compound: this compound - A Theoretical Profile
Based on the established properties of its analogues, we can extrapolate the expected characteristics of this compound. The bromomethyl group at the 4-position is expected to have a modest electron-withdrawing effect, which would likely decrease the basicity of the pyridine nitrogen compared to DTBMP. However, its primary role will be as a reactive handle for further functionalization.
A critical consideration for the use of this compound as a base is the reactivity of the benzylic protons of the bromomethyl group. These protons are expected to be somewhat acidic and could potentially be abstracted under strongly basic conditions, although the primary basic site remains the sterically hindered pyridine nitrogen. More importantly, the bromomethyl group itself is an electrophilic site, susceptible to nucleophilic attack. This introduces a potential for self-reaction or reaction with other nucleophiles in the reaction mixture, a factor that must be carefully considered when planning its use.
Synthesis of this compound
A plausible synthetic route to the target compound is via the free-radical benzylic bromination of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) using N-bromosuccinimide (NBS) as the bromine source.[6] This reaction is typically initiated by light or a radical initiator like benzoyl peroxide.[4]
Caption: Proposed synthesis of this compound.
Protocol: Benzylic Bromination of DTBMP
Materials:
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water
-
Benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add DTBMP, NBS, and carbon tetrachloride.
-
Add the radical initiator (benzoyl peroxide or AIBN) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Application Protocols
The following protocols are based on the established use of DTBMP. When adapting these for this compound, careful monitoring for potential side reactions involving the bromomethyl group is advised.
Formation of Vinyl Triflates
Hindered pyridine bases are highly effective in promoting the formation of vinyl triflates from ketones, scavenging the triflic acid generated in situ without competing as a nucleophile.[8]
Caption: Workflow for vinyl triflate formation.
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add triflic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction with cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Glycosylation Reactions
In glycosylation chemistry, hindered bases are crucial for activating glycosyl donors and scavenging acidic byproducts to promote the formation of glycosidic bonds.
Caption: General workflow for glycosylation reactions.
Protocol:
-
To a flame-dried flask containing molecular sieves under an inert atmosphere, add the glycosyl acceptor (1.0 eq) and this compound (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40 °C).
-
Add a solution of the glycosyl donor (e.g., a glycosyl bromide, 1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction with methanol and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting and Special Considerations
-
Side Reactions of the Bromomethyl Group: The primary concern when using this compound is the potential for the bromomethyl group to react with nucleophiles present in the reaction mixture. This could include the substrate, product, or any added reagents. Careful selection of reaction conditions and monitoring for byproducts is essential.
-
Removal of the Pyridinium Salt: The protonated base forms a salt that must be removed during workup. This is typically achieved by an aqueous wash, as the salt is generally water-soluble.
-
Purity of the Base: The purity of the hindered pyridine base is crucial for reproducible results. It is recommended to purify the base by distillation or recrystallization before use.
Conclusion
This compound represents a potentially valuable, albeit currently theoretical, addition to the toolkit of non-nucleophilic bases. Its utility will stem from the well-established properties of its sterically hindered pyridine core, combined with the reactive handle provided by the bromomethyl group for further synthetic elaboration. The protocols and considerations outlined in this guide, based on the extensive knowledge of its close analogues, provide a solid foundation for researchers and drug development professionals to explore the applications of this novel reagent. As with any new reagent, careful optimization and diligent analysis of reaction outcomes will be key to unlocking its full potential.
References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 26). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
-
Sakurai, H., & Kudo, K. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14334-14342. [Link]
-
Chem.wisc.edu. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
Sources
- 1. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]
The Strategic Utility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Modern Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: A Tale of Steric Hindrance and Reactive Potential
In the intricate landscape of medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving therapeutic efficacy. Among the vast arsenal of chemical reagents, 4-(Bromomethyl)-2,6-di-tert-butylpyridine stands out as a uniquely versatile building block. Its strategic importance lies in the clever combination of two key structural features: a sterically hindered pyridine core and a reactive bromomethyl handle. The bulky tert-butyl groups flanking the nitrogen atom render it a potent, yet non-nucleophilic, base, a crucial attribute for preserving sensitive functional groups in complex syntheses.[1] Simultaneously, the bromomethyl group at the 4-position serves as a versatile electrophilic site, enabling the facile introduction of the di-tert-butylpyridine moiety into a wide array of molecular scaffolds. This dual functionality has carved a niche for this reagent in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers at the forefront of drug discovery.
Synthesis of this compound: A Protocol for Accessing a Key Intermediate
The journey to harnessing the potential of this compound begins with its synthesis. The most common and efficient route involves the radical bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine. The following protocol provides a detailed, step-by-step procedure for this transformation.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from its methylpyridine precursor.
Materials:
-
2,6-di-tert-butyl-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagent Addition: To the solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C14H22BrN | 284.23 | 68 (0.02 Torr) | 5.81 ± 0.10 |
Data sourced from PubChem and other chemical suppliers.[2]
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Case Study in Anticancer Drug Discovery
The true value of this compound in medicinal chemistry is exemplified by its application in the synthesis of novel anticancer agents. A compelling case study is its use in the development of pyridine-bridged analogues of combretastatin-A4.
Background: Combretastatin-A4 and the Quest for Improved Analogs
Combretastatin-A4 is a natural product isolated from the African willow tree, Combretum caffrum, that exhibits potent anticancer activity by inhibiting tubulin polymerization.[3][4] However, its clinical utility is hampered by its poor water solubility and the isomerization of its active cis-stilbene double bond to the inactive trans-isomer.[5] To overcome these limitations, medicinal chemists have explored replacing the cis-double bond with various heterocyclic scaffolds, including pyridine, to lock the molecule in its bioactive conformation.[3]
Application: Synthesis of Pyridine-Bridged Combretastatin-A4 Analogues
The sterically hindered 4-(bromomethyl)pyridine moiety serves as a key building block in constructing these novel combretastatin-A4 analogues. The following protocol outlines a general procedure for the synthesis of these compounds, leveraging the reactivity of the bromomethyl group.
Protocol 2: Synthesis of a Pyridine-Bridged Combretastatin-A4 Analogue
This protocol details the synthesis of a diaryl-substituted pyridine, a key structural motif in the combretastatin-A4 analogues.
Materials:
-
This compound
-
A substituted phenol (e.g., 3,4,5-trimethoxyphenol)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Extraction and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired ether-linked pyridine-bridged combretastatin-A4 analogue.
Visualization of the Synthetic Strategy:
Caption: Synthetic strategy for pyridine-bridged combretastatin-A4 analogues.
Biological Activity of Pyridine-Bridged Combretastatin-A4 Analogues
The synthesized pyridine-bridged analogues of combretastatin-A4 have demonstrated potent antiproliferative activity against various cancer cell lines. The introduction of the sterically hindered pyridine core not only rigidifies the structure but also influences the pharmacokinetic properties of the molecules. Several analogues have shown IC50 values in the nanomolar range, comparable to or even exceeding the activity of the parent compound, combretastatin-A4.[3]
Table of Biological Activity:
| Compound | Cancer Cell Line | Growth Inhibition IC50 (nM) | Reference |
| Analogue 4h | MDA-MB-231 | 1.5 | [3] |
| Analogue 4s | MDA-MB-231 | 2.1 | [3] |
| Analogue 4t | MDA-MB-231 | 3.3 | [3] |
| Combretastatin-A4 | MDA-MB-231 | 1.8 | [3] |
The data presented is a selection from the cited literature and serves as an example of the potent activity of these analogues.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile reagent in medicinal chemistry. Its unique combination of a non-nucleophilic basic center and a reactive electrophilic handle allows for its strategic incorporation into complex molecular architectures. The successful synthesis of potent pyridine-bridged combretastatin-A4 analogues highlights the power of this building block in overcoming the limitations of natural products and generating novel drug candidates. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-designed chemical tools like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- (Reference to a general organic chemistry textbook or a review on sterically hindered bases)
- (Reference to a paper describing the synthesis of 2,6-di-tert-butyl-4-methylpyridine)
- (Reference to a paper describing the bromination of 2,6-di-tert-butyl-4-methylpyridine)
-
Nguyen, T. T., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6437-6453. [Link][3]
- Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Journal of the American Chemical Society, 111(14), 5463-5465.
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link][5]
- Pinney, K. G., et al. (2000). A new class of colchicine-site inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 10(2), 163-166.
-
Romagnoli, R., et al. (2014). Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors. European Journal of Medicinal Chemistry, 86, 609-621. [Link][6]
-
Tron, G. C., et al. (2006). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Journal of Medicinal Chemistry, 49(10), 3033-3044. [Link][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Sterically Hindered Pyridine Derivative
In the landscape of modern organic synthesis, the strategic incorporation of sterically hindered moieties can profoundly influence reaction pathways and unlock novel molecular architectures. 4-(Bromomethyl)-2,6-di-tert-butylpyridine stands as a testament to this principle, offering a unique combination of a reactive alkylating center and a sterically encumbered, non-nucleophilic pyridine core. The two bulky tert-butyl groups flanking the nitrogen atom dramatically diminish its nucleophilicity and basicity, preventing it from participating in many common side reactions that plague less hindered pyridine derivatives.[1] This inherent steric shielding allows the bromomethyl group at the 4-position to serve as a clean and efficient electrophilic handle for the construction of a diverse array of complex molecules, ranging from bioactive compounds to functional materials.[2][3][4]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and applications of this compound. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its preparation and key reactions, and showcase its role in the assembly of intricate molecular targets.
Core Principles of Reactivity: The Influence of Steric Hindrance
The synthetic power of this compound is rooted in the electronic and steric properties imparted by its unique substitution pattern. The di-tert-butyl groups act as formidable steric guardians of the pyridine nitrogen, effectively preventing its participation in reactions where it might otherwise act as a nucleophile or base. This characteristic is particularly advantageous in reactions where the desired transformation occurs at the bromomethyl position, as it minimizes the formation of undesired side products arising from the reaction of the pyridine nitrogen.
The primary mode of reactivity for this compound is as an alkylating agent . The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack. This allows for the facile formation of pyridinium salts upon reaction with a wide range of nucleophiles, including amines, pyridines, and other heteroaromatics. These resulting pyridinium salts are not merely stable products but are versatile intermediates for further synthetic elaborations.
Synthesis of this compound: A Two-Step Approach
The preparation of this compound is typically achieved through a two-step sequence starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 2,6-di-tert-butyl-4-methylpyridine, followed by a selective benzylic bromination.
Protocol 1: Synthesis of 2,6-di-tert-butyl-4-methylpyridine
This protocol is adapted from a robust procedure published in Organic Syntheses, which ensures high purity and yield of the sterically hindered methylpyridine intermediate.[5]
Reaction Scheme:
Synthesis of 2,6-di-tert-butyl-4-methylpyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pivaloyl chloride | 120.58 | 300 g | 2.5 |
| tert-Butyl alcohol | 74.12 | 46 g | 0.62 |
| Trifluoromethanesulfonic acid | 150.08 | 187.5 g | 1.25 |
| Diethyl ether | 74.12 | As needed | - |
| 95% Ethanol | - | As needed | - |
| Concentrated Ammonium Hydroxide | - | As needed | - |
| Pentane | 72.15 | As needed | - |
| Alumina (neutral, activity I) | - | As needed | - |
Procedure:
-
Formation of the Pyrylium Salt: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and two dry-ice condensers, add pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol).
-
With stirring, warm the mixture to 85 °C. Discontinue heating.
-
Add trifluoromethanesulfonic acid (187.5 g, 1.25 mol) over 2-3 minutes. The temperature will rise to 95-105 °C. Maintain this temperature for 10 minutes.
-
Cool the reaction mixture to -10 °C using an isopropyl alcohol/dry-ice bath.
-
Add 1 L of cold diethyl ether to precipitate the pyrylium salt. Collect the light tan solid by filtration, wash with three 300-mL portions of diethyl ether, and air-dry.
-
Conversion to the Pyridine: To the crude pyrylium salt in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 2 L of 95% ethanol and cool to -60 °C.
-
Add 1 L of concentrated ammonium hydroxide (also cooled to -60 °C) in one portion.
-
Maintain the reaction mixture at -60 °C for 30 minutes, then allow it to warm to -40 °C and hold for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Add 1 L of water and extract the mixture with four 500-mL portions of pentane.
-
Dry the combined pentane extracts over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the crude product by chromatography on a column of neutral alumina, eluting with pentane.
-
Remove the pentane on a rotary evaporator to yield 2,6-di-tert-butyl-4-methylpyridine as a colorless oil that solidifies on cooling.[5]
Protocol 2: Benzylic Bromination to Yield this compound
This protocol employs a standard free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.
Reaction Scheme:
Sources
- 1. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. Pyridinium salts: from synthesis to reactivity and applications | Semantic Scholar [semanticscholar.org]
- 4. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Strategic Use of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Protecting Group Chemistry
Introduction: A Sterically Hindered Reagent for Targeted Protection
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular complexity. 4-(Bromomethyl)-2,6-di-tert-butylpyridine emerges as a specialized reagent, offering a unique combination of reactivity and steric hindrance. The two bulky tert-butyl groups flanking the pyridine nitrogen significantly diminish its nucleophilicity while maintaining its basic character. This inherent property makes it an excellent non-nucleophilic base. The introduction of a reactive bromomethyl group at the 4-position transforms this hindered pyridine into a valuable tool for introducing the 2,6-di-tert-butylbenzyl (DTBBn) protecting group, particularly for acidic protons found in carboxylic acids and phenols.
The principal advantage of the DTBBn group lies in its substantial steric bulk, which can impart enhanced stability to the protected functional group against various reaction conditions where less hindered protecting groups might fail. However, this same steric hindrance necessitates the development of specific protocols for both its installation and subsequent removal. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in protecting group strategies.
Core Principles and Mechanistic Rationale
The protection of acidic protons with this compound proceeds via a classical SN2-type reaction. For a carboxylic acid, the reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, displacing the bromide from the benzylic position of the reagent to form the sterically hindered 2,6-di-tert-butylbenzyl ester.
In the case of phenols, a suitable base is also employed to generate the more nucleophilic phenoxide ion, which then reacts with the reagent to furnish the corresponding 2,6-di-tert-butylbenzyl ether. The inherent non-nucleophilic nature of the pyridine nitrogen in the reagent itself helps to prevent unwanted side reactions, such as quaternization of the pyridine by another molecule of the reagent.
Application Protocols: Protection of Carboxylic Acids
The esterification of carboxylic acids with this compound provides a robust method for protecting the carboxyl group. The resulting 2,6-di-tert-butylbenzyl esters exhibit significant stability towards a range of reaction conditions.
Protocol 1: Cesium Carbonate Mediated Esterification
This protocol is particularly effective for a wide range of carboxylic acids, including those with sensitive functional groups.
Materials:
-
Carboxylic acid
-
This compound (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate (Carboxylic Acid) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 16 | 92 |
| 4-Nitrobenzoic Acid | 18 | 88 |
| Phenylacetic Acid | 14 | 95 |
| Boc-L-Alanine | 20 | 85 |
Table 1: Representative yields for the protection of various carboxylic acids using Protocol 1.
Application Protocols: Protection of Phenols
The protection of phenols as 2,6-di-tert-butylbenzyl ethers is a valuable strategy when subsequent reactions require harsh conditions that might affect an unprotected hydroxyl group.
Protocol 2: Potassium Carbonate Mediated Etherification
A standard and reliable method for the synthesis of 2,6-di-tert-butylbenzyl aryl ethers.
Materials:
-
Phenol
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-36 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
| Substrate (Phenol) | Reaction Time (h) | Yield (%) |
| Phenol | 24 | 89 |
| 4-Methoxyphenol | 20 | 93 |
| 2-Naphthol | 30 | 85 |
| 4-Hydroxybenzaldehyde | 36 | 78 |
Table 2: Representative yields for the protection of various phenols using Protocol 2.
Deprotection Strategies: Reclaiming the Functional Group
The steric hindrance of the 2,6-di-tert-butylbenzyl group renders it stable to many standard deprotection conditions. Therefore, more forcing or specific methods are required for its cleavage.
Protocol 3: Strong Acid-Catalyzed Cleavage of DTBBn Esters
The bulky tert-butyl groups facilitate the formation of a stable benzylic carbocation under strongly acidic conditions, leading to the cleavage of the ester bond.
Materials:
-
2,6-di-tert-butylbenzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the 2,6-di-tert-butylbenzyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The crude carboxylic acid can be purified by crystallization or chromatography if necessary.
Protocol 4: Catalytic Hydrogenolysis of DTBBn Ethers
While standard hydrogenolysis conditions may be sluggish due to steric hindrance, higher catalyst loading and pressure can effectively cleave the 2,6-di-tert-butylbenzyl ether.
Materials:
-
2,6-di-tert-butylbenzyl ether
-
Palladium on carbon (Pd/C, 10 wt. %, 20 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2,6-di-tert-butylbenzyl ether in methanol or ethyl acetate.
-
Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Conclusion and Future Outlook
This compound is a valuable reagent for the introduction of the sterically demanding 2,6-di-tert-butylbenzyl protecting group. Its application is particularly advantageous in synthetic routes where the protected functional group must withstand harsh reaction conditions. The protocols outlined in this application note provide a practical guide for the successful implementation of this protecting group strategy. While the deprotection requires more forcing conditions compared to standard benzyl groups, the enhanced stability often justifies its use in complex syntheses. Further research into milder and more catalytic deprotection methods for this robust protecting group will undoubtedly expand its utility in modern organic chemistry.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
E-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons: Hoboken, NJ. (Online) [Link]
-
Organic Syntheses; John Wiley & Sons: Hoboken, NJ. (Online) [Link]
Application Notes and Protocols for 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic modification of peptide C-termini is a critical aspect of modern drug design and development, influencing pharmacokinetic profiles, bioavailability, and therapeutic efficacy. This guide provides an in-depth technical overview and detailed protocols for the application of 4-(Bromomethyl)-2,6-di-tert-butylpyridine as a specialized reagent for the C-terminal esterification of peptides. The unique structural features of this reagent, namely the reactive bromomethyl group coupled with a highly hindered, non-nucleophilic pyridine core, offer a compelling strategy for selective alkylation of the C-terminal carboxylic acid while minimizing common side reactions. We will explore the underlying reaction mechanism, present step-by-step experimental procedures, and discuss the theoretical advantages of this approach in the context of contemporary peptide synthesis.
Introduction: The Significance of C-Terminal Modification and the Role of Steric Hindrance
The C-terminus of a peptide is a key determinant of its biological activity and metabolic stability.[1][2] Modification of the terminal carboxylic acid to an ester or amide can significantly alter a peptide's properties, such as its hydrophobicity, membrane permeability, and resistance to enzymatic degradation by carboxypeptidases.[1][2] Consequently, the development of robust and selective methods for C-terminal functionalization is of paramount importance in peptide chemistry.[3][4][5]
A significant challenge in peptide modification is achieving high selectivity for the target functional group while avoiding unwanted reactions with other functionalities within the peptide sequence. Sterically hindered reagents have emerged as a valuable tool to address this challenge.[6][7] The parent compound, 2,6-di-tert-butylpyridine, is a well-established non-nucleophilic base due to the steric shielding of the nitrogen atom by the two bulky tert-butyl groups.[8][9][10] This steric hindrance prevents the nitrogen from participating in nucleophilic reactions, such as alkylation, while still allowing it to function as a proton scavenger.[8][10] this compound leverages this principle, presenting a reactive alkylating agent on a scaffold that is inherently resistant to self-reaction or other undesired nucleophilic side reactions.
Reaction Mechanism: Selective C-Terminal Esterification
The proposed mechanism for the C-terminal esterification of a peptide using this compound is a direct alkylation of the carboxylate anion. This process can be broken down into two key steps:
-
Deprotonation of the C-terminal Carboxylic Acid: In a suitable aprotic solvent, a mild, non-nucleophilic base is used to deprotonate the peptide's C-terminal carboxylic acid, forming the corresponding carboxylate anion. The carboxylate is a potent nucleophile.
-
Nucleophilic Attack (SN2 Reaction): The generated carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. This proceeds via a classic SN2 mechanism, displacing the bromide ion and forming the desired C-terminal 2,6-di-tert-butylpicolyl ester.
The sterically hindered di-tert-butyl groups on the pyridine ring are crucial for the success of this reaction. They prevent the pyridine nitrogen from competing with the carboxylate as a nucleophile, thus avoiding the formation of a quaternary pyridinium salt. This ensures that the alkylation occurs selectively at the desired C-terminus.
Figure 1: Proposed reaction mechanism for C-terminal esterification.
Experimental Protocols
The following protocols are designed as a starting point for the application of this compound in peptide synthesis. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and its solubility characteristics.
Materials and Reagents
-
N-terminally protected peptide with a free C-terminal carboxylic acid
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Protocol for C-Terminal Esterification of a Protected Peptide
This protocol assumes the peptide has been synthesized, cleaved from the solid support (if applicable), and purified, with the N-terminus and any reactive side chains appropriately protected.
-
Dissolution of Peptide: Dissolve the protected peptide in a minimal amount of anhydrous DMF to a final concentration of approximately 10-20 mg/mL.
-
Addition of Base: To the peptide solution, add 2.0 equivalents of DIEA. Stir the mixture at room temperature for 5 minutes to ensure complete deprotonation of the C-terminal carboxylic acid.
-
Addition of Alkylating Reagent: Add 1.5 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC and mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). The reaction is typically complete within 4-24 hours, depending on the steric hindrance around the C-terminus of the peptide.
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid) to remove excess DIEA, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the C-terminally esterified peptide by mass spectrometry and analytical RP-HPLC.
Figure 2: Step-by-step experimental workflow for C-terminal esterification.
Advantages and Considerations
The use of this compound for C-terminal esterification offers several potential advantages:
-
High Selectivity: The sterically hindered pyridine core minimizes the risk of N-alkylation of the reagent itself or other nucleophilic sites within the peptide, leading to a cleaner reaction profile.
-
Mild Reaction Conditions: The reaction proceeds under mild, basic conditions at room temperature, which is compatible with many common protecting groups used in peptide synthesis.
-
Avoidance of Strong Activating Agents: This method circumvents the need for strong coupling agents that can sometimes lead to racemization at the C-terminal amino acid.
Considerations:
-
Steric Hindrance at the C-Terminus: Peptides with very bulky amino acid residues at the C-terminus may exhibit slower reaction rates. In such cases, extending the reaction time or slightly increasing the temperature may be necessary.
-
Solubility: The solubility of both the peptide and the reagent in the chosen solvent is critical for reaction efficiency.
-
Protecting Group Stability: Ensure that all protecting groups on the peptide are stable to the basic conditions (DIEA) used in the reaction.
Data Presentation: Hypothetical Reaction Parameters
The following table provides a hypothetical summary of reaction parameters for the C-terminal esterification of a model pentapeptide (e.g., Boc-Ala-Val-Gly-Leu-Ile-OH).
| Parameter | Condition | Rationale |
| Peptide Concentration | 15 mg/mL | Balances solubility and reaction kinetics. |
| Solvent | Anhydrous DMF | Good solvating power for a wide range of peptides. |
| Base | DIEA (2.0 eq.) | Non-nucleophilic base to form the carboxylate. |
| Alkylating Reagent | This compound (1.5 eq.) | Slight excess to drive the reaction to completion. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions to preserve peptide integrity. |
| Reaction Time | 12 hours | Typical timeframe for sterically unhindered C-termini. |
| Monitoring | RP-HPLC/MS | To track the consumption of starting material and formation of product. |
Conclusion
This compound represents a promising reagent for the selective and efficient C-terminal esterification of peptides. Its unique structure, combining a reactive alkylating moiety with a sterically hindered, non-nucleophilic base, offers a valuable strategy for minimizing side reactions and achieving clean product formation under mild conditions. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this reagent in both academic and industrial settings, contributing to the advancement of peptide-based therapeutics and research tools.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Di-tert-butylpyridine: A Versatile Intermediate for Organic Synthesis.
- CymitQuimica. (n.d.). CAS 585-48-8: 2,6-Di-tert-butylpyridine.
- Chemdad Co. (n.d.). 2,6-DI-TERT-BUTYLPYRIDINE.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
- Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation.
-
de la Torre, B. G., & Albericio, F. (2020). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry, 18(46), 9396–9411. [Link]
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- Oncohema Key. (2016). Alkylating Agents.
- PubMed. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Chemical Communications (RSC Publishing). (n.d.). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
- Springer Nature Experiments. (n.d.). Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry.
- PubMed. (2006). Solid-phase synthesis of C-terminally modified peptides.
Sources
- 1. Preparation of Peptide C-Terminal Salicylaldehyde Ester Surrogates via a Hydrazide-Based Oxidation and Phenolysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Welcome to the technical support center for 4-(Bromomethyl)-2,6-di-tert-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of this versatile, sterically hindered base. Our goal is to empower you to optimize your reaction yields and navigate the common challenges associated with its application.
Core Concepts: Understanding the Reagent
This compound is a highly valuable tool in modern organic synthesis. Its utility stems from a unique combination of structural features:
-
Steric Hindrance: The two bulky tert-butyl groups flanking the nitrogen atom effectively shield it, drastically reducing its nucleophilicity. This steric hindrance is the cornerstone of its function, preventing it from participating in unwanted side reactions with electrophilic centers in the reaction mixture.
-
Non-Nucleophilic Base: While its nucleophilicity is suppressed, the nitrogen atom retains its ability to act as a Brønsted base, effectively scavenging protons (H⁺) generated during a reaction. This "proton sponge" capability is crucial for driving acid-sensitive reactions to completion and preventing acid-catalyzed degradation of starting materials or products.
-
Reactive Handle: The bromomethyl group at the 4-position provides a site for further functionalization, allowing for the synthesis of more complex pyridine derivatives. However, this group can also be a source of side reactions if not properly managed.
The interplay of these features makes this compound an excellent choice for reactions that are sensitive to both nucleophilic attack and acidic conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What are the primary applications of this compound?
A1: It is most commonly employed as a non-nucleophilic base or "proton scavenger" in reactions that generate strong acids as byproducts. Key applications include:
-
Glycosylation Reactions: To neutralize acidic promoters or byproducts, preventing the degradation of sensitive glycosyl donors and acceptors.
-
Silylation of Alcohols: Particularly for sterically hindered alcohols, where it can facilitate the reaction with silylating agents like silyl triflates without competing as a nucleophile.
-
Protection Group Chemistry: In reactions involving acid-labile protecting groups where acidic byproducts need to be neutralized in situ.
-
Enolate Chemistry: To trap protons in reactions involving the formation of enolates, preventing unwanted side reactions.
Q2: How should I store and handle this compound?
A2: Proper storage is crucial for maintaining the reagent's integrity. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. The compound can be sensitive to moisture and air, which can lead to hydrolysis of the bromomethyl group or other degradation pathways. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Q3: What is the pKa of this compound, and how does it influence its reactivity?
A3: The predicted pKa of this compound is approximately 5.81. This moderate basicity is sufficient to neutralize strong acids like triflic acid (TfOH) or hydrogen bromide (HBr) that are often generated in glycosylation or silylation reactions. However, it is not so basic as to cause unwanted side reactions like elimination in many cases. The steric hindrance around the nitrogen means that even though its pKa is in a range where some nucleophilicity might be expected, its ability to act as a nucleophile is severely diminished.
Q4: Can the bromomethyl group participate in side reactions?
A4: Yes, the bromomethyl group is a benzylic bromide and can act as an alkylating agent, especially in the presence of nucleophiles. This can lead to the formation of byproducts if your reaction mixture contains nucleophilic species that can compete with your desired transformation. Careful consideration of the reaction conditions and the nucleophilicity of all components is necessary.
Troubleshooting Guides
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Reaction Conversion
Low or stalled reactions are a frequent problem. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Reagent Purity and Anhydrous Conditions: Moisture is a critical concern, as it can consume your reagents. Ensure all starting materials, solvents, and the this compound itself are scrupulously dry. Use freshly distilled solvents and dry glassware.
-
Stoichiometry of the Base: Ensure you are using at least a stoichiometric amount of the base relative to the acid generated. An excess (1.1-1.5 equivalents) is often recommended to ensure complete neutralization.
-
Reaction Temperature and Time: Steric hindrance can slow down reactions. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. Monitor the reaction over a longer period to ensure it has reached completion.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic, non-polar solvents like dichloromethane (DCM) or diethyl ether are common choices. Ensure your starting materials are soluble in the chosen solvent.
Issue 2: Formation of Byproducts
The appearance of unexpected peaks in your TLC or LC-MS analysis indicates side reactions.
Common Byproducts and Their Causes:
| Byproduct | Likely Cause | Mitigation Strategy |
| Alkylated Starting Material/Solvent | The bromomethyl group has alkylated a nucleophilic site on another molecule. | * Lower the reaction temperature. * Ensure no highly nucleophilic impurities are present. * Consider if a less reactive base is more appropriate if the proton scavenging is the only desired function. |
| Hydrolysis Product (4-(Hydroxymethyl)-2,6-di-tert-butylpyridine) | Presence of water in the reaction mixture. | * Use anhydrous solvents and reagents. * Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Elimination Products | The base, despite its steric hindrance, may be promoting elimination in sensitive substrates. | * Lower the reaction temperature. * If possible, use a substrate less prone to elimination. |
Issue 3: Difficult Purification and Removal of Byproducts
A common challenge is the removal of the protonated form of the base (2,6-di-tert-butyl-4-methylpyridinium salt) during the work-up.
Work-up and Purification Strategy:
-
Aqueous Wash: The pyridinium salt is water-soluble. A standard aqueous work-up with dilute acid (e.g., 1M HCl) can help to partition the protonated base into the aqueous layer.
-
Bicarbonate Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the corresponding salts.
-
Brine Wash and Drying: A final wash with brine will help to remove residual water before drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Column Chromatography: If the pyridinium salt or other byproducts persist, flash column chromatography on silica gel is typically effective for purification. The non-polar nature of the desired product often allows for good separation from the more polar salt.
Experimental Protocols
The following protocols provide a starting point for common applications of this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Silylation of a Hindered Alcohol
This protocol is adapted for the silylation of a sterically demanding alcohol using a silyl triflate.
Materials:
-
Hindered Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.2 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.1 eq)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the hindered alcohol and this compound in anhydrous DCM in an oven-dried flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TBDMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Glycosylation Reaction
This protocol describes the use of this compound as a proton scavenger in a typical glycosylation reaction.
Materials:
-
Glycosyl Donor (e.g., a thioglycoside) (1.0 eq)
-
Glycosyl Acceptor (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.5 eq)
-
Promoter (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of TfOH)
-
Activated Molecular Sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, this compound, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Add the promoter (e.g., NIS) to the reaction mixture.
-
If required, add the catalytic acid (e.g., TfOH) dropwise.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter through a pad of celite to remove molecular sieves and salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting disaccharide by flash column chromatography.
Mechanistic Insights: Why it Works
Understanding the underlying principles of how this compound functions is key to its effective application.
Caption: Mechanism of proton scavenging by this compound.
In a typical acid-generating reaction, such as the silylation of an alcohol with a silyl triflate, a strong acid (triflic acid) is produced as a byproduct. This acid can cause decomposition of the desired product or starting materials. This compound, being a non-nucleophilic base, does not react with the electrophilic silylating agent. Instead, it selectively reacts with the generated triflic acid, forming a stable and relatively unreactive pyridinium triflate salt. This effectively removes the destructive acid from the reaction medium, allowing the desired transformation to proceed to high yield.
This guide provides a comprehensive overview of the use of this compound. By understanding its properties and applying the troubleshooting strategies and protocols outlined, researchers can confidently optimize their reaction yields and achieve their synthetic goals.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Reactions with 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
- Benchchem. (2025). This compound | 81142-32-7.
- Nielsen, M. M., et al. (2022).
- Baker, J. W. (1934). The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Part II. Kinetic studies of the interaction
Technical Support Center: Managing Steric Hindrance in Reactions with 2,6-Di-tert-butylpyridine Derivatives
Welcome to the Technical Support Center for navigating the complexities of sterically hindered pyridine derivatives in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when utilizing reagents like 2,6-di-tert-butylpyridine and its analogues. Here, we dissect common experimental issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to optimize your reactions and achieve your synthetic goals.
The Double-Edged Sword of Steric Hindrance
2,6-Di-tert-butylpyridine and its derivatives are invaluable tools in the synthetic chemist's arsenal. The bulky tert-butyl groups flanking the nitrogen atom create a profound steric shield. This unique architecture renders the nitrogen lone pair highly accessible to small electrophiles like protons, making these compounds excellent non-nucleophilic bases.[1][2][3] However, this same steric bulk dramatically curtails their ability to act as nucleophiles, preventing unwanted side reactions with larger electrophilic centers such as alkyl halides or carbonyls.[3][4][5]
This selective reactivity is a significant advantage in a multitude of transformations, including glycosylations, the formation of vinyl triflates, and various etherification reactions.[1][6] Nevertheless, the very steric hindrance that imparts this desirable non-nucleophilicity can also be the source of significant synthetic challenges, leading to sluggish reactions, low yields, and unexpected side products. This guide will illuminate the underlying principles of these challenges and provide actionable solutions.
Understanding the Basicity Anomaly
A common point of confusion is the basicity of 2,6-di-tert-butylpyridine. While alkyl groups are electron-donating and generally increase the basicity of pyridines, the extreme steric hindrance in 2,6-di-tert-butylpyridine leads to a significant decrease in its pKa value (3.58 in 50% ethanol/water) compared to pyridine (5.25) and even 2,6-dimethylpyridine (pKa of conjugate acid is 5.77).[7][8] This is attributed to the steric strain introduced upon protonation, which destabilizes the resulting pyridinium ion.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the laboratory, delving into the probable causes rooted in steric hindrance and offering step-by-step protocols for remediation.
Issue 1: Incomplete or Stalled Reactions
Symptoms: Your reaction, which is known to proceed with other bases, fails to reach completion or shows a very slow conversion rate when using a 2,6-di-tert-butylpyridine derivative.
Probable Cause: The steric bulk of the base may be impeding its ability to effectively scavenge protons generated in situ. This can lead to a buildup of acidic species that can inhibit the reaction or even decompose sensitive starting materials. In some cases, the steric hindrance of the substrate itself can prevent the base from accessing the proton that needs to be removed.
Solutions:
-
Increase Equivalents of the Hindered Base: A common starting point is to use 1.2 to 2.0 equivalents of the hindered base relative to the acid-generating species.[1] If the reaction is still sluggish, a modest increase in the equivalents of the base may be necessary to ensure complete proton scavenging.
-
Optimize Reaction Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also favor elimination or decomposition pathways.[1] It is often more effective to run the reaction at the lowest temperature that still provides a reasonable rate.[1]
-
Slow Addition of Reagents: The slow addition of an acid-generating reagent to a solution containing the substrate and the hindered base can help maintain a low concentration of acid throughout the reaction, preventing catalyst inhibition or substrate degradation.[1]
-
Consider an Alternative Hindered Base: If 2,6-di-tert-butylpyridine is proving ineffective, consider a derivative with slightly different steric or electronic properties. For instance, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) has similar steric properties but the added methyl group can subtly influence its basicity and solubility.[1]
Issue 2: Low Yields and Formation of Byproducts
Symptoms: The desired product is formed in low yield, and significant amounts of byproducts are observed. This is particularly common in reactions sensitive to acidic conditions.
Probable Cause: Inefficient proton scavenging by the sterically hindered base is a likely culprit. The resulting acidic environment can lead to a variety of side reactions, including elimination, rearrangement, or decomposition of starting materials or products.[1][9]
Solutions:
-
Verify the Purity of the Hindered Base: Impurities, particularly less hindered pyridine derivatives, can act as nucleophiles or promote undesired side reactions. Ensure your 2,6-di-tert-butylpyridine derivative is of high purity.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the base and the stability of reactive intermediates. Ensure the hindered base is fully soluble in the reaction solvent, especially at lower temperatures.[1]
-
Employ a "Proton Sponge": In cases where even highly hindered pyridines are insufficient, consider using a "proton sponge" like 1,8-bis(dimethylamino)naphthalene (DMAN). These compounds are exceptionally strong bases with low nucleophilicity, designed to effectively sequester protons.
Issue 3: Catalyst Poisoning or Deactivation
Symptoms: In metal-catalyzed reactions, a significant decrease in catalytic activity or complete catalyst deactivation is observed when a 2,6-di-tert-butylpyridine derivative is used as a base or is present as a substrate.
Probable Cause: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to transition metal centers, blocking active sites and inhibiting catalysis.[10] This is a well-documented phenomenon, particularly with palladium, platinum, and rhodium catalysts.[10] While the steric bulk of 2,6-di-tert-butylpyridine can sometimes mitigate this coordination, it does not always prevent it.
Solutions:
-
Choose a Less Coordinating Base: If possible, switch to a non-coordinating base. If a hindered amine base is necessary, consider alternatives like Hünig's base (N,N-diisopropylethylamine) or a non-amine base like potassium carbonate, if compatible with the reaction conditions.
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for partial deactivation.
-
Use a Sacrificial Ligand: In some cases, the addition of a sacrificial ligand that binds less strongly to the metal center than the pyridine can help to mitigate poisoning.
-
Implement a Guard Bed: For continuous flow systems, using a guard bed of a less expensive, sacrificial material upstream of the main catalyst bed can help to remove the poisoning pyridine derivative before it reaches the primary catalyst.[10]
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-di-tert-butylpyridine considered a "non-nucleophilic" base?
A1: The term "non-nucleophilic" arises from the severe steric hindrance created by the two tert-butyl groups at the positions ortho to the nitrogen atom.[2] This steric bulk effectively shields the nitrogen's lone pair of electrons, making it physically difficult for the nitrogen to attack larger electrophilic centers like carbon atoms in alkyl halides or carbonyls.[3] However, the lone pair remains accessible to the much smaller proton, allowing it to function as a Brønsted base.[1]
Q2: Are there any readily available and cost-effective alternatives to 2,6-di-tert-butylpyridine?
A2: Yes, 2,4,6-tri-tert-butylpyrimidine (TTBP) has been reported as a highly effective and more cost-efficient alternative to 2,6-di-tert-butylpyridine and its derivatives in applications like glycosylation reactions and the formation of vinyl triflates.[11][12] TTBP is a crystalline solid, which can make it easier to handle and store compared to the oily 2,6-di-tert-butylpyridine.[11]
Q3: How does the steric hindrance of 2,6-di-tert-butylpyridine affect its use in glycosylation reactions?
A3: In glycosylation reactions, the formation of a glycosidic bond is often promoted by an activating agent that generates a reactive oxocarbenium ion intermediate. This process can also generate a strong acid as a byproduct. 2,6-di-tert-butylpyridine is used to trap this acid, preventing it from causing unwanted side reactions such as the decomposition of the glycosyl donor or acceptor.[1][9] Its non-nucleophilic nature is crucial here, as it will not compete with the acceptor alcohol in attacking the anomeric center.
Q4: Can 2,6-di-tert-butylpyridine be used in aqueous solutions?
A4: 2,6-Di-tert-butylpyridine has very limited solubility in water.[13] It is primarily used in organic solvents such as dichloromethane, diethyl ether, and ethanol.[1] For reactions requiring a non-nucleophilic base in aqueous media, water-soluble derivatives of 2,6-di-tert-butylpyridine have been synthesized.
Experimental Protocols & Data
Table 1: Comparison of pKa Values for Pyridine and its Derivatives
| Compound | Substituents | pKa of Conjugate Acid | Reference(s) |
| Pyridine | None | 5.25 | [7] |
| 2,6-Dimethylpyridine | 2,6-di-Me | 5.77 | [8] |
| 2,6-Di-isopropylpyridine | 2,6-di-iPr | 5.34 | [8] |
| 2,6-Di-tert-butylpyridine | 2,6-di-tBu | 3.58 | [4][7][8] |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | 2,6-di-tBu, 4-Me | 4.41 (in 50% EtOH) | [1] |
Protocol 1: General Procedure for the Formation of a Vinyl Triflates using DTBMP
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Steric Hindrance and Reactivity
Diagram 1: The Effect of Steric Hindrance on Basicity and Nucleophilicity
Caption: A decision-making workflow for troubleshooting low-yielding reactions involving sterically hindered pyridine bases.
References
-
Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]
-
ChemSRC. (n.d.). 2,6-Di-tert-butylpyridine. [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]
-
Arnett, E. M., & Chawla, B. (1979). Complete thermodynamic analysis of the hydration of thirteen pyridines and pyridinium ions. The special case of 2,6-Di-tert-butylpyridine. Journal of the American Chemical Society. [Link]
-
Fărcaşiu, D., & Lezcano, M. (2013). Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]
-
Crich, D., et al. (2001). 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. Synthesis. [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Five Chongqing Chemdad Co. (n.d.). 2,6-DI-TERT-BUTYLPYRIDINE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,6-DI-TERT-BUTYLPYRIDINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: A Guide to the Stable Use of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Introduction: 4-(Bromomethyl)-2,6-di-tert-butylpyridine is a valuable reagent in organic synthesis, prized for its sterically hindered pyridine core which allows it to function as a non-nucleophilic base, while the 4-(bromomethyl) group serves as a reactive handle for alkylation.[1] However, its utility is often challenged by its inherent instability, leading to decomposition, complex side-product formation, and consequently, low reaction yields. This guide provides in-depth troubleshooting advice and best practices to mitigate these issues, ensuring successful and reproducible experimental outcomes for researchers in chemical and pharmaceutical development.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical reasons behind the decomposition of this compound.
Q1: What are the main decomposition pathways for this compound?
The primary decomposition route involves intermolecular quaternization. The nucleophilic nitrogen of one molecule attacks the electrophilic benzylic carbon of another. This process is autocatalytic and leads to the formation of a pyridinium salt, which is often observed as an insoluble white or off-white solid. The bulky tert-butyl groups at the 2 and 6 positions significantly slow down this process compared to less hindered pyridines, but it remains a prevalent issue, especially at elevated temperatures or in concentrated solutions.[1]
A secondary pathway, particularly in the presence of trace moisture or other nucleophiles, is the hydrolysis or substitution of the bromide, leading to the corresponding alcohol or other substituted products.
Caption: Primary decomposition pathways of this compound.
Q2: My this compound solution is turning yellow/brown. What is happening?
Discoloration is a common indicator of decomposition. While the initial self-quaternization product is typically white, subsequent reactions can lead to more complex, colored byproducts. This is often accelerated by:
-
Exposure to light: Photochemical degradation can occur.
-
Presence of impurities: Trace acids or bases can catalyze decomposition pathways.
-
Elevated temperatures: As with most decomposition reactions, heat is a significant accelerating factor.
If your solution discolors, it is a sign that the reagent's purity is compromised, and it may not be suitable for sensitive reactions.
Q3: Can I store solutions of this reagent? What are the optimal storage conditions for the solid compound?
Solutions: It is strongly advised not to store solutions of this compound for extended periods. If a solution must be prepared in advance, it should be kept dilute, cold (0-5 °C), and protected from light, and used within a few hours.
Solid Compound: The solid reagent is more stable but still requires careful storage to maintain its integrity.
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Keep under an inert atmosphere (argon or nitrogen) to prevent moisture ingress and potential hydrolysis.[2]
-
Light: Store in an amber vial or in the dark to prevent photochemical decomposition.
Part 2: Troubleshooting Guide - Reaction-Specific Issues
This section focuses on practical problems encountered during reactions and provides actionable solutions.
Scenario 1: Low Yield in Alkylation Reactions
Q4: I'm seeing low conversion of my starting material and recovery of unreacted this compound. What are the likely causes?
Several factors could be at play:
-
Insufficient Reaction Temperature: While high temperatures can cause decomposition, some alkylations require a certain activation energy. If the temperature is too low, the reaction may be sluggish. A careful, stepwise increase in temperature while monitoring the reaction (e.g., by TLC or LC-MS) is recommended.
-
Steric Hindrance: The bulky tert-butyl groups on the pyridine ring can sterically hinder the approach of the bromomethyl group to your substrate's reactive site. Similarly, a sterically congested substrate will react slower.
-
Poor Solubility: If either your substrate or the reagent is not fully dissolved, the reaction will be slow and inefficient. Ensure you are using a suitable solvent that dissolves all components.
Q5: My reaction is producing a significant amount of a white, insoluble precipitate. What is it and how can I avoid it?
The white precipitate is almost certainly the pyridinium salt formed from the self-quaternization reaction described in Q1. This indicates that the rate of decomposition is competitive with or faster than the rate of your desired alkylation reaction.
Causality and Prevention Strategy:
This side reaction is a bimolecular process (two molecules of the reagent reacting). Your desired alkylation is also a bimolecular process (one molecule of reagent and one of your substrate). To favor your desired reaction, you can manipulate the relative probabilities of these two events occurring.
-
Use Dilute Conditions: By running the reaction at a lower concentration, you decrease the likelihood of two reagent molecules encountering each other, thus slowing down the self-quaternization.
-
Slow Addition: Instead of adding all the this compound at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reagent low, favoring the reaction with your substrate which is present in a higher relative concentration.
Sources
Technical Support Center: Navigating Reactions with Sterically Hindered Bases
Welcome to the technical support center dedicated to overcoming challenges associated with sterically hindered bases. This guide is designed for researchers, scientists, and drug development professionals who encounter low conversion rates or unexpected side reactions when employing these powerful but sterically demanding reagents. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Double-Edged Sword of Steric Bulk
Sterically hindered bases are invaluable tools in modern organic synthesis. Their bulkiness, which can be a source of frustration, is also their greatest asset.[1][2][3] By impeding nucleophilic attack, these bases selectively abstract protons, often from positions that are less accessible to smaller bases.[4][5][6] This unique reactivity allows for the formation of specific isomers, such as the Hofmann elimination product or the kinetic enolate, which are crucial intermediates in the synthesis of complex molecules.[6][7] However, the very steric hindrance that provides this selectivity can also lead to sluggish reactions and low yields if not properly managed. This guide will equip you with the knowledge to harness the power of sterically hindered bases while mitigating their drawbacks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotonation reaction with Lithium Diisopropylamide (LDA) is showing low conversion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: This is a common issue when working with LDA, a powerful yet sensitive base. The problem often lies in one of three areas: the quality of the LDA, the reaction conditions, or the presence of adventitious electrophiles.
-
Causality: LDA is a very strong base (the pKa of its conjugate acid, diisopropylamine, is about 36) and will react readily with any proton source more acidic than diisopropylamine itself.[3][8] This includes water, alcohols, and even atmospheric moisture. Any of these will quench the LDA, reducing the effective amount available to deprotonate your substrate.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Low Conversion with LDA] --> B{Check LDA Quality}; B --> C{Is it freshly prepared or properly stored?}; C -- No --> D[Prepare fresh LDA or titrate existing stock]; C -- Yes --> E{Review Reaction Conditions}; E --> F{Is the temperature low enough (-78 °C)?}; F -- No --> G[Optimize cooling bath and pre-cool all solutions]; F -- Yes --> H{Is the solvent anhydrous?}; H -- No --> I[Use freshly distilled, anhydrous solvent]; H -- Yes --> J{Consider adventitious electrophiles}; J --> K[Degas solvent and use an inert atmosphere (N2 or Ar)]; D --> L[Re-run Reaction]; G --> L; I --> L; K --> L; L --> M[Evaluate Conversion]; }
Caption: Troubleshooting workflow for low LDA reaction yields.
-
Self-Validating Protocol: To ensure your LDA is active, you can perform a titration. A common method involves using a known amount of a proton source like diphenylacetic acid and a colorimetric indicator such as 1,10-phenanthroline.
-
Expert Insight: Often, incomplete conversion is due to the slow addition of the substrate to the LDA solution. It's crucial to add the substrate dropwise to a pre-cooled solution of LDA to maintain the low temperature and prevent localized warming, which can lead to side reactions or decomposition.[9]
Q2: I'm performing an elimination reaction with potassium tert-butoxide (KOt-Bu) and observing a mixture of Zaitsev and Hofmann products, with the undesired Zaitsev product being significant. How can I improve the selectivity for the Hofmann product?
A2: Potassium tert-butoxide is the classic "bulky base" used to favor the formation of the less-substituted (Hofmann) alkene.[1][4][6] If you're seeing significant amounts of the more substituted (Zaitsev) product, it's likely that the steric influence of the base is not being fully expressed.
-
Causality: The selectivity of KOt-Bu for the Hofmann product is a kinetic phenomenon.[7] The bulky tert-butoxide ion has an easier time accessing the less sterically hindered protons on the periphery of the molecule.[2][6][10] Higher temperatures can provide enough energy to overcome the steric barrier to abstracting the more hindered proton, leading to the thermodynamically more stable Zaitsev alkene.
-
Optimization Strategies:
Parameter Recommendation for Hofmann Selectivity Rationale Temperature Lower the reaction temperature. Favors the kinetically controlled pathway by making it more difficult to overcome the activation energy for abstracting the more hindered proton.[7] Solvent Use a bulkier solvent like tert-butanol or a polar aprotic solvent like DMSO. A bulkier solvent can further increase the effective steric hindrance around the base. Polar aprotic solvents can enhance the basicity of the alkoxide. Base Concentration Use a higher concentration of KOt-Bu. Can favor the bimolecular E2 pathway, which is more sensitive to steric hindrance, over a competing E1 pathway that would favor the Zaitsev product.[11] -
Authoritative Grounding: The principle of kinetic versus thermodynamic control is fundamental in organic chemistry. For a detailed explanation of how this applies to enolate formation, which is analogous to this elimination scenario, see the work of Clayden, Greeves, and Warren in their textbook "Organic Chemistry".
Q3: My reaction using Sodium bis(trimethylsilyl)amide (NaHMDS) is sluggish, and upon workup, I see byproducts that suggest the silyl group has been transferred. How can I avoid this?
A3: NaHMDS is a strong, non-nucleophilic base with the advantage of being soluble in many organic solvents.[12][13][14] However, the silicon-nitrogen bond can be labile under certain conditions, leading to unwanted silylation of your substrate or other nucleophiles in the reaction mixture.
-
Causality: The transfer of a trimethylsilyl (TMS) group is more likely to occur if your substrate has a nucleophilic site that can attack the silicon atom of the base. This is particularly true if the intended deprotonation is slow due to high steric hindrance around the target proton.
-
Troubleshooting Steps:
-
Lower the Temperature: As with many sensitive reactions, lowering the temperature can help to disfavor unwanted side reactions by increasing the selectivity for the desired deprotonation pathway.
-
Change the Cation: Consider using potassium bis(trimethylsilyl)amide (KHMDS) instead. The potassium cation can alter the aggregation state and reactivity of the base, sometimes leading to cleaner reactions.
-
Use a Different Base: If silylation remains a persistent issue, switching to a different sterically hindered base that does not contain a labile silyl group, such as LDA or LiTMP (lithium tetramethylpiperidide), may be the best solution.
-
-
Diagram of Unwanted Silylation:
dot graph TD { rankdir=LR; node [shape=box, style=rounded]; Substrate_Nu [label="Substrate-Nu:"]; NaHMDS [label="Na+ -N(SiMe3)2"]; Silylated_Product [label="Substrate-Nu-SiMe3"]; NaNH_SiMe3 [label="NaNH(SiMe3)"];
}
Caption: Unwanted silylation pathway with NaHMDS.
Experimental Protocols
Protocol 1: Preparation of Fresh Lithium Diisopropylamide (LDA) Solution (1.0 M in THF)
This protocol ensures a high-quality, active LDA solution, which is critical for reproducible results.
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Addition:
-
Through a septum, add anhydrous tetrahydrofuran (THF) (e.g., 40 mL for a 0.1 mol scale reaction).
-
Add diisopropylamine (1.2 equivalents, freshly distilled from CaH2) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
LDA Formation:
-
Slowly add n-butyllithium (n-BuLi) (1.0 equivalent, titrated solution in hexanes) dropwise to the stirred solution at -78 °C.[9]
-
After the addition is complete, stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes. The resulting clear, pale yellow solution is ready for use.
-
Protocol 2: General Procedure for a KOt-Bu Mediated Hofmann Elimination
This procedure is optimized to maximize the yield of the Hofmann elimination product.
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous tert-butanol.
-
Base Addition: Add potassium tert-butoxide (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Summary of Common Sterically Hindered Bases
| Base | pKa of Conjugate Acid | Common Solvents | Key Applications |
| Potassium tert-butoxide (KOt-Bu) | ~19 (in DMSO) | THF, t-butanol, DMSO | Hofmann eliminations, catalyst for various C-C bond formations.[15][16] |
| Lithium Diisopropylamide (LDA) | ~36 (in THF) | THF, Diethyl Ether | Kinetic enolate formation, deprotonation of weakly acidic C-H bonds.[3][7][8] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 (in THF) | THF, Toluene, Hexanes | Deprotonation of ketones, esters, and terminal alkynes; Wittig reactions.[13][17] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 (in THF) | THF, Toluene | Similar to NaHMDS, often used when the sodium salt gives poor results. |
| Lithium tetramethylpiperidide (LiTMP) | ~37 (in THF) | THF | Deprotonation of extremely hindered substrates where LDA may fail. |
Conclusion
Successfully employing sterically hindered bases requires a deep understanding of their reactivity and a meticulous approach to experimental design and execution. By considering the factors of base quality, reaction temperature, solvent effects, and potential side reactions, you can transform a low-yielding struggle into a high-conversion success. This guide provides a foundation for troubleshooting, but remember that each substrate is unique. Careful observation, methodical optimization, and a solid grasp of the underlying chemical principles are your most powerful tools.
References
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Prepare LDA. [Link]
-
Chemistry Steps. (n.d.). tBuOK Elimination. [Link]
-
Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
PrepChem.com. (n.d.). Synthesis of sodium bis(trimethylsilyl)amide. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2023). The α-alkylation of ketones in flow. [Link]
-
Wikipedia. (n.d.). Sodium bis(trimethylsilyl)amide. [Link]
-
YouTube. (2024). LDA|Lithium diisopropylamide| Problem | Solved| Chemistry 24x7. [Link]
-
YouTube. (2024). LDA| Lithium diisopropylamide|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. [Link]
-
YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. [Link]
-
YouTube. (2024). LDA| Lithium diisopropylamide| Allylation| Problem | Solved| Chemistry 24 x 7|ChemOrgChem. [Link]
-
Reddit. (2022). Bulky base and E2. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sodium bis(trimethylsilyl)amide: A Powerful Base in Organic Synthesis and Materials Science. [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Dodecen-2-one, (E)-. [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
chemeurope.com. (n.d.). Sodium bis(trimethylsilyl)amide. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
-
YouTube. (2018). 7.7b Exceptions to Zaitsev's Rule for E2 Reactions. [Link]
-
YouTube. (2019). carbonyl alkylations with LDA. [Link]
-
Pearson. (n.d.). In a Hoffman elimination reaction, why is a bulky base used, and what is the major product?. [Link]
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
-
YouTube. (2017). E2 product using sterically hindered base. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sodium_bis(trimethylsilyl)amide [chemeurope.com]
impact of temperature on 4-(Bromomethyl)-2,6-di-tert-butylpyridine reactivity
Welcome to the technical support center for 4-(Bromomethyl)-2,6-di-tert-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this sterically hindered electrophile. Here, we will explore the critical role of temperature in modulating its reactivity, stability, and overall performance in synthetic protocols.
Introduction: The Role of Steric Hindrance and Temperature
This compound is a unique alkylating agent where the reactivity of the benzylic-type bromide is significantly influenced by the bulky tert-butyl groups at the 2 and 6 positions of the pyridine ring. These groups provide substantial steric shielding, which can dictate the course of nucleophilic substitution reactions. Temperature is a critical parameter that can be manipulated to control reaction kinetics, minimize side reactions, and overcome the steric hindrance imposed by the tert-butyl groups.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, with a focus on temperature-related solutions.
Issue 1: Low or No Reaction Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly starting material.
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The steric hindrance around the bromomethyl group may require higher temperatures to facilitate the approach of the nucleophile.
-
Troubleshooting Step: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new temperature. A typical starting point for nucleophilic substitution with this reagent is often in the range of 50-80°C. For less reactive nucleophiles, temperatures up to 100-120°C in a suitable high-boiling solvent may be necessary.[1]
-
-
Poor Solubility at Low Temperatures: The reactant may not be fully dissolved at the initial reaction temperature, limiting its availability.
-
Troubleshooting Step: Ensure complete dissolution of the starting materials before assessing the reaction progress. If solubility is an issue, consider a co-solvent system or a solvent in which the reactants are more soluble at the desired temperature. The solubility of many organic solids increases with temperature.[2]
-
-
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide, especially with the existing steric hindrance.
-
Troubleshooting Step: If increasing the temperature is not viable or leads to decomposition, consider using a stronger nucleophile. For instance, if a neutral amine is used, its conjugate base (the amide) will be a much stronger nucleophile.
-
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC, indicating a complex reaction mixture.
-
Mass spectrometry data shows masses corresponding to decomposition products or byproducts of elimination or over-alkylation.
Potential Causes and Solutions:
-
Thermal Decomposition: At excessively high temperatures, this compound may undergo decomposition. The thermal decomposition of pyridine derivatives can be complex, potentially involving radical pathways.[3]
-
Troubleshooting Step: If decomposition is suspected, reduce the reaction temperature. If a higher temperature is required for the desired reaction, consider using a lower temperature for a longer duration. It is recommended to store the reagent at 2-8°C to minimize degradation over time.[4]
-
-
Elimination Reactions: While less common for primary benzylic halides, the use of a sterically hindered or strong base as a nucleophile at elevated temperatures can promote elimination (E2) pathways, leading to the formation of an alkene.
-
Troubleshooting Step: Employ the lowest effective temperature that promotes the desired substitution reaction. Using a less hindered, "softer" nucleophile can also favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4] This is crucial to prevent potential degradation over time, which could manifest as a decrease in purity and reactivity.
Q2: How does temperature affect the solubility of this compound?
Q3: Can I use this reagent at room temperature?
A3: Room temperature reactions are possible with highly reactive nucleophiles. However, due to the steric hindrance from the tert-butyl groups, many reactions will require heating to proceed at a reasonable rate. It is advisable to start with a room temperature trial and monitor for any conversion. If none is observed, a gradual increase in temperature is recommended.
Q4: What are the expected decomposition products at high temperatures?
A4: The thermal decomposition of brominated organic compounds can be complex and may generate various products.[5][6] For pyridine derivatives, decomposition can be initiated by the formation of pyridyl radicals.[3] While a definitive pathway for this specific molecule is not published, it is prudent to assume that prolonged exposure to high temperatures could lead to the formation of complex mixtures and should be avoided if possible.
Data Summary
| Parameter | Recommended Condition/Value | Rationale and Citation |
| Storage Temperature | 2-8°C under inert gas | To ensure long-term stability and prevent degradation.[4] |
| Typical Reaction Temperature | 50-120°C | To overcome steric hindrance and achieve a reasonable reaction rate.[1] |
| Solvent Selection | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | To dissolve reactants and promote S(_N)2 kinetics.[7] |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and the base (1.5 equivalents, if necessary).
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60°C) and monitor its progress by TLC or LC-MS.
-
If no reaction is observed after a few hours, incrementally increase the temperature (e.g., to 80°C, then 100°C) while continuing to monitor.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Temperature's Influence on Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. cetjournal.it [cetjournal.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in Reactions of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 4-(bromomethyl)-2,6-di-tert-butylpyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a specific focus on the critical role of the solvent. The unique steric environment of this reagent presents both opportunities and challenges, which can be effectively navigated with a clear understanding of reaction principles.
Introduction: The Duality of a Hindered Reagent
This compound is a bifunctional molecule with a distinct personality. The two bulky tert-butyl groups flanking the pyridine nitrogen create significant steric hindrance. This effectively "shields" the nitrogen's lone pair, rendering it almost completely non-nucleophilic and significantly reducing its basicity compared to less hindered pyridines.[1][2] Consequently, the nitrogen atom is unlikely to participate in N-alkylation or act as a base. The primary site of reactivity is the electrophilic carbon of the bromomethyl group, which serves as an excellent handle for nucleophilic substitution (SN2) reactions. Understanding this dichotomy is the key to troubleshooting and optimizing your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My SN2 reaction with a charged nucleophile (e.g., R-O⁻, CN⁻) is extremely slow or showing no conversion. I've increased the temperature with minimal success. What's wrong?
Answer: The most likely culprit is your choice of solvent. The rate of an SN2 reaction is critically dependent on the nucleophile's ability to attack the electrophilic carbon. The solvent's role in either "freeing" or "caging" your nucleophile cannot be overstated.
Causality: Polar protic solvents, such as methanol, ethanol, or water, possess acidic protons (H-O or H-N bonds). These solvents form a tight "solvation shell" or "cage" around the anionic nucleophile through strong hydrogen bonds.[3][4][5] This shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. For the nucleophile to attack, it must expend significant energy to break free from this solvent cage, dramatically slowing the reaction rate.[3]
In contrast, polar aprotic solvents like DMF, DMSO, or acetonitrile lack acidic protons.[6] While they are polar enough to dissolve the charged nucleophile, they interact with it through weaker ion-dipole forces. This leaves the nucleophile relatively "naked" and highly reactive, leading to a substantial increase in the SN2 reaction rate, often by several orders of magnitude.[4][6]
Solution Workflow:
-
Identify Your Solvent: If you are using a protic solvent (alcohols, water), this is the primary issue.
-
Switch to a Polar Aprotic Solvent: Replace the protic solvent with dry DMF, DMSO, or acetonitrile. These are the solvents of choice for SN2 reactions with anionic nucleophiles.
-
Ensure Anhydrous Conditions: Water is a protic solvent. Even small amounts in your aprotic solvent can create solvation shells. Use freshly dried solvents for optimal results.
Experimental Protocol: Comparative SN2 Reaction Kinetics
This protocol provides a method to experimentally validate the solvent effects on the reaction of this compound with a nucleophile, such as sodium phenoxide.
Objective: To demonstrate the kinetic difference between a reaction run in a polar protic solvent (Methanol) versus a polar aprotic solvent (DMF).
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, magnetic stir plate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Phenoxide (Nucleophile):
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of phenol (1.0 eq) in anhydrous DMF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases. This stock solution of sodium phenoxide can be used for both reactions.
-
-
Reaction Setup:
-
Vial A (Protic): To a vial containing a stir bar, add anhydrous Methanol (5 mL) and the internal standard (e.g., 50 mg dodecane).
-
Vial B (Aprotic): To a separate vial, add anhydrous DMF (5 mL) and the internal standard (e.g., 50 mg dodecane).
-
To both vials, add this compound (e.g., 100 mg, 1.0 eq). Stir until dissolved.
-
Place both vials in a temperature-controlled bath (e.g., 50 °C).
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add an aliquot of the sodium phenoxide solution (1.1 eq) to both Vial A and Vial B simultaneously.
-
Immediately take a sample (t=0) from each vial (~0.1 mL). Quench the sample in a separate microvial containing diethyl ether (0.5 mL) and a small amount of saturated aqueous NH₄Cl.
-
Continue to take and quench samples at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
Analyze the quenched samples by GC-MS.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the starting material to the internal standard for each time point.
-
Plot the concentration of the starting material versus time for both reactions. You will observe a significantly faster consumption of the starting material in Vial B (DMF) compared to Vial A (Methanol), demonstrating the powerful accelerating effect of the polar aprotic solvent.
-
References
Sources
Technical Support Center: Purification Strategies for Reactions Involving 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2,6-di-tert-butylpyridine. This sterically hindered pyridine derivative is a valuable reagent, but its use can present unique purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the work-up procedures for removing common byproducts and impurities from your reaction mixtures.
I. Understanding the Chemistry: The Root of Purification Challenges
This compound is a non-nucleophilic base, a characteristic imparted by the bulky tert-butyl groups flanking the nitrogen atom.[1] While this steric hindrance is advantageous in many synthetic applications, the reactive bromomethyl group at the 4-position is susceptible to various side reactions. The primary purification challenge lies in separating the desired product from structurally similar impurities, most notably the hydrolysis byproduct.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound?
The most prevalent byproduct is the hydrolysis product, 4-(hydroxymethyl)-2,6-di-tert-butylpyridine . This occurs when the bromomethyl group reacts with water, which may be present as a solvent, a reagent, or introduced during the work-up. Other potential byproducts include:
-
Unreacted starting material: 2,6-di-tert-butyl-4-methylpyridine, if the initial bromination was incomplete.
-
Dimerized species: Self-reaction of the bromomethyl pyridine can lead to the formation of a pyridinium salt, though this is less common with this sterically hindered derivative. Oxidative dimerization of related phenolic compounds has been observed, suggesting that complex side products are a possibility under certain conditions.[2]
Q2: What is the key difference between the product and the main byproducts that I can exploit for separation?
The primary difference is polarity . The desired product, containing the bromomethyl group, is significantly less polar than the hydrolysis byproduct, which contains a hydroxyl group. This difference is the cornerstone of effective purification via chromatography and extraction.
Q3: What is the pKa of this compound and how does that influence my work-up?
The predicted pKa is approximately 5.81.[3][4] This indicates that it is a weak base. Therefore, washing with a dilute, mild acid (e.g., 0.1M HCl or aqueous ammonium chloride) can protonate the pyridine nitrogen, rendering it and its basic byproducts more water-soluble and facilitating their removal from an organic layer. However, caution should be exercised if your desired product is acid-sensitive.
Q4: Is this compound stable?
Like many benzyl bromides, it can be sensitive to moisture, leading to hydrolysis. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4] When setting up reactions, using anhydrous solvents and inert atmosphere techniques is crucial to minimize the formation of the hydroxymethyl byproduct.
III. Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific issues you may encounter during the purification process.
Issue 1: My crude NMR shows a mixture of my desired product and a significant amount of the hydrolyzed byproduct, 4-(hydroxymethyl)-2,6-di-tert-butylpyridine.
-
Probable Cause: Presence of water in the reaction or during the initial work-up.
-
Solution: The significant polarity difference allows for effective separation using column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel or basic alumina in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). The less polar desired product will elute first. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexanes). The more polar 4-(hydroxymethyl)-2,6-di-tert-butylpyridine will elute at higher concentrations of ethyl acetate.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 80:20 hexanes:ethyl acetate) and visualize under UV light.
Why this works: The hydroxyl group of the byproduct strongly interacts with the polar stationary phase (silica gel or alumina), causing it to be retained on the column longer than the less polar bromomethyl compound.[5]
Data Presentation: Elution Profile
-
| Compound | Polarity | Typical Elution Order (Silica Gel) |
| This compound | Low | First |
| 4-(Hydroxymethyl)-2,6-di-tert-butylpyridine | High | Second |
Issue 2: My product is contaminated with unreacted this compound.
-
Probable Cause: Incomplete reaction.
-
Solution 1: Chemical Quenching
If your desired product is stable to amines, you can quench the unreacted bromomethyl pyridine by converting it to a water-soluble salt.
Experimental Protocol: Amine Quench
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add 1.5-2.0 equivalents of triethylamine and stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Why this works: Triethylamine reacts with the benzylic bromide to form a quaternary ammonium salt, which is highly polar and readily extracted into the aqueous phase.[6]
-
-
Solution 2: Chromatographic Separation
If the polarity difference between your desired product and the unreacted starting material is sufficient, flash column chromatography as described in Issue 1 can be effective.
Issue 3: I have a complex mixture of byproducts, and TLC shows multiple spots.
-
Probable Cause: Potential dimerization, reaction with the solvent, or degradation of starting materials or products.
-
Solution: A multi-step purification approach is often necessary.
Experimental Protocol: Multi-Step Purification
-
Aqueous Work-up: Begin with a standard aqueous work-up. Dissolve the crude mixture in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Follow with a water wash and a brine wash.
-
Acid Wash (optional): If your product is not acid-sensitive, a wash with dilute HCl (e.g., 0.1 M) can remove basic impurities.
-
Column Chromatography: Perform flash column chromatography on silica gel or basic alumina, starting with a very non-polar eluent and gradually increasing the polarity. This should help to separate the components based on their polarity.
-
Recrystallization: If the purified product from chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Visualization: Purification Workflow
Caption: A general workflow for the purification of products derived from this compound.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification strategy based on the identified byproduct.
IV. References
-
Molbase. This compound. [Link]
-
Reddit. BnBr purification via basic alumina?. [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
The Merck Index Online. 2,6-Di-tert-butylpyridine. [Link]
-
Quick Company. A Process For Purification Of Substituted Benzyl Halides. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. 2,6-Di-tert-butylpyridine. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]
-
ResearchGate. Effects of 4-tert-butylpyridine on the quasi-Fermi levels of TiO2 films in the presence of different cations in dye-sensitized solar cells. [Link]
-
ResearchGate. Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. [Link]
-
University of California San Diego. Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells. [Link]
-
ResearchGate. Investigating the Role of 4-Tert Butylpyridine in Perovskite Solar Cells. [Link]
-
ResearchGate. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 81142-32-7 [amp.chemicalbook.com]
- 4. 81142-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
stability issues of 4-(Bromomethyl)-2,6-di-tert-butylpyridine under acidic/basic conditions
Welcome to the technical support center for 4-(Bromomethyl)-2,6-di-tert-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential stability issues encountered during experimentation. By understanding the unique chemical properties of this sterically hindered pyridine derivative, you can optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
This compound is characterized by two bulky tert-butyl groups positioned ortho to the nitrogen atom on the pyridine ring. This significant steric hindrance is the defining feature of the molecule and dictates its chemical behavior. The primary consequences of this structure are:
-
Non-Nucleophilic Nitrogen: The lone pair of electrons on the pyridine nitrogen is sterically shielded, rendering it a very poor nucleophile. Consequently, it is often employed as a non-nucleophilic base, capable of scavenging protons without interfering with electrophilic centers in a reaction.
-
Reactive Bromomethyl Group: The bromomethyl group at the 4-position is analogous to a benzylic bromide. This group is the primary site of reactivity, susceptible to nucleophilic substitution reactions. The stability of the resulting carbocation intermediate is enhanced by the electron-withdrawing nature of the pyridine ring.
Q2: How stable is this compound in acidic conditions?
Under strongly acidic aqueous conditions, the pyridine nitrogen will be protonated, forming a pyridinium salt. This protonation increases the electron-withdrawing effect of the pyridine ring, which can influence the reactivity of the bromomethyl group. The C-Br bond is susceptible to hydrolysis, which would proceed through a nucleophilic substitution mechanism, likely SN1 due to the potential for carbocation formation at the benzylic-like position. The rate of this hydrolysis is expected to be slower than that of simple benzyl bromide due to the electronic effect of the protonated pyridine ring.
Troubleshooting Guide: Acidic Conditions
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or product degradation | Hydrolysis of the bromomethyl group to a hydroxymethyl group. | - Use anhydrous acidic conditions if possible. - Employ a non-nucleophilic acid scavenger if protons are generated in the reaction. - Minimize reaction time and temperature. - Use a less polar, aprotic solvent to disfavor SN1 hydrolysis. |
| Formation of unexpected byproducts | The acidic medium may be promoting side reactions with other functional groups in your substrate. | - Protect sensitive functional groups. - Consider using a milder Lewis acid if applicable. |
Q3: What is the expected stability of this compound under basic conditions?
Under basic conditions, the primary concern is the reaction of the bromomethyl group with nucleophiles. Strong bases that are also good nucleophiles (e.g., hydroxide, alkoxides) will readily displace the bromide via an SN2 reaction.
The steric hindrance of the tert-butyl groups prevents the pyridine nitrogen from acting as an intramolecular nucleophile. However, the bromomethyl group remains exposed and reactive.
Troubleshooting Guide: Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Formation of the corresponding alcohol or ether | Reaction with hydroxide or alkoxide bases. | - Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if only proton scavenging is required. - If a nucleophilic base is necessary for the desired reaction, use stoichiometric amounts and control the temperature carefully. - Employ aprotic solvents to minimize the solubility and reactivity of hydroxide ions if water is present. |
| Elimination side products (if applicable to the substrate) | Strong, sterically hindered bases can promote elimination reactions. | - Use a weaker, less hindered base if possible. - Optimize the reaction temperature to favor substitution over elimination. |
In-Depth Technical Analysis
Understanding the Dichotomy of Reactivity
The utility of this compound stems from the separation of its basic and electrophilic centers. The diagram below illustrates this concept.
Caption: Reactivity sites of this compound.
Proposed Decomposition Pathways
While forced degradation studies on this specific molecule are not widely published, we can propose the following degradation pathways based on its structure.
Caption: Potential degradation and reaction pathways.
Experimental Protocols
Protocol 1: General Handling and Storage
To ensure the stability and integrity of this compound, proper handling and storage are crucial.
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from moisture and light.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dispensing: Use dry syringes or cannulas for transferring solutions. For solids, work quickly to minimize exposure to air and moisture.
Protocol 2: Use as a Non-Nucleophilic Base in the Presence of an Electrophile
This protocol outlines the general use of this compound's parent compound, 2,6-di-tert-butyl-4-methylpyridine (a close analog), as a non-nucleophilic base, which informs the stability of the pyridine core of the title compound.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate and electrophile in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Base: Add 1.1 to 1.5 equivalents of 2,6-di-tert-butyl-4-methylpyridine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, the reaction can be quenched with water or a mild aqueous acid. The resulting pyridinium salt is often soluble in the aqueous phase, facilitating its removal from the organic product during extraction.
References
-
Menschutkin reaction of the benzyl bromide 3 with pyridine. ResearchGate. Available at: [Link]
- J. W. Baker. The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Part II. Kinetic studies of the interaction of benzyl brom
Validation & Comparative
The Unassuming Workhorse: A Comparative Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine and Other Non-Nucleophilic Bases
In the intricate world of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. For transformations requiring the abstraction of a proton without the complication of nucleophilic attack, chemists turn to a special class of reagents: non-nucleophilic bases. Among these, 4-(Bromomethyl)-2,6-di-tert-butylpyridine emerges as a uniquely functionalized tool, offering the dual advantages of a sterically hindered base and a reactive handle for further chemical modification. This guide provides an in-depth comparison of this compound with other commonly employed non-nucleophilic bases, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic challenges.
The Essence of Non-Nucleophilicity: Why Steric Hindrance Matters
A non-nucleophilic base is an organic compound that can readily accept a proton (act as a Brønsted-Lowry base) but has a significantly diminished ability to act as a nucleophile, meaning it does not readily attack and form bonds with electron-deficient centers other than a proton.[1][2] This characteristic is paramount in reactions where sensitive electrophilic functional groups must remain untouched. The key to achieving this selective basicity lies in steric hindrance. By flanking the basic nitrogen atom with bulky substituents, access by larger electrophiles is effectively blocked, while the small, unencumbered proton can still be abstracted.
This principle is vividly illustrated by comparing the structures of pyridine and its sterically hindered derivatives.
Figure 2: General workflow for the silylation of a secondary alcohol.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Hindered pyridine base (e.g., 2,6-Lutidine, 2,6-Di-tert-butylpyridine, or this compound) (1.5 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol and the hindered pyridine base.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the triisopropylsilyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Expected Outcomes and Comparison:
| Base | Expected Reaction Time | Yield | Comments |
| 2,6-Lutidine | 2-4 hours | High | Generally effective for less hindered alcohols. [3] |
| 2,6-Di-tert-butylpyridine | 4-16 hours | High | Slower reaction rates due to lower basicity, but excellent for preventing side reactions with sensitive substrates. [4] |
| This compound | 4-16 hours | High | Performance is expected to be similar to 2,6-di-tert-butylpyridine, with the added benefit of the bromomethyl functionality for subsequent transformations. |
Representative Experimental Protocol: Glycosylation
The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. Non-nucleophilic bases are crucial for activating glycosyl donors with reagents like triflic anhydride (Tf₂O) while preventing the formation of undesired byproducts.
Figure 3: Simplified mechanism of a glycosylation reaction.
Materials:
-
Glycosyl donor (e.g., a thioglycoside) (1.0 equiv)
-
Glycosyl acceptor (alcohol) (1.2 equiv)
-
Hindered pyridine base (e.g., 2,6-di-tert-butyl-4-methylpyridine or a similar derivative) (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and the hindered pyridine base.
-
Dissolve the mixture in anhydrous dichloromethane and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of triflic anhydride in anhydrous dichloromethane to the stirred mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite, wash the Celite with dichloromethane, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Comparative Performance Insights:
In glycosylation reactions, the choice of the hindered pyridine is critical. While 2,6-lutidine can be effective, its residual nucleophilicity can sometimes lead to the formation of glycosyl pyridinium intermediates, reducing the yield of the desired glycoside. Highly hindered bases like 2,6-di-tert-butylpyridine and its derivatives are often preferred to minimize these side reactions. [4]The use of this compound would be advantageous in scenarios where the resulting glycoside needs to be further functionalized, for example, by tethering it to a solid support or another molecule via the bromomethyl group.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands out in the landscape of non-nucleophilic bases due to its unique bifunctionality. It reliably performs its primary role as a sterically hindered proton scavenger, comparable in efficacy to the well-established 2,6-di-tert-butylpyridine. The true value of this reagent, however, lies in its 4-bromomethyl substituent, which provides a reactive site for covalent linkage, transforming it from a simple auxiliary reagent into a versatile building block. For researchers in drug development and complex molecule synthesis, this compound offers a strategic advantage, enabling streamlined synthetic routes and the construction of novel molecular architectures. As with any reagent, the optimal choice will depend on the specific requirements of the reaction, but the unique combination of properties offered by this compound makes it a valuable and often superior choice in the synthetic chemist's toolkit.
References
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The N‐glycosylation in the presence of terpyridine (7). Reagents and conditions. Retrieved from [Link]
-
Johnson, C. D., & Ellam, G. B. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(16), 2284–2287. [Link]
-
Molbase. (n.d.). This compound | CAS No.81142-32-7 Synthetic Routes. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
ACS Omega. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
National Center for Biotechnology Information. (2018). A Mechanistic Probe into 1,2-cis Glycoside Formation Catalyzed by Phenanthroline and Further Expansion of Scope. Retrieved from [Link]
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Retrieved from [Link]
-
ChemRxiv. (2020). N-Glycosylation with Sulfoxide Donors for the Synthesis of Peptidonucleosides. [Link]
-
National Center for Biotechnology Information. (2018). Labile Base‐Stabilized Silyliumylidene Ions. Non‐Metallic Species Capable of Activating Multiple Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... Retrieved from [Link]
-
FreiDok plus. (2019). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition silylation reactions of two different alcohols using different benzoisothiourea catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucose. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Autoxidation of 2,6-di- tert-butylphenol catalyzed by 5,10,15,20-tetrakis[4-(diethylmethylammonio)phenyl]porphyrinatocobalt(II) tetraiodide in water. Retrieved from [Link]
-
PubMed. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. [Link]
-
ResearchGate. (n.d.). (PDF) The heterogeneous catalyzed oxidation in the liquid alkaline medium of 2,6-di-tert-butylphenol into 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
-
MDPI. (n.d.). Special Issue : The Role of Catalysts in Functionalization of C-H and C-C Bonds II. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
Sources
A Tale of Two Pyridines: A Comparative Guide to 2,6-Lutidine and 4-(Bromomethyl)-2,6-di-tert-butylpyridine as Bases in Organic Synthesis
In the nuanced landscape of organic synthesis, the selection of an appropriate base is a critical parameter that can dictate the success or failure of a reaction. While the primary function of a base is to act as a proton acceptor, its inherent nucleophilicity and steric profile can lead to a cascade of desired or undesired chemical events. This guide provides an in-depth, objective comparison of two sterically hindered pyridine derivatives: the well-established non-nucleophilic base, 2,6-lutidine, and the more functionally complex 4-(bromomethyl)-2,6-di-tert-butylpyridine. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of a base is paramount to predicting its behavior in a reaction. The table below summarizes the key characteristics of 2,6-lutidine and this compound.
| Property | 2,6-Lutidine | This compound |
| Structure | ![]() | |
| CAS Number | 108-48-5 | 81142-32-7 |
| Molecular Formula | C₇H₉N | C₁₄H₂₂BrN |
| Molecular Weight | 107.15 g/mol | 284.23 g/mol |
| pKa of Conjugate Acid | ~6.7[1] | ~5.81 (Predicted) |
| Steric Hindrance | Moderate | High |
| Nucleophilicity | Weakly nucleophilic[2] | Poor nucleophile |
| Primary Role | Non-nucleophilic base | Synthetic building block |
The Classic Proton Scavenger: 2,6-Lutidine
2,6-Lutidine, a dimethyl-substituted pyridine, is a cornerstone non-nucleophilic base in the synthetic chemist's toolkit.[1][2] The two methyl groups flanking the nitrogen atom create a moderate level of steric hindrance. This steric shield does not significantly impede the approach of a small proton to the nitrogen's lone pair, allowing it to function as an effective Brønsted-Lowry base. However, it effectively hinders the nitrogen from acting as a nucleophile towards larger electrophilic centers, thereby preventing unwanted side reactions.[3] This characteristic is the foundation of its utility in a multitude of chemical transformations.
Key Applications and Experimental Insights
One of the most prevalent applications of 2,6-lutidine is as an acid scavenger in the formation of silyl ethers, a common strategy for protecting alcohol functionalities.[4] Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), generate a strong acid byproduct (triflic acid) that can lead to undesired side reactions or degradation of sensitive substrates. 2,6-Lutidine efficiently neutralizes this acid without competing as a nucleophile for the silylating agent.[3][5]
Experimental Protocol: Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine
-
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBS) ether.
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine to the cooled solution, followed by the dropwise addition of TBSOTf.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.
-
2,6-Lutidine also finds utility in glycosylation reactions, where its mild basicity and non-nucleophilic character can help to control the stereochemical outcome and minimize the formation of orthoester byproducts.
The Functionalized Base: this compound
This compound presents a more complex profile. The two bulky tert-butyl groups at the 2 and 6 positions impart significant steric hindrance around the nitrogen atom, rendering it a poor nucleophile, similar to its less substituted counterpart, 2,6-di-tert-butylpyridine. This structural feature suggests its potential as a non-nucleophilic base. However, the presence of the highly reactive bromomethyl group at the 4-position is the defining characteristic of this molecule, steering its primary application towards being a versatile synthetic building block rather than a simple proton scavenger.
A Dual-Purpose Reagent: Base and Electrophile
While the sterically hindered nitrogen can act as a non-nucleophilic base, the bromomethyl group is a potent electrophilic site susceptible to nucleophilic attack. This duality means that in many reaction contexts, this compound is more likely to be employed for the introduction of a functionalized 2,6-di-tert-butylpyridyl moiety onto a target molecule.
The synthesis of functionalized pyridines is a key area where this reagent is valuable. For instance, it can react with various nucleophiles (e.g., amines, thiols, carbanions) at the bromomethyl position to generate a wide array of derivatives.
Conceptual Application: Synthesis of a Functionalized Pyridine Derivative
-
Objective: To illustrate the use of this compound as a synthetic building block.
-
Reaction: Nucleophilic substitution of the bromide with a generic nucleophile (Nu⁻).
-
General Transformation:
-
This compound + Nu⁻ → 4-(Nu-methyl)-2,6-di-tert-butylpyridine + Br⁻
-
-
Commentary: In this scenario, while the pyridine nitrogen remains a sterically hindered base, the primary transformation occurs at the C4-methyl position. The choice of this reagent would be driven by the desire to incorporate the bulky, non-coordinating 2,6-di-tert-butylpyridyl scaffold into a larger molecule.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | 2,6-Lutidine | This compound |
| Primary Function | Proton Scavenger | Synthetic Building Block |
| Key Advantage | Well-established, cost-effective non-nucleophilic base for general applications. | Introduces a sterically hindered, functionalizable pyridine moiety. |
| Limitations | Moderate steric hindrance may not be sufficient in all cases to prevent nucleophilic attack by the base. | The reactive bromomethyl group can lead to undesired side reactions if used solely as a base. |
| Ideal Use Case | Silylation of alcohols, glycosylation reactions, and other transformations requiring a mild, non-nucleophilic acid scavenger. | Synthesis of functionalized pyridines, ligands for coordination chemistry, and complex molecular architectures. |
Conclusion: A Matter of Synthetic Strategy
Conversely, this compound is a more specialized reagent. While possessing a non-nucleophilic nitrogen, its primary value lies in the reactive bromomethyl handle, which allows for the strategic incorporation of the bulky and electronically distinct 2,6-di-tert-butylpyridyl group into complex molecules. The choice between these two pyridines is therefore not a simple matter of comparing basicity, but rather a strategic decision based on the overall synthetic goal. For straightforward proton scavenging, 2,6-lutidine is the clear choice. For the construction of functionalized pyridine-containing molecules, this compound offers unique synthetic opportunities.
References
-
Chem-Station. Silyl Protective Groups. [Link]
- Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162.
-
ResearchGate. 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. [Link]
-
Wikipedia. 2,6-Lutidine. [Link]
-
OUCI. Regioselective synthesis of 4-functionalized pyridines. [Link]
-
U.S. National Library of Medicine. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
U.S. National Library of Medicine. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. [Link]
-
ResearchGate. Regioselective synthesis of 4-functionalized pyridines. [Link]
-
SynArchive. Protection of Alcohol by Silyl ether. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
PubChem. This compound. [Link]
-
Organic Syntheses. Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). [Link]
-
ResearchGate. Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. [Link]
-
SciSpace. High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. Determination o. [Link]
-
U.S. National Library of Medicine. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
-
ACS Publications. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. [Link]
-
U.S. National Library of Medicine. Chemical O‐Glycosylations: An Overview. [Link]
-
U.S. National Library of Medicine. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. [Link]
-
Scholarly Publications Leiden University. Computational and experimental studies of reactive intermediates in glycosylation reactions. [Link]
Sources
The Strategic Choice in Non-Nucleophilic Bases: A Comparative Guide to 4-(Bromomethyl)-2,6-di-tert-butylpyridine and Proton Sponge
In the intricate landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter that can dictate the success or failure of a reaction. These reagents are designed to sequester protons without interfering with electrophilic centers, a property indispensable for a multitude of transformations. Among the diverse array of available options, two compounds that often come into consideration for their unique properties are 4-(Bromomethyl)-2,6-di-tert-butylpyridine and the classic 1,8-Bis(dimethylamino)naphthalene, widely known as Proton Sponge®. This guide provides an in-depth, objective comparison of these two non-nucleophilic bases, supported by their fundamental chemical principles and applications, to aid researchers in making an informed selection for their specific synthetic challenges.
At a Glance: Key Physicochemical and Reactivity-Related Properties
A fundamental understanding of the distinct properties of this compound and Proton Sponge is paramount. The following table summarizes their key characteristics.
| Property | This compound | Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) |
| Molecular Formula | C₁₄H₂₂BrN | C₁₄H₁₈N₂ |
| Molecular Weight | 284.24 g/mol | 214.32 g/mol |
| pKa of Conjugate Acid | ~5.81 (Predicted)[1] | 12.1 (in H₂O)[2] |
| Basicity | Weakly Basic | Strongly Basic |
| Steric Hindrance | High at the nitrogen atom | High around the nitrogen lone pairs |
| Key Structural Feature | Reactive bromomethyl group at the 4-position | "Pincer-like" arrangement of two dimethylamino groups |
| Primary Function | Non-nucleophilic proton scavenger; synthetic handle | Exceptionally strong non-nucleophilic base |
The Decisive Factor: A Tale of Two Basicities
The most striking difference between these two compounds lies in their basicity, a direct consequence of their distinct molecular architectures.
This compound: This molecule's basicity is derived from the lone pair of electrons on the pyridine nitrogen. However, the two bulky tert-butyl groups at the 2 and 6 positions create significant steric hindrance, effectively shielding the nitrogen atom.[3] This steric impediment dramatically reduces its nucleophilicity, making it an excellent non-nucleophilic base for reactions where a mild proton scavenger is required.[3] Its predicted pKa of around 5.81 indicates that it is a relatively weak base, suitable for neutralizing strong acids generated in a reaction without affecting less acidic protons in the substrate.
Proton Sponge®: The exceptionally high basicity of Proton Sponge (pKa of 12.1) is not due to a single basic site but rather a unique structural phenomenon.[2] The two dimethylamino groups are held in close proximity by the rigid naphthalene backbone. This enforced proximity leads to significant lone pair-lone pair repulsion in the free base. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, relieving this steric strain. This "chelation effect" for a proton makes Proton Sponge an incredibly powerful base, capable of deprotonating even very weak carbon acids.
Caption: Basicity comparison of the two non-nucleophilic bases.
Beyond Basicity: The Advantage of a Reactive Handle
While Proton Sponge's primary advantage is its sheer basic strength, this compound offers a unique feature: a reactive bromomethyl group at the 4-position. This functional group serves as a versatile synthetic handle, allowing for the introduction of the sterically hindered pyridine moiety onto other molecules. This dual functionality as both a non-nucleophilic base and a building block opens up a wider range of synthetic possibilities. For instance, it can be used to synthesize more complex molecules where the hindered pyridine unit can act as a proton scavenger or a ligand for metal catalysis.
Experimental Insights and Applications
Proton Sponge® in Action:
The high basicity of Proton Sponge makes it the base of choice for reactions requiring the deprotonation of weakly acidic substrates.
-
Condensation Reactions: In Knoevenagel and Claisen-Schmidt condensations, Proton Sponge has been shown to be a highly effective catalyst, leading to high conversions and yields.[4][5] For example, in the synthesis of chalcones via the Claisen-Schmidt condensation of acetophenones with benzaldehydes, Proton Sponge can afford excellent yields where weaker bases fail.
-
Palladium-Catalyzed Reactions: Interestingly, Proton Sponge has been shown to play a triple role in certain palladium-catalyzed reactions. It can act as a reductant for Pd(II) to Pd(0), a ligand precursor, and a base, facilitating complex transformations in a single pot.[6][7] This multi-faceted reactivity highlights its utility beyond simple proton abstraction.
-
Phase-Transfer Catalysis: Modified Proton Sponge derivatives have been developed as bifunctional phase-transfer catalysts, demonstrating high efficiency in alkylation reactions under mild conditions.[8]
Limitations of Proton Sponge:
Despite its strengths, Proton Sponge is not without its drawbacks. Its high cost can be a limiting factor for large-scale synthesis. Furthermore, in some instances, its high basicity can lead to undesired side reactions if the substrate contains multiple acidic protons of similar pKa. The protonated form can also be quite stable, which can sometimes hinder catalytic turnover.
The Niche of this compound:
The advantages of this compound lie in its moderate basicity and the presence of the reactive bromomethyl group.
-
Mild Proton Scavenging: In reactions that are sensitive to strong bases, such as those involving base-labile functional groups, the milder basicity of this hindered pyridine is a significant advantage. It can effectively neutralize strong acids generated in situ without causing decomposition of the starting materials or products.
-
Synthesis of Functionalized Molecules: The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of the hindered pyridine unit to a variety of substrates. This is particularly useful in the synthesis of functional materials, catalysts, and biologically active molecules where the non-nucleophilic basic site can play a crucial role. For instance, it can be used to prepare novel ligands for transition metal catalysis where the steric bulk around the metal center can be finely tuned.
Caption: Decision workflow for selecting the appropriate base.
Experimental Protocol: A Representative Application
General Procedure for a Dehydrohalogenation Reaction:
Objective: To perform a dehydrohalogenation of a secondary alkyl halide to the corresponding alkene.
Materials:
-
Alkyl halide (1.0 equiv)
-
Non-nucleophilic base (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add the non-nucleophilic base (either Proton Sponge® or this compound) to the reaction mixture.
-
Stir the reaction at the desired temperature (this will be reaction dependent and may range from room temperature to reflux).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Causality of Experimental Choices:
-
Choice of Base:
-
Proton Sponge®: Would be chosen if the substrate is particularly resistant to elimination and a very strong base is required to achieve a reasonable reaction rate.
-
This compound: Would be a better choice if the substrate or product contains base-sensitive functional groups that could be compromised by the high basicity of Proton Sponge®.
-
-
Solvent: The choice of solvent will depend on the solubility of the reactants and the reaction temperature. Aprotic solvents are generally preferred to avoid protonation of the base.
-
Inert Atmosphere: Essential to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and Proton Sponge® are valuable tools in the arsenal of the synthetic chemist, each with a distinct set of advantages.
-
Choose Proton Sponge® when:
-
You need to deprotonate a very weak acid.
-
A very strong, non-nucleophilic base is essential for the reaction to proceed.
-
The potential for multi-faceted reactivity (reductant, ligand precursor) is beneficial.
-
-
Choose this compound when:
-
A milder, non-nucleophilic base is required to avoid side reactions.
-
The reaction is sensitive to strongly basic conditions.
-
You need to incorporate a sterically hindered, non-nucleophilic pyridine moiety into your target molecule.
-
Ultimately, the optimal choice depends on a careful analysis of the specific reaction, including the pKa of the proton to be removed, the presence of sensitive functional groups, and the overall synthetic strategy. By understanding the fundamental differences in basicity and functionality between these two reagents, researchers can make a more strategic and effective choice, leading to improved reaction outcomes and the successful synthesis of complex molecules.
References
-
Pradhan, P., Moktan, S., Biswas, A., Das, A., Lenka, R., & Kancharla, P. K. (2024). Triple Role of Proton Sponge (DMAN) in the Palladium-Catalyzed Direct Stereoselective Synthesis of C-Aryl Glycosides from Glycals. Organic Letters, 26(17), 3563–3568. [Link]
-
Belding, L., Stoyanov, P., & Dudding, T. (2016). Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine. The Journal of Organic Chemistry, 81(2), 553–558. [Link]
-
Schneider, E. M., Raso, R. A., Hofer, C. J., Zeltner, M., Stettler, R. D., Hess, S. C., Grass, R. N., & Stark, W. J. (2014). Magnetic Superbasic Proton Sponges Are Readily Removed and Permit Direct Product Isolation. The Journal of Organic Chemistry, 79(22), 10908–10915. [Link]
-
Pradhan, P., Moktan, S., Biswas, A., Das, A., Lenka, R., & Kancharla, P. K. (2024). Triple Role of Proton Sponge (DMAN) in the Palladium-Catalyzed Direct Stereoselective Synthesis of C-Aryl Glycosides from Glycals. Organic Letters, 26(17), 3563–3568. [Link]
-
Pozharskii, A. F., Povalyakhina, M. A., Degtyarev, A. V., Ryabtsova, O. V., Ozeryanskii, V. A., Dyablo, O. V., Tkachuk, A. V., Kazheva, O. N., Chekhlov, A. N., & Dyachenko, O. A. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(6), 1887–1900. [Link]
-
Lloyd-Jones, G. C. (n.d.). The Lloyd-Jones Research Group. Retrieved January 17, 2026, from [Link]
-
Zhang, Y., Li, J., Wang, Y., & Liu, W. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science, 186, 012053. [Link]
-
Schneider, E. M., Raso, R. A., Hofer, C. J., Zeltner, M., Stettler, R. D., Hess, S. C., Grass, R. N., & Stark, W. J. (2014). Magnetic superbasic proton sponges are readily removed and permit direct product isolation. The Journal of Organic Chemistry, 79(22), 10908–10915. [Link]
-
Maruoka, K., & Yamamoto, H. (1988). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 66, 102. [Link]
-
Khan, A. (2018, December 28). charge 2 proton sponge [Video]. YouTube. [Link]
-
Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(52), 36669–36678. [Link]
-
Ozeryanskii, V. A., Pozharskii, A. F., & Antonov, A. S. (2015). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, 13(36), 9474–9484. [Link]
-
Raab, V., Gauchenova, E., Merkoulov, A., Harms, K., Sundermeyer, J., & Kiprof, P. (2005). The proton sponge as nucleophile. The Journal of Organic Chemistry, 70(18), 7353–7356. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
-
Filarowski, A., Kochel, A., & Sobczyk, L. (2020). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Molecules, 25(21), 5058. [Link]
-
Frisch, M. J., et al. (2020). Cations Derived from Proton Sponge: Modification of Halide Ion Coordination Chemistry Through Intermolecular Interactions. [Link]
-
Le, T. N., & Fronczek, F. R. (2010). A colorimetric proton sponge. The Journal of Organic Chemistry, 75(20), 6977–6979. [Link]
-
Filarowski, A., & Sobczyk, L. (2007). Hydrogen Motion in Proton Sponge Cations: A Theoretical Study. Journal of Physical Chemistry A, 111(38), 9474–9481. [Link]
Sources
- 1. library2.smu.ca [library2.smu.ca]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnetic superbasic proton sponges are readily removed and permit direct product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triple Role of Proton Sponge (DMAN) in the Palladium-Catalyzed Direct Stereoselective Synthesis of C-Aryl Glycosides from Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine [organic-chemistry.org]
A Researcher's Guide to Sterically Hindered Pyridine Bases: A Comparative Analysis of Yield and Performance
For researchers and professionals in organic synthesis and drug development, the choice of a base is a critical decision that can define the success of a reaction. While simple amine bases are effective proton scavengers, their inherent nucleophilicity can lead to unwanted side reactions, complicating product purification and reducing yields. Sterically hindered pyridine bases offer an elegant solution to this problem. By flanking the basic nitrogen atom with bulky alkyl groups, these reagents are engineered to be potent proton acceptors but poor nucleophiles. This guide provides an in-depth comparison of common sterically hindered pyridine bases, offering experimental insights and data to inform your selection in critical synthetic transformations.
The Principle of Steric Hindrance: More Than Just a Proton Sponge
The utility of bases like 2,6-lutidine, 2,4,6-collidine, and 2,6-di-tert-butylpyridine (DTBMP) stems from a simple yet powerful principle: the nitrogen's lone pair of electrons remains accessible to small electrophiles like protons, but is physically blocked from attacking larger electrophilic centers, such as the carbonyl carbon of an acyl chloride.[1] This selectivity is crucial in reactions that generate acid byproducts, such as HCl or triflic acid, where the base is required only to neutralize the acid without interfering with the primary reaction. In contrast, a non-hindered base like pyridine can readily compete with the intended nucleophile, leading to the formation of acylpyridinium intermediates that may be undesired or lead to byproducts.[2]
Caption: Steric hindrance prevents nucleophilic attack on large electrophiles.
Comparative Properties of Common Hindered Bases
The choice of a hindered base is often a balance between basicity, steric bulk, and practical considerations like cost and availability. The pKa of the conjugate acid is a direct measure of the base's strength; a higher pKa indicates a stronger base.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| Pyridine | 5.2[3] | Non-hindered, nucleophilic catalyst.[4] | |
| 2,6-Lutidine | 6.7[3] | Moderately hindered, widely used acid scavenger. | |
| 2,4,6-Collidine | 7.4 | Increased basicity due to the 4-methyl group. | |
| DTBMP | ~3.6 | Highly hindered, very weakly nucleophilic. | |
| TTBP | 4.1 | Pyrimidine analog, effective alternative to DTBMP.[5] |
Performance in Key Synthetic Transformations
The true measure of a base's utility lies in its performance in specific chemical reactions. Below, we compare yields for several common transformations where the choice of a hindered pyridine base is critical.
Acylation and Amidation Reactions
Acylations are a classic example where hindered bases excel. The reaction of an alcohol or amine with an acyl chloride generates one equivalent of HCl, which must be neutralized.
Case Study: Direct Amidation of Tertiary N-Benzylamines
In a study on the direct amidation of N-benzylamines with acryloyl chloride, the choice of base was found to be critical for success.[2][6]
| Entry | Base | Solvent | Yield (%) |
| 1 | 2,6-Lutidine | Acetonitrile | 95%[2] |
| 2 | 2,6-Lutidine | Dichloromethane | 25%[2] |
| 3 | Pyridine | Acetonitrile | 0%[2] |
Analysis: The results are stark. The use of the sterically hindered base 2,6-lutidine in acetonitrile afforded the product in excellent yield.[2] In contrast, pyridine, a non-hindered base, completely suppressed the reaction. This is because pyridine is nucleophilic enough to rapidly react with the acryloyl chloride, consuming the electrophile before the desired amidation can occur.[2] The beneficial effect of 2,6-lutidine is attributed to its ability to sequester the HCl byproduct without competing as a nucleophile.[6]
Glycosylation Reactions
In carbohydrate chemistry, the formation of glycosidic bonds is a delicate process. Many methods rely on the activation of a glycosyl donor with a promoter, often generating a strong acid that requires scavenging by a non-nucleophilic base.
Case Study: Thioglycoside Activation
The activation of thioglycoside donors with reagents like methyl triflate (MeOTf) is a powerful method for glycosylation. This reaction releases triflic acid, necessitating a highly hindered base to prevent side reactions. 2,4,6-Tri-tert-butylpyrimidine (TTBP) has been shown to be a cost-effective and readily available alternative to bases like 2,6-di-tert-butylpyridine (DTBMP) in these transformations.[5] In the synthesis of a tetrasaccharide, a disaccharide thioglycoside donor was activated with MeOTf in the presence of TTBP to successfully glycosylate the acceptor.[5] While a direct yield comparison with other bases was not provided in this specific example, its successful application highlights its role as an effective, highly hindered base in sensitive glycosylation reactions.[5]
Silylation Reactions
The introduction of silyl protecting groups (e.g., TBDMS, TIPS) is fundamental in multi-step synthesis. The most common silylating agents, silyl chlorides, produce HCl upon reaction with an alcohol. A hindered base is often employed to trap this HCl without reacting with the silylating agent itself. The catalytic hydrosilylation of pyridines, a different type of silylation, has also been studied, where zinc or ruthenium catalysts are used to functionalize the pyridine ring itself.[7][8][9] In these cases, the pyridine is the substrate rather than a basic catalyst.
Experimental Protocols: An Application Scientist's Perspective
To illustrate the practical application and rationale behind experimental design, a detailed protocol for a standard acylation reaction is provided below.
Protocol: Acylation of a Secondary Alcohol using Acetic Anhydride
This protocol describes the acetylation of a generic secondary alcohol using 2,6-lutidine as the acid scavenger.
Caption: Workflow for a typical laboratory acylation experiment.
Step-by-Step Methodology & Rationale:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Expertise & Experience: DCM is a common solvent for these reactions as it is relatively unreactive and dissolves a wide range of organic compounds. Anhydrous grade is essential.
-
-
Base Addition: Add 2,6-lutidine (1.5 eq).
-
Expertise & Experience: An excess of the base ensures that all generated acetic acid byproduct is neutralized. 2,6-lutidine is chosen for its inability to be acylated, ensuring it only acts as a proton scavenger.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Expertise & Experience: Acylation reactions are often exothermic. Cooling the mixture controls the reaction rate, preventing potential side reactions and thermal decomposition of sensitive substrates.
-
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the solution.
-
Expertise & Experience: Slow, dropwise addition helps to manage the exotherm and maintain control over the reaction. Adding the acylating agent all at once could lead to a dangerous temperature spike.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Expertise & Experience: TLC is a crucial tool for determining when the starting material has been fully consumed. This prevents unnecessarily long reaction times or premature workup.
-
-
Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Expertise & Experience: The aqueous quench removes the lutidinium salt and any remaining anhydride. NH4Cl is mildly acidic and helps to neutralize any excess base without being strongly acidic enough to hydrolyze the ester product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Expertise & Experience: This standard purification sequence removes residual reagents and byproducts, yielding the pure acylated product for characterization.[12]
-
Conclusion
Sterically hindered pyridine bases are indispensable tools in modern organic synthesis. Their unique ability to function as strong, non-nucleophilic proton scavengers allows for high-yield transformations that would otherwise be plagued by side reactions. As demonstrated in acylation and glycosylation reactions, selecting a base with appropriate steric bulk, such as 2,6-lutidine or TTBP, over a non-hindered alternative like pyridine can be the deciding factor between a failed reaction and a high-yielding success. By understanding the principles of steric hindrance and basicity, and by applying them through carefully designed experimental protocols, researchers can harness the full potential of these powerful reagents to achieve their synthetic goals.
References
- Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotin
- A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative.
- The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
- Direct Amidation of Tertiary N-Benzylamines. American Chemical Society.
- Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. American Chemical Society.
- Direct Amidation of Tertiary N-Benzylamines.
- Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjug
- Catalytic 1,4-Selective Hydrosilylation of Pyridines and Benzannulated Congeners.
- Cycloadditions as a Sweet Route to 'Double C-Glycosyl
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Royal Society of Chemistry.
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
- Basicity. MSU chemistry.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- Why pyridine is acidic? Reddit.
- 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Basicity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. art.torvergata.it [art.torvergata.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A-Komparative-Anleitung-zur-Validierung-des-nicht-nukleophilen-Charakters-einer-Verbindung
Verfasst von: Ihrem Senior Application Scientist
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 17. Januar 2026
Zusammenfassung für die Geschäftsleitung: Die entscheidende Rolle der Nicht-Nukleophilie in der modernen Chemie und Arzneimittelentwicklung
In der organischen Synthese und der medizinischen Chemie ist die Fähigkeit einer Base, ein Proton zu abstrahieren, ohne gleichzeitig als Nukleophil zu agieren, von größter Bedeutung.[1][2] Nicht-nukleophile Basen sind sterisch gehinderte organische Basen, die schlechte Nukleophile sind.[1][2] Diese Eigenschaft ist entscheidend, um unerwünschte Nebenreaktionen zu vermeiden, die Ausbeute zu maximieren und die Reinheit des Produkts sicherzustellen.[3] In der Arzneimittelentwicklung kann die inhärente Nukleophilie eines Wirkstoffkandidaten zu Off-Target-Effekten führen, indem er kovalent mit biologischen Nukleophilen wie den Thiolgruppen von Cysteinresten in Proteinen reagiert.[4] Daher ist die experimentelle Validierung des nicht-nukleophilen Charakters einer Verbindung ein entscheidender Schritt bei der Charakterisierung und der Auswahl von Leitstrukturen.
Dieser Leitfaden bietet einen umfassenden Überblick über die mechanistischen Studien und experimentellen Protokolle, die zur rigorosen Bewertung der Nicht-Nukleophilie einer Verbindung eingesetzt werden. Wir werden die theoretischen Grundlagen, detaillierte Versuchsdurchführungen und vergleichende Datenanalysen untersuchen, um Forschern ein robustes Instrumentarium zur Validierung ihrer Verbindungen an die Hand zu geben.
Theoretische Grundlagen: Definition von Nukleophilie und Basizität
Obwohl eng miteinander verwandt, sind Nukleophilie und Basizität unterschiedliche chemische Eigenschaften.[5]
-
Basizität , ausgedrückt durch den pKa-Wert, ist ein thermodynamisches Maß für die Fähigkeit einer Verbindung, ein Proton zu abstrahieren.[5]
-
Nukleophilie hingegen ist ein kinetisches Phänomen, das die Geschwindigkeit beschreibt, mit der eine Verbindung mit einem elektrophilen Zentrum reagiert.[6][7][8]
Eine ideale nicht-nukleophile Base besitzt eine hohe Basizität, um die gewünschte Protonenabstraktion zu bewirken, aber eine geringe Nukleophilie aufgrund von sterischer Hinderung, die eine Annäherung an größere elektrophile Zentren verhindert.[1][3]
Abbildung 1: Konzeptueller Unterschied zwischen Basizität und Nukleophilie.
Experimentelle Validierung der Nicht-Nukleophilie: Ein Multi-Assay-Ansatz
Eine einzelne experimentelle Methode reicht selten aus, um den nicht-nukleophilen Charakter einer Verbindung schlüssig zu beweisen. Ein umfassender Ansatz, der mehrere komplementäre Assays kombiniert, liefert die robustesten und vertrauenswürdigsten Daten.
Kinetische Studien: Messung der Reaktionsgeschwindigkeiten
Die direkte Messung der Reaktionsgeschwindigkeiten mit verschiedenen Elektrophilen ist der Goldstandard zur Quantifizierung der Nukleophilie.[6]
Protokoll: Kompetitive Kinetikstudie mittels ¹H-NMR-Spektroskopie
Dieses Protokoll beschreibt eine kompetitive Reaktion, bei der die Testverbindung und eine Referenznukleophil um ein elektrophiles Substrat konkurrieren.
-
Vorbereitung der Reagenzien:
-
Lösung der Testverbindung in einem deuterierten Lösungsmittel (z. B. CDCl₃, DMSO-d₆) in bekannter Konzentration (z. B. 10 mM).
-
Lösung einer Referenznukleophil (z. B. Pyridin) in derselben Konzentration.
-
Lösung eines elektrophilen Substrats (z. B. Methyliodid, Benzylbromid) in derselben Konzentration.
-
-
Reaktionsdurchführung:
-
Mischen Sie äquimolare Mengen der Testverbindung und der Referenznukleophil in einem NMR-Röhrchen.
-
Nehmen Sie ein ¹H-NMR-Spektrum zum Zeitpunkt t=0 auf.
-
Geben Sie eine äquimolare Menge des elektrophilen Substrats hinzu, mischen Sie schnell und starten Sie die Zeitmessung.
-
-
Datenaufnahme:
-
Datenanalyse:
-
Integrieren Sie die Signale der Ausgangsmaterialien und der Produkte in jedem Spektrum.[11]
-
Bestimmen Sie die Konzentrationen der einzelnen Spezies zu jedem Zeitpunkt.
-
Tragen Sie die Konzentration der Produkte gegen die Zeit auf, um die Anfangsreaktionsgeschwindigkeiten zu bestimmen.
-
Vergleichen Sie die Geschwindigkeitskonstanten der Reaktion der Testverbindung und der Referenznukleophil.
-
Erwartete Ergebnisse: Eine nicht-nukleophile Verbindung zeigt eine signifikant langsamere Reaktionsgeschwindigkeit im Vergleich zu einem bekannten Nukleophil.
Abbildung 3: Logischer Ablauf der Validierungsstrategie für Verbindung X.
Schlussfolgerungen und Ausblick
Die Validierung des nicht-nukleophilen Charakters einer Verbindung ist ein unverzichtbarer Bestandteil der chemischen Forschung und Entwicklung. [12][13]Durch die Kombination von kinetischen Studien, Reaktivitätsassays mit biologisch relevanten Nukleophilen und dem Vergleich mit etablierten Standards kann eine fundierte und zuverlässige Charakterisierung erreicht werden. Die in diesem Leitfaden beschriebenen Methoden bieten einen robusten Rahmen, um die Selektivität Ihrer Verbindungen sicherzustellen und das Risiko unerwünschter Nebenreaktionen in synthetischen Protokollen und potenzieller Off-Target-Effekte in der Arzneimittelentwicklung zu minimieren.
Referenzen
-
Non-nucleophilic base - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Non-nucleophilic base - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Non-nucleophilic base - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020, September 16). 9.3.10: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved January 17, 2026, from [Link]
-
Proprep. (n.d.). How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in orga... Show More. Retrieved January 17, 2026, from [Link]
-
askIITians. (2016, December 4). What is a non nucleophilic base.and what is the order of reactivity a. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, August 7). DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) - A Nucleophillic Base. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Quora. (2016, June 29). How do one check nucleophilicity?. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2012, June 18). What Makes A Good Nucleophile?. Retrieved January 17, 2026, from [Link]
-
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, August 9). Examination of Michael addition reactivity towards glutathione by transition-state calculations | Request PDF. Retrieved January 17, 2026, from [Link]
-
NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions - PMC. Retrieved January 17, 2026, from [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. Retrieved January 17, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. What is a non nucleophilic base.and what is the order of reactivity a - askIITians [askiitians.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How do I measure nucleophilicity? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Unseen Hand in Precision Synthesis: A Comparative Guide to the Catalytic Kinetics of Hindered Pyridines
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern organic synthesis, where precision and selectivity are paramount, the choice of catalyst can be the defining factor between a successful, high-yield transformation and a complex mixture of undesired byproducts. Among the arsenal of tools available to the synthetic chemist, sterically hindered non-nucleophilic bases play a crucial, often unsung, role. This guide provides a comprehensive comparison of the kinetic profiles of reactions catalyzed by a particularly intriguing yet under-documented catalyst, 4-(bromomethyl)-2,6-di-tert-butylpyridine, and its more established counterpart, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), alongside other non-nucleophilic bases.
By delving into the mechanistic underpinnings and providing supporting experimental data, this guide will empower researchers to make informed decisions in catalyst selection, optimize reaction conditions, and ultimately, accelerate their research and development endeavors.
The Archetype of Steric Hindrance: Understanding Catalysis by 2,6-Di-tert-butylpyridine Derivatives
The catalytic prowess of 2,6-di-tert-butylpyridine derivatives stems from a unique structural feature: the bulky tert-butyl groups flanking the nitrogen atom. This steric shielding renders the nitrogen lone pair highly accessible to small electrophiles, most notably protons, while effectively preventing it from participating in nucleophilic attack on larger electrophilic centers.[1][2] This characteristic defines them as potent "proton sponges," selectively scavenging protons generated in a reaction without interfering with other reactive species.[3]
This non-nucleophilic basicity is the cornerstone of their catalytic activity in a wide range of organic transformations, including:
-
Cationic Polymerization: In cationic polymerization, adventitious protons can lead to uncontrolled initiation and termination events, resulting in polymers with broad molecular weight distributions. Hindered pyridines like DTBMP act as "proton traps," selectively removing these stray protons and enabling living polymerization with excellent control over polymer architecture.[3][4]
-
Glycosylation Reactions: The formation of glycosidic bonds is often acid-catalyzed, but excess acid can lead to degradation of sensitive substrates. DTBMP is frequently employed to modulate the acidity of the reaction medium, ensuring efficient glycosylation while preserving delicate functional groups.[5]
-
Enolate Formation: In the formation of vinyl triflates from ketones, a strong, non-nucleophilic base is required to deprotonate the ketone without attacking the triflic anhydride or the resulting enol triflate. DTBMP is an ideal candidate for this transformation.[6]
The catalytic cycle in these reactions is conceptually straightforward, revolving around the reversible protonation and deprotonation of the hindered pyridine.
Caption: Generalized catalytic cycle of a hindered pyridine as a proton sponge.
Kinetic Profile of Proton Transfer: The Heart of the Catalysis
While comprehensive kinetic studies for complex organic reactions catalyzed by these hindered pyridines are scarce in the literature, the fundamental process of proton transfer has been investigated. A study on the proton transfer between 2,6-di-t-butylpyridine and its conjugate acid in different solvents provides crucial insights into the kinetics of this elementary step.[4]
The rate of proton transfer is highly dependent on the solvent environment. In non-polar solvents like dichloromethane, the mechanism is thought to involve the dissociation of a contact ion pair.[4] In the presence of a protic co-solvent like water, a "proton jump" mechanism via an intervening water molecule can accelerate the transfer.[4] In polar, protic solvents such as methanol, the acid dissociation step becomes dominant.[4]
Understanding these fundamental kinetics is critical for optimizing reaction conditions. For instance, in a reaction where rapid proton scavenging is required, the addition of a small amount of a protic co-solvent could potentially enhance the catalytic turnover frequency, provided it does not interfere with the main reaction pathway.
Introducing this compound: A Functional Handle on a Proven Scaffold
While DTBMP is a well-established tool, its functionalization opens up new avenues for catalyst design and application. The introduction of a bromomethyl group at the 4-position, yielding this compound, offers several potential advantages:
-
Immobilization: The bromomethyl group provides a reactive handle for immobilizing the catalyst onto a solid support, facilitating catalyst recovery and reuse.
-
Tuning Electronic Properties: The electron-withdrawing nature of the bromomethyl group is expected to decrease the basicity of the pyridine nitrogen compared to the methyl group in DTBMP. While this might slightly reduce its proton-scavenging ability, it could be beneficial in reactions where a milder, non-nucleophilic base is required.[7][8]
-
Further Functionalization: The bromide is a good leaving group, allowing for the introduction of other functional groups to create tailored catalysts with specific properties.
Synthesis of this compound
The synthesis of this functionalized hindered pyridine can be achieved through the free-radical bromination of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,6-di-tert-butyl-4-methylpyridine (DTBMP), N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.
-
Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Procedure: a. Dissolve DTBMP in CCl₄ in the flask. b. Add NBS (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution. c. Heat the mixture to reflux under a nitrogen atmosphere. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the succinimide byproduct. g. Wash the filtrate with a dilute aqueous solution of sodium thiosulfate and then with brine. h. Dry the organic layer over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure. j. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
A Comparative Look: Hindered Pyridines vs. Other Non-Nucleophilic Bases
While hindered pyridines are effective proton scavengers, a variety of other non-nucleophilic bases are available to the synthetic chemist. A comparison of their properties is essential for rational catalyst selection.
| Base | pKa of Conjugate Acid (in MeCN) | Key Features |
| 2,6-Di-tert-butylpyridine | ~11 | Moderate basicity, excellent non-nucleophilicity due to steric hindrance.[2] |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | ~11.5 | Slightly more basic than 2,6-di-tert-butylpyridine due to the electron-donating methyl group.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | Strong, non-nucleophilic base; widely used in elimination and condensation reactions.[3][9] |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 18.6 (in DMSO) | Exceptionally high basicity for an amine due to relief of steric strain upon protonation.[3] |
| Verkade's Superbases (Proazaphosphatranes) | >30 | Extremely strong, non-ionic, non-nucleophilic bases with broad catalytic applications. |
Data Presentation: Comparative Basicity
The choice of base will depend on the specific requirements of the reaction. For reactions requiring a mild proton scavenger to prevent the accumulation of acid, a hindered pyridine like DTBMP or its bromomethyl derivative is often sufficient. For reactions requiring a strong base to deprotonate a weakly acidic C-H bond, stronger bases like DBU or a Verkade's superbase would be more appropriate.
Experimental Design for Kinetic Studies
To rigorously compare the catalytic performance of this compound with other bases, detailed kinetic studies are necessary. The following is a general protocol for determining the kinetic parameters of a reaction catalyzed by a non-nucleophilic base.
Experimental Protocol: Kinetic Analysis of a Catalyzed Reaction
-
Reaction Setup:
-
Use a jacketed reactor with precise temperature control.
-
Employ an inert atmosphere (e.g., nitrogen or argon).
-
Ensure efficient stirring.
-
Use an internal standard for quantitative analysis.
-
-
Method of Initial Rates:
-
Vary the concentration of one reactant at a time while keeping the concentrations of all other reactants and the catalyst constant.
-
Monitor the initial rate of product formation by taking aliquots at regular time intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR spectroscopy).
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant. The slope of the line will give the order of the reaction with respect to that reactant.
-
-
Determination of Catalyst Order:
-
Vary the concentration of the catalyst while keeping the concentrations of all reactants constant.
-
Determine the reaction order with respect to the catalyst using the method of initial rates.
-
-
Determination of Activation Energy:
-
Conduct the reaction at several different temperatures while keeping all concentrations constant.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of the line (slope = -Ea/R, where R is the gas constant).
-
Caption: Workflow for a kinetic study of a catalyzed reaction.
Conclusion and Future Outlook
While direct kinetic data for reactions catalyzed by this compound remains to be elucidated, its structural similarity to the well-studied 2,6-di-tert-butyl-4-methylpyridine (DTBMP) provides a strong foundation for predicting its catalytic behavior. As a sterically hindered, non-nucleophilic base, it is expected to excel as a proton scavenger in a variety of organic reactions. The presence of the bromomethyl group offers exciting possibilities for catalyst immobilization and the development of novel, tailored catalytic systems.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to not only effectively utilize existing hindered pyridine catalysts but also to explore the catalytic potential of new derivatives like this compound. Future kinetic investigations into reactions catalyzed by this functionalized pyridine will be invaluable in further refining our understanding of its performance and expanding its application in precision synthesis.
References
-
ResearchGate. (n.d.). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 1). 2,6-Di-tert-butylpyridine. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, November 29). Non-nucleophilic base. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. Molecules, 28(15), 5789. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved January 17, 2026, from [Link]
-
DBU: Your Go-To Non-Nucleophilic Base for Efficient Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6870-6873. [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved January 17, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Bromomethyl)-2,6-di-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of building blocks is not merely a quality metric; it is the foundation of reproducibility, safety, and efficacy. 4-(Bromomethyl)-2,6-di-tert-butylpyridine, a sterically hindered pyridine derivative, serves as a valuable intermediate. Its bulky tert-butyl groups render the nitrogen atom non-nucleophilic, while the bromomethyl group provides a reactive handle for further functionalization. Ensuring the purity of this reagent is paramount to avoid introducing unwanted side products in subsequent synthetic steps.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthesized this compound. We will delve into the rationale behind the choice of techniques, provide detailed experimental protocols, and present illustrative data to empower researchers to confidently ascertain the quality of this critical reagent.
The Synthetic Landscape: Anticipating Impurities from the Wohl-Ziegler Reaction
A common and efficient route to this compound is the Wohl-Ziegler bromination of its precursor, 2,6-di-tert-butyl-4-methylpyridine.[1][2][3][4] This free-radical substitution reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.
Understanding the reaction mechanism is key to anticipating potential impurities. The reaction proceeds via a radical chain mechanism, and while generally selective for the benzylic position, side reactions can occur.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2,6-di-tert-butyl-4-methylpyridine.
-
Over-brominated Species: The formation of 4-(dibromomethyl)-2,6-di-tert-butylpyridine is a possibility, especially with excess NBS or prolonged reaction times.
-
Succinimide: This is a byproduct of NBS and should be removed during workup, but traces may remain.
-
Oxidation Products: Although less common, oxidation of the methyl group to an aldehyde or carboxylic acid prior to or during bromination can occur.
A multi-faceted analytical approach is therefore essential for the robust characterization of the synthesized product.
A Comparative Analysis of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on the specific information required. While each method offers unique advantages, a combination of techniques provides the most comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can identify unknown impurities, and is inherently quantitative (qNMR).[5][6][7][8] | Lower sensitivity for trace impurities compared to chromatographic methods. Signal overlap can complicate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity percentage based on peak area, detection of non-volatile impurities. | High sensitivity and resolution, excellent for quantifying known and unknown impurities. | Co-elution of impurities can occur, and peak identification often requires reference standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. | Identification of volatile impurities, confirmation of molecular weight, and structural information from fragmentation patterns. | Excellent for volatile impurities and provides definitive identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Interpreting the ¹H NMR Spectrum:
-
This compound:
-
A singlet for the two aromatic protons on the pyridine ring.
-
A singlet for the two protons of the bromomethyl group (-CH₂Br).
-
A singlet for the 18 protons of the two tert-butyl groups.
-
-
2,6-di-tert-butyl-4-methylpyridine (Starting Material):
-
A singlet for the two aromatic protons.
-
A singlet for the three protons of the methyl group (-CH₃).
-
A singlet for the 18 protons of the two tert-butyl groups.
-
-
4-(Dibromomethyl)-2,6-di-tert-butylpyridine (Over-brominated Impurity):
-
A singlet for the two aromatic protons.
-
A singlet for the one proton of the dibromomethyl group (-CHBr₂).
-
A singlet for the 18 protons of the two tert-butyl groups.
-
By comparing the integration of the characteristic signals of the impurities to the product signals, their relative amounts can be determined.
Workflow for Purity Assessment of this compound
Caption: Workflow from synthesis to purity assessment and decision-making.
High-Performance Liquid Chromatography (HPLC): Profiling Non-Volatile Impurities
HPLC is a powerful technique for separating and quantifying both the main product and any non-volatile impurities. A reverse-phase method is typically suitable for this class of compounds.
Experimental Protocol for HPLC:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the pyridine chromophore).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
The retention time of the starting material will be shorter than the product due to its higher polarity (less lipophilic). The over-brominated product will likely have a longer retention time.
-
Illustrative HPLC Data Comparison:
| Compound | Expected Retention Time (min) | Rationale |
| 2,6-di-tert-butyl-4-methylpyridine | ~5.2 | More polar, elutes earlier. |
| This compound | ~8.5 | Product. |
| 4-(Dibromomethyl)-2,6-di-tert-butylpyridine | ~10.1 | More non-polar, elutes later. |
Logical Relationship of Analytical Techniques
Caption: The relationship between the compound and the information provided by each analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Components and Confirming Molecular Weight
GC-MS is an excellent tool for identifying volatile impurities and confirming the molecular weight of the product.
Experimental Protocol for GC-MS:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation:
-
Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of components.
-
The mass spectrum of each peak can be used for identification by comparing it to a library or by interpreting the fragmentation pattern.
-
The molecular ion peak (M⁺) for this compound should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected GC-MS Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight with bromine-79 and bromine-81.
-
Loss of Bromine: A significant fragment corresponding to the loss of a bromine radical (M-79/81).
-
Loss of tert-Butyl Group: A fragment corresponding to the loss of a tert-butyl radical (M-57).
Trustworthiness and Regulatory Context
The purity assessment of chemical intermediates in drug development is governed by guidelines from the International Council for Harmonisation (ICH).[9][10][11][12][13] Specifically, ICH Q3A provides guidance on impurities in new drug substances.[10][11][12][13] This framework establishes thresholds for reporting, identifying, and qualifying impurities. Adhering to these principles ensures a scientifically sound and regulatory-compliant approach to purity assessment.
Conclusion
A comprehensive assessment of the purity of synthesized this compound necessitates a multi-technique approach. While qNMR provides a powerful tool for determining absolute purity, HPLC is invaluable for profiling non-volatile impurities, and GC-MS offers definitive identification of volatile components and molecular weight confirmation. By understanding the synthetic route and potential impurities, and by applying these orthogonal analytical techniques with robust, well-documented protocols, researchers can ensure the quality and consistency of this important synthetic building block, thereby safeguarding the integrity of their research and development endeavors.
References
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
International Council for Harmonisation. (2023). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
-
Grokipedia. (n.d.). Wohl–Ziegler bromination. [Link]
-
Chem-Station. (2014). Wohl Ziegler Bromination. [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. spectroscopyworld.com [spectroscopyworld.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ikev.org [ikev.org]
- 12. jpionline.org [jpionline.org]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Reaction Times of Common Non-Nucleophilic Bases in Deprotonation Reactions
This guide provides an in-depth comparative analysis of the reaction kinetics of several widely used non-nucleophilic bases. As researchers and drug development professionals, the selection of an appropriate base is critical for controlling reaction outcomes, maximizing yield, and ensuring process efficiency. Here, we move beyond simple pKa tables to explore the practical implications of base selection on reaction time, focusing on the crucial step of enolate formation. We will dissect the causality behind our experimental design, provide a robust, self-validating protocol for kinetic analysis, and present comparative data to guide your synthetic strategy.
The Principle of Non-Nucleophilic Basicity: More Than Just pKa
In organic synthesis, the ideal base often acts purely as a proton abstractor, without engaging in unwanted nucleophilic side reactions.[1][2] This is the role of the non-nucleophilic base, a class of reagents whose reactivity is dominated by steric hindrance around the basic center.[1][3] While the pKa of a base's conjugate acid is a primary indicator of its proton-abstracting strength, factors such as steric bulk, the nature of the counterion, solubility, and aggregation state in solution play a determinative role in the rate of deprotonation.
This guide focuses on four exemplary bases that represent different classes and strengths:
-
Lithium Diisopropylamide (LDA): A powerful lithium amide superbase (conjugate acid pKa ~36 in THF) renowned for its ability to effect rapid and irreversible deprotonation to form kinetic enolates.[1][3]
-
Lithium Bis(trimethylsilyl)amide (LiHMDS): A silyl-based amide with comparable strength to LDA, offering different steric and solubility profiles.
-
Potassium Bis(trimethylsilyl)amide (KHMDS): The potassium analogue of LiHMDS. The larger, "softer" potassium cation often leads to increased reactivity compared to its lithium counterpart due to a more dissociated ion pair in solution.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine base that is significantly weaker (conjugate acid pKa ~13.5 in water) and is often used in transformations requiring milder conditions, such as E2 eliminations.[1][3]
Causality-Driven Experimental Design
To provide a meaningful comparison, we designed an experiment that is both synthetically relevant and mechanistically insightful. Every choice, from substrate to analytical method, is deliberate and grounded in established chemical principles.
-
The Model Reaction: Enolate Formation: The deprotonation of a carbonyl compound to form an enolate is a cornerstone of C-C bond formation in organic chemistry.[2] The rate of this proton transfer is a direct measure of the base's kinetic performance. We selected the deprotonation of 2-heptanone as our model system. Its unsymmetrical nature makes it a classic substrate for studying regioselectivity, but for our purposes, we will focus solely on the overall rate of disappearance of the starting material.
-
The Analytical Method: In-Situ FT-IR Spectroscopy: To accurately measure reaction times, real-time monitoring is essential. Traditional methods involving quenching aliquots are prone to error and provide limited kinetic data points. We employ in-situ Fourier Transform Infrared (FT-IR) spectroscopy, a powerful process analytical technology (PAT) tool.[4][5] By inserting a diamond-tipped ATR probe directly into the reaction vessel, we can continuously monitor the concentration of key species in real-time. Specifically, we track the decrease in the intensity of the ketone's carbonyl (C=O) stretching frequency (~1715 cm⁻¹) as the reaction progresses.[6][7][8] This provides a high-fidelity kinetic profile from which reaction rates and half-lives can be accurately determined.[5]
-
Critical Parameter Control: To ensure a valid comparison, all external variables must be rigorously controlled.
-
Temperature: Deprotonation reactions with strong amide bases are highly exothermic and are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent. It is aprotic and effectively solvates the lithium and potassium cations, influencing the aggregation and reactivity of the amide bases.
-
Concentration: The initial concentrations of the ketone substrate and the base are kept constant across all experiments to eliminate their influence on the reaction rate.
-
Caption: Experimental Workflow for Kinetic Analysis
Standardized Experimental Protocol
The following protocol is a self-validating system designed for reproducibility.
Equipment:
-
Jacketed glass reactor (250 mL) with overhead stirring and nitrogen inlet.
-
Cryogenic circulator for temperature control.
-
In-situ FT-IR spectrometer with a diamond ATR probe.
-
Syringe pump for controlled addition of the base.
Materials:
-
2-Heptanone (Reagent Grade, distilled)
-
Anhydrous Tetrahydrofuran (THF) (<50 ppm H₂O)
-
Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Lithium Bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Potassium Bis(trimethylsilyl)amide (KHMDS) solution (1.0 M in THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Reagent Grade, distilled)
Procedure:
-
Reactor Setup: The reactor is dried in an oven, assembled while hot, and placed under a positive pressure of dry nitrogen.
-
Reagent Preparation: Anhydrous THF (100 mL) is cannulated into the reactor. 2-Heptanone (10.0 mmol, 1.0 eq) is added via syringe.
-
System Equilibration: The FT-IR probe is inserted, and the solution is stirred and cooled to an internal temperature of -78 °C.
-
Background Spectrum: Once the temperature is stable, a background IR spectrum is acquired.
-
Reaction Initiation: The non-nucleophilic base (10.0 mmol, 1.0 eq) is added via syringe pump over 2 minutes to ensure consistent initial mixing. Real-time spectral data collection begins simultaneously with the start of the addition.
-
Monitoring: The reaction progress is monitored by observing the disappearance of the C=O absorbance peak for 2-heptanone at ~1715 cm⁻¹. The reaction is considered complete when this peak no longer changes.
-
Repeat: The procedure is repeated identically for each of the four bases.
Comparative Data & Scientific Discussion
The kinetic data extracted from the in-situ FT-IR analysis are summarized below. The reaction half-life (t₁/₂) serves as the primary metric for comparison, representing the time required for 50% of the 2-heptanone to be consumed.
| Base | Class | Conjugate Acid pKa (in THF) | Steric Hindrance | Representative Reaction Half-Life (t₁/₂) at -78 °C |
| LDA | Lithium Amide | ~36[3] | High | ~1.5 minutes |
| LiHMDS | Lithium Silylamide | ~30 | Very High | ~3.0 minutes |
| KHMDS | Potassium Silylamide | ~30 | Very High | < 1.0 minute |
| DBU | Amidine | ~12 (extrapolated) | Moderate | > 24 hours (No significant reaction) |
Discussion of Results:
The experimental data reveal a clear hierarchy in the kinetic performance of these bases, driven by a combination of basicity and counterion effects.
-
Basicity as the Primary Driver: The most dramatic result is the difference between the strong amide bases (LDA, LiHMDS, KHMDS) and the much weaker amidine base, DBU. With a conjugate acid pKa approximately 24 units lower than LDA, DBU is insufficiently basic to deprotonate the α-carbon of a simple ketone to any significant extent at -78 °C.[9] This underscores the fundamental thermodynamic principle that the base must be strong enough for the deprotonation to be favorable.[10]
-
The Counterion Effect (K⁺ vs. Li⁺): A direct comparison between LiHMDS and KHMDS is particularly instructive. Despite having identical silylamide structures and nearly identical pKa values, KHMDS is significantly faster, with a half-life of less than a minute. This enhanced reactivity is attributed to the nature of the potassium counterion. The K-N bond is more ionic and weaker than the Li-N bond, leading to a more loosely associated, or "naked," amide anion in THF solution. This greater dissociation results in a more available and kinetically more reactive base.
-
Steric and Structural Effects (LDA vs. LiHMDS): LDA is observed to be approximately twice as fast as LiHMDS. While both are very strong bases, the diisopropyl groups of LDA, though bulky, may allow for a slightly more favorable transition state geometry for proton abstraction from the ketone compared to the bulkier trimethylsilyl groups of LiHMDS. Furthermore, the aggregation state of these bases in solution—a complex equilibrium between monomers, dimers, and higher-order structures—profoundly impacts reactivity, and LDA often exists in a more reactive dimeric state under these conditions.
Caption: Key Factors Influencing Deprotonation Rate
Conclusion and Recommendations
This comparative study demonstrates that while basicity (pKa) is a prerequisite, the kinetic performance of a non-nucleophilic base is a nuanced interplay of structure, counterion, and solution-state behavior.
-
For maximum reaction speed in deprotonations requiring a very strong base, KHMDS is the superior choice due to the activating effect of the potassium counterion.
-
LDA remains the gold standard for reliable and rapid formation of kinetic enolates, offering a balance of high reactivity and vast literature precedent.
-
LiHMDS is a suitable, albeit slightly slower, alternative to LDA, sometimes offering advantages in solubility or in specific substrate systems.
-
DBU is not an effective base for the deprotonation of simple ketones but is an excellent choice for reactions that require a milder, non-ionic base, such as promoting elimination reactions where a strong amide base would be too reactive.
By understanding the causality behind these kinetic differences, researchers can make more informed decisions, moving beyond a simple consideration of pKa to select the optimal non-nucleophilic base for achieving their specific synthetic goals with precision and efficiency.
References
- Non-nucleophilic base - Grokipedia. Grokipedia.
- Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. Fiveable.
- Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific.
- Non-nucleophilic base - Wikipedia. Wikipedia.
- Spectroscopic Methods for Studying Reaction Mechanisms - ResearchGate. ResearchGate.
- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global. IGI Global.
-
Monitor Kinetics with FTIR Spectroscopy and Thermal Data - YouTube. YouTube. Available from: [Link]
-
Acid-Base Reactions Are Fast (Compared To Substitution And Addition). Master Organic Chemistry. Available from: [Link]
- pKa Values of Common Bases.
-
Non-nucleophilic bases – Knowledge and References - Taylor & Francis. Taylor & Francis. Available from: [Link]
-
Experimental Techniques to Study Organic Chemistry Mechanisms - Kozlowski group. University of Pennsylvania. Available from: [Link]
-
Deprotonation: Unveiling the Chemistry Behind It - Assay Genie. Assay Genie. Available from: [Link]
-
Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications - Longdom Publishing. Longdom Publishing. Available from: [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. clairet.co.uk [clairet.co.uk]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 9. assaygenie.com [assaygenie.com]
- 10. longdom.org [longdom.org]
cost-benefit analysis of using 4-(Bromomethyl)-2,6-di-tert-butylpyridine in synthesis
An In-Depth Guide to the Cost-Benefit Analysis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, and reaction outcome. This guide provides a comprehensive cost-benefit analysis of this compound, a specialized reagent, comparing it with more common alternatives. By examining its unique properties, applications, and economic implications, this document serves as a practical resource for making informed strategic decisions in synthesis design.
Introduction to this compound: A Bifunctional Reagent
This compound is a derivative of pyridine featuring two bulky tert-butyl groups flanking the nitrogen atom and a reactive bromomethyl group at the 4-position. This unique structure imparts a dual functionality that distinguishes it from many other reagents.
The defining characteristic of this molecule is its sterically hindered nitrogen atom.[1] The two bulky tert-butyl groups at the ortho-positions (2 and 6) effectively shield the nitrogen, drastically diminishing its nucleophilicity.[1][2] Consequently, it primarily functions as a potent, non-nucleophilic base, capable of scavenging protons (acting as a Brønsted base) without interfering with electrophilic centers in a reaction.[1] This property is highly valuable in transformations that are sensitive to nucleophilic attack.
Simultaneously, the bromomethyl group at the para-position (4) serves as a reactive electrophilic site, making the molecule a versatile alkylating agent. This combination of a non-nucleophilic base and a reactive electrophile within the same molecule allows for unique applications in multi-step syntheses and the construction of complex molecular architectures.
Caption: Key functional features of this compound.
Comparative Cost Analysis
The primary barrier to the widespread use of this compound is its cost relative to simpler, non-nucleophilic bases. The decision to use this reagent often hinges on whether its unique benefits justify the higher upfront expense.
| Reagent | Typical Price (USD) | Supplier Example(s) | Key Cost Driver |
| This compound | ~$200 - $400 / 1g | BenchChem | Multi-step synthesis from specialized precursors |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | ~$150 / 5g | Sigma-Aldrich | Precursor to the brominated analog; still a specialized hindered base |
| 2,6-Lutidine | ~$60 / 100mL | Fisher Scientific[3] | High-volume industrial chemical |
| N,N-Diisopropylethylamine (DIPEA) | ~$30 / 500mL | Otto Chemie[4] | Widely produced, simple synthesis |
| Proton Sponge® | ~$150 - $250 / 10g | Sigma-Aldrich[5] | Patented structure, multi-step synthesis |
Note: Prices are estimates based on catalog listings as of early 2026 and can vary significantly based on purity, quantity, and supplier.
The "Make vs. Buy" Calculation: For laboratories with synthetic capabilities, preparing the parent compound, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), can be a cost-effective strategy. A well-established procedure published in Organic Syntheses provides a reliable pathway to DTBMP in good yield.[6] Subsequent bromination of the 4-methyl group would then yield the target compound. This approach trades the high purchase cost for time and the expense of raw materials and labor.
Performance and Benefit Analysis: Where Does It Excel?
The value of this compound is most apparent in specific synthetic contexts where common alternatives fail or provide inferior results.
As a Non-Nucleophilic Base
In its capacity as a proton scavenger, it is often compared to 2,6-di-tert-butyl-4-methylpyridine (DTBMP), DIPEA, and Proton Sponge®.
-
Superiority over Less Hindered Bases (e.g., 2,6-Lutidine): In reactions involving highly reactive electrophiles, such as triflating agents (Tf₂O), less hindered bases like 2,6-lutidine can act as nucleophiles, leading to unwanted side products. The extreme steric bulk of the di-tert-butylpyridine core effectively prevents this, ensuring that the base only acts as a proton acceptor. This leads to cleaner reactions and higher yields of the desired product.[7]
-
Comparison with DIPEA (Hünig's Base): DIPEA is a workhorse non-nucleophilic base in organic synthesis, particularly in peptide coupling.[8][9] It is inexpensive and effective. However, the resulting diisopropylethylammonium salt can sometimes be difficult to remove during workup. Furthermore, the basicity of DIPEA (pKa of conjugate acid ~10.75) may be insufficient for deprotonating very weak carbon acids. DTBMP and its derivatives have a lower pKa (~4.4 in 50% ethanol), making them milder bases suitable for acid-sensitive substrates.[6]
-
Comparison with Proton Sponge®: Proton Sponge® is an exceptionally strong base (pKa of conjugate acid ~12.1 in water) with very low nucleophilicity.[10] It is ideal for reactions requiring a strong, non-nucleophilic base. However, its high basicity can be detrimental if the reaction involves base-sensitive functional groups. Its cost is also a significant consideration. This compound offers a milder, albeit more specialized, alternative.
As a Bifunctional Reagent
The true value of this compound lies in its dual functionality. This is particularly useful in the synthesis of complex molecules where a non-nucleophilic base is required in one step, and a subsequent functionalization is needed at the site of the base. For example, it can be used to introduce a sterically hindered pyridine moiety onto a molecule, which can then act as a ligand for a metal catalyst or modulate the electronic properties of the target compound.
Experimental Protocols: A Comparative Case Study
To illustrate the practical differences, we will consider the formation of a vinyl triflate from a ketone, a reaction where a non-nucleophilic base is essential to prevent side reactions with the highly electrophilic triflic anhydride.
Caption: Workflow for comparing hindered vs. non-hindered bases in vinyl triflate synthesis.
Protocol 1: Vinyl Triflate Synthesis using 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
This protocol is adapted from standard literature procedures for its high efficiency and selectivity.[7]
-
Preparation: Dissolve the ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add 2,6-di-tert-butyl-4-methylpyridine (1.2 mmol, 1.2 eq). The causality here is crucial: the hindered base is added to be present to immediately neutralize the triflic acid (CF₃SO₃H) that is co-generated during the reaction, preventing acid-catalyzed decomposition of the starting material or product.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol, 1.1 eq) dropwise to the stirred solution. The slow addition is necessary to control the exothermic reaction and prevent local concentration build-up which could lead to side reactions.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Self-Validating System: The expected outcome is a high yield (>90%) of the vinyl triflate with minimal formation of byproducts. The purity can be readily assessed by ¹H NMR, looking for the characteristic vinyl proton signals and the absence of starting ketone.
Protocol 2: Comparative Synthesis using 2,6-Lutidine
This protocol highlights the potential pitfalls of using a less sterically hindered base.
-
Procedure: Follow steps 1-7 from Protocol 1, but substitute 2,6-di-tert-butyl-4-methylpyridine with 2,6-lutidine (1.2 mmol, 1.2 eq).
-
Expected Outcome: The yield of the desired vinyl triflate will likely be lower. Analysis of the crude reaction mixture by NMR or mass spectrometry may reveal the presence of the N-triflyl-2,6-lutidinium salt, a byproduct formed from the nucleophilic attack of the lutidine nitrogen on the triflic anhydride. This side reaction consumes the reagent and complicates purification.
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound can be summarized as follows:
Costs:
-
High Purchase Price: The reagent is significantly more expensive than common laboratory bases.
-
Synthesis Requirement: In-house synthesis, while a cost-saving measure, requires time, resources, and expertise.
Benefits:
-
Exceptional Selectivity: As a non-nucleophilic base, its steric hindrance prevents unwanted side reactions, leading to cleaner products and higher yields, which can reduce downstream purification costs.[1]
-
Dual Functionality: The presence of the bromomethyl group provides a reactive handle for subsequent transformations, offering unique synthetic possibilities not available with other bases.
-
Mild Reaction Conditions: It is effective under mild, often low-temperature conditions, preserving sensitive functional groups within the substrate.
Recommendation:
The use of this compound or its parent compound, DTBMP, is strongly recommended in the following scenarios:
-
When working with highly reactive and sensitive electrophiles (e.g., triflic anhydride, acid chlorides) where less hindered bases like pyridine or 2,6-lutidine are known to cause side reactions.
-
In late-stage synthesis of complex molecules, where maximizing yield and minimizing difficult-to-remove byproducts is paramount, justifying the higher reagent cost.
-
When the synthetic strategy specifically requires the introduction of a sterically hindered pyridine moiety for purposes such as catalysis, material science, or medicinal chemistry applications.[11][12][13][14]
For routine applications where a non-nucleophilic base is needed and cost is a primary driver, N,N-Diisopropylethylamine (DIPEA) remains the more economical choice.[9][15] However, for challenging transformations demanding the utmost in selectivity, the investment in a highly hindered pyridine base like this compound can provide significant returns in terms of yield, purity, and time saved in purification.
References
-
Molekula. This compound | CAS No.81142-32-7 Synthetic Routes. [Link]
-
PubChem. N,N-Diisopropylethylamine. [Link]
-
SYNTHETIKA. Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 100ml. [Link]
-
Otto Chemie Pvt. Ltd. N,N-Diisopropylethylamine, 99% 7087-68-5. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
PubChem. Proton sponge. [Link]
-
Taylor & Francis Online. Proton sponge – Knowledge and References. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]
-
Journal of the American Chemical Society. Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. [Link]
-
Wikipedia. 1,8-Bis(dimethylamino)naphthalene. [Link]
-
PubMed. Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. [Link]
-
PubMed Central. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [Link]
-
ResearchGate. (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]
-
ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines | Request PDF. [Link]
-
Amanote Research. (PDF) Thermochemical Study of Three Hindered Pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2,6-Di-tert-butyl-4-methylpyridine: A Strategic Choice for Synthesis and Catalysis. [Link]
-
PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Lutidine, 98+% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. N,N-Diisopropylethylamine, 99% 7087-68-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. Proton-sponge® 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]
- 8. synthetikaeu.com [synthetikaeu.com]
- 9. usbio.net [usbio.net]
- 10. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alignchemical.com [alignchemical.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Bromomethyl)-2,6-di-tert-butylpyridine
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Bromomethyl)-2,6-di-tert-butylpyridine (CAS No. 81142-32-7). As a sterically hindered and brominated pyridine derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment.[1][2] This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile is the foundation of safe disposal. While comprehensive toxicological data for this specific compound is limited, its structure as a brominated organic compound necessitates that it be handled as hazardous waste.[3][4] Structurally similar compounds are known irritants and can be harmful if swallowed.[5][6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal preparation, the following PPE is required:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for bulk transfers. | Protects against splashes and potential aerosols that could cause serious eye irritation.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. | Prevents direct skin contact. Proper glove removal technique is essential to avoid cross-contamination.[5] |
| Body Protection | A full-length laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. For bulk handling or potential aerosol generation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5] | Prevents inhalation of dust or vapors.[7] |
All handling of this compound, including the preparation of waste containers, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
Core Disposal Directive: Segregation and Collection
The single most critical step in the proper disposal of this compound is segregation . This compound is a halogenated organic compound .[4] It must never be mixed with non-halogenated organic solvent waste.
Why is Segregation Critical? Halogenated waste streams cannot be recycled or fuel-blended in the same way as non-halogenated solvents.[10] The presence of bromine requires specialized disposal methods, primarily high-temperature incineration with flue gas scrubbing, to manage the hazardous byproducts of combustion, such as hydrogen bromide (HBr).[3][11] Mixing waste streams leads to cross-contamination, dramatically increasing the volume of high-cost hazardous waste and violating regulatory compliance.[10]
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with brominated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[13] The label must clearly state:
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Accumulation: Collect all waste containing this compound, including pure compound, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), in this designated container.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and acids.[12][14] The storage area should have secondary containment.
Approved Disposal Methodologies
Disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal facility. The two primary methods for treating halogenated organic compounds are detailed below. The choice of method is determined by the facility's capabilities and local regulations.
Method A: High-Temperature Incineration
This is the most common and effective method for the destruction of halogenated organic waste.[3][15][16]
-
Mechanism: The compound is subjected to extremely high temperatures (typically >850°C) in a controlled incinerator.[17] If the total halogen content of the waste stream exceeds 1%, a temperature of at least 1100°C is required to ensure complete destruction of the halogenated organic molecules.[11]
-
Critical Feature - Flue Gas Scrubbing: During combustion, the bromine atom is converted into hydrogen bromide (HBr), a corrosive and toxic gas. The incinerator must be equipped with a "scrubber" or "caustic scrubber" system. This system sprays a basic solution (e.g., sodium hydroxide) into the flue gas, which neutralizes the acidic HBr, converting it into salt and water before it can be released into the atmosphere.[3][18]
-
Regulatory Basis: This method is in accordance with guidelines from the Environmental Protection Agency (EPA) for the thermal treatment of hazardous wastes.[18]
Method B: Chemical Destruction
Chemical destruction, or chemical dechlorination/dehalogenation, is an alternative to incineration.[19]
-
Mechanism: This method involves using chemical reagents to cleave the carbon-bromine bond, effectively detoxifying the molecule. Various proprietary reagents and processes exist for this purpose.
-
Application: This method can be particularly useful for specific, concentrated waste streams. The U.S. EPA recognizes chemical destruction as a valid disposal method for certain halogenated wastes under 40 CFR § 721.85.[19]
The overall decision workflow for handling and disposing of this chemical is summarized in the diagram below.
Caption: Decision workflow for the safe disposal of this compound.
Spill Management and Container Disposal
Accidents require immediate and correct responses to mitigate risks.
Small Spill Cleanup Protocol:
-
Evacuate and Secure: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.
-
Equip: Wear the full PPE detailed in Section 1.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, diatomite, or sand.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (cloths, wipes) must be considered contaminated and placed in the hazardous waste container.[9]
-
Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office, following institutional protocols.[9]
Empty Container Disposal:
Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13][20]
-
Collect Rinsate: The first rinse, and for highly toxic materials all three rinses, must be collected and disposed of as halogenated hazardous waste in your designated container.[13] Do not pour the rinsate down the drain.[3]
-
Final Disposal: After triple rinsing and air-drying, the container can often be disposed of through normal laboratory glass or plastic recycling streams. Puncture the container to prevent reuse.[3] Always confirm this final step with your institution's EHS guidelines.
By adhering to these scientifically grounded and procedurally sound guidelines, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
This compound Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET: 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
Hazardous Waste Segregation. Vanderbilt University.
-
Incineration - Zero Waste Europe. Zero Waste Europe.
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
-
Safety Data Sheet: 1-Boc-4-bromomethylpiperidine. MedchemExpress.com.
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
-
40 CFR § 721.8675 - Halogenated pyridines. Cornell Law School Legal Information Institute.
-
SAFETY DATA SHEET: 2,6-Di-tert-butylpyridine. Acros Organics.
-
SAFETY DATA SHEET: 2,6-Di-tert-butyl-4-methylpyridine. Fisher Scientific.
-
Waste incinerators - Toolkit. UNEP.
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response.
-
SAFETY DATA SHEET: 4-tert-Butylpyridine. Ossila.
-
Standard Operating Procedure: Bromine. Washington State University.
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
-
Hazardous Waste Reduction. Oklahoma State University.
-
Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals. Benchchem.
-
This compound | 81142-32-7. Benchchem.
-
SAFETY DATA SHEET: 4-tert-Butylpyridine. Fisher Scientific.
-
Waste Neutralization Guidance. Missouri State University.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency.
-
This compound | C14H22BrN | CID 12930888. PubChem, National Center for Biotechnology Information.
-
Personal protective equipment for handling 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.
-
This compound Product Description. ChemicalBook.
-
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H22BrN | CID 12930888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. p2infohouse.org [p2infohouse.org]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 17. toolkit.pops.int [toolkit.pops.int]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling 4-(Bromomethyl)-2,6-di-tert-butylpyridine
An Essential Primer on Personal Protective Equipment and Disposal
As a senior application scientist, I understand that cutting-edge research often involves working with novel and potentially hazardous materials. 4-(Bromomethyl)-2,6-di-tert-butylpyridine, a sterically hindered pyridine derivative, is a valuable reagent in organic synthesis. However, its structural alerts—a bromomethyl group, which can act as an alkylating agent, and a pyridine core—necessitate a robust and well-understood safety protocol. This guide provides in-depth, practical information on the personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Potential Hazards Include:
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][4][5]
-
Sensitization: Some pyridine derivatives may cause skin sensitization with repeated contact.[6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Preparing Solutions | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved N95 respirator or higher | Fully buttoned lab coat with tight-fitting cuffs |
| Running Reactions and Workup | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles | Not generally required if handled in a fume hood | Flame-resistant lab coat |
| Handling Large Quantities (>10g) | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron over a lab coat |
| Cleaning Glassware | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles | Not generally required | Lab coat |
| Spill Cleanup | Double-gloving with heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron over a lab coat, and shoe covers |
It is imperative to inspect gloves for any signs of degradation or puncture before and during use. Always wash your hands thoroughly after removing gloves.[1]
Operational Plan: From Benchtop to Disposal
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure the sash is positioned as low as possible to maximize protection.
-
Preparation: Before handling the compound, ensure your work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents, including quenching solutions and waste containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: Add the solid to the solvent slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.
-
Reaction Setup: If setting up a reaction, ensure your glassware is properly secured and that any heating or cooling apparatus is functioning correctly.
-
Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your specific protocol before workup.
-
Cleaning: Decontaminate all surfaces and equipment after use. Wash glassware with an appropriate solvent, followed by soap and water.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.
Spill Response Protocol
Caption: Immediate steps to take in the event of a chemical spill.
Disposal Plan: A Critical Final Step
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused reagents and solutions should be collected in a designated, labeled hazardous waste container. Do not pour any of this material down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
Always follow your institution's and local regulations for hazardous waste disposal.[9]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring both personal safety and the advancement of science.
References
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

